Thalidomide-5-O-C4-NH2 hydrochloride
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C17H20ClN3O5 |
|---|---|
Peso molecular |
381.8 g/mol |
Nombre IUPAC |
5-(4-aminobutoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C17H19N3O5.ClH/c18-7-1-2-8-25-10-3-4-11-12(9-10)17(24)20(16(11)23)13-5-6-14(21)19-15(13)22;/h3-4,9,13H,1-2,5-8,18H2,(H,19,21,22);1H |
Clave InChI |
UXTCSUBMRQWFPY-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCCN.Cl |
Origen del producto |
United States |
Foundational & Exploratory
The Molecular Mechanism of Thalidomide-5-O-C4-NH2 Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-5-O-C4-NH2 hydrochloride is a functionalized derivative of thalidomide (B1683933), a molecule with a complex history that has evolved from a sedative to a cornerstone of therapy for multiple myeloma and other conditions. This derivative is specifically designed as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), primarily for use in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4][5][6] PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[7][8] Understanding the mechanism of action of this compound is fundamental to its application in the rational design and optimization of novel protein degraders.
This technical guide provides an in-depth exploration of the core mechanism of action of this compound, detailing its interaction with the CRBN E3 ligase complex, the subsequent signaling cascade, and the experimental protocols used to characterize this activity. While specific quantitative binding and degradation data for this compound are not extensively available in public literature, this guide will leverage data from the parent molecule, thalidomide, and its well-characterized analogs, lenalidomide (B1683929) and pomalidomide, to provide a quantitative context.
Core Mechanism of Action: A Molecular Glue for Protein Degradation
The primary mechanism of action of thalidomide and its derivatives, including this compound, is to function as a "molecular glue."[7] These molecules bind to Cereblon (CRBN), which serves as a substrate receptor for the Cullin 4 (CUL4)-RING E3 ubiquitin ligase complex (CRL4^CRBN).[9] This binding event alters the substrate specificity of CRBN, inducing the recruitment of proteins that are not its natural substrates, termed "neosubstrates."[9]
In the context of a PROTAC, this compound acts as the E3 ligase-recruiting moiety. The other end of the PROTAC molecule contains a ligand that binds to a specific protein of interest (POI). The linker, in this case, a C4 amine, connects these two ends. The formation of a ternary complex between the POI, the PROTAC, and the CRL4^CRBN E3 ligase brings the POI into close proximity with the ubiquitination machinery. This induced proximity leads to the polyubiquitination of the POI, marking it for degradation by the 26S proteasome.[10]
The CRL4^CRBN Ubiquitination Pathway
The ubiquitination cascade initiated by the binding of this compound to CRBN involves a series of enzymatic steps:
-
E1 Activating Enzyme : Activates ubiquitin in an ATP-dependent manner.
-
E2 Conjugating Enzyme : Receives the activated ubiquitin from the E1 enzyme.
-
E3 Ligase (CRL4^CRBN) : Recruits the E2-ubiquitin conjugate and catalyzes the transfer of ubiquitin to a lysine (B10760008) residue on the target protein (neosubstrate).
This process is repeated to form a polyubiquitin (B1169507) chain, which is recognized by the proteasome, leading to the degradation of the target protein.
Quantitative Data: Binding Affinities of Thalidomide Analogs to Cereblon
| Compound | Dissociation Constant (Kd) | Assay Method | Notes |
| Thalidomide | ~250 nM[11][12] | Not Specified | (S)-enantiomer exhibits stronger binding than the (R)-enantiomer.[9][11] |
| Lenalidomide | ~178 nM[11][12] | Not Specified | Binds more strongly than thalidomide.[11] |
| Pomalidomide | ~157 nM[11][12] | Not Specified | Binds more strongly than thalidomide.[11] |
| This compound | Not Publicly Available | - | Binding affinity is expected to be comparable to thalidomide as the core binding motif is retained. Experimental determination is required for a precise value. |
Signaling Pathways and Experimental Workflows
PROTAC-Mediated Protein Degradation Pathway
The following diagram illustrates the signaling pathway of protein degradation mediated by a PROTAC utilizing a thalidomide-based CRBN ligand.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for Assessing Protein Degradation
Western blotting is a standard technique to quantify the degradation of a target protein following treatment with a PROTAC.
Caption: Western blot experimental workflow.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the mechanism of action of this compound.
Protocol 1: CRBN Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol describes a competitive binding assay to determine the affinity of a test compound for CRBN.
Principle: This assay relies on the competition between the unlabeled test compound (e.g., this compound) and a fluorescently labeled thalidomide tracer for binding to a tagged CRBN protein. A high affinity of the test compound results in a decrease in the HTRF signal.[11][13]
Materials:
-
GST-tagged recombinant human CRBN protein
-
Thalidomide-Red fluorescent tracer
-
Anti-GST antibody labeled with Europium cryptate
-
This compound
-
Assay buffer
-
384-well low-volume white plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Assay Plate Preparation: Dispense the serially diluted compound or standards into the wells of the 384-well plate.
-
Protein Addition: Add the GST-tagged CRBN protein to each well and incubate for 60 minutes at room temperature to allow for binding.
-
Detection Reagent Addition: Add a pre-mixed solution of the Thalidomide-Red tracer and the anti-GST Europium cryptate antibody to each well.
-
Incubation: Incubate the plate for 2-4 hours at room temperature to allow the binding to reach equilibrium.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the HTRF ratio (Acceptor signal / Donor signal). Plot the HTRF ratio against the concentration of the test compound and determine the IC50 value from the resulting competition curve. The IC50 can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.
Protocol 2: Western Blot Analysis of Target Protein Degradation
This protocol details the steps to quantify the reduction in the level of a target protein following treatment with a PROTAC synthesized using this compound.[14]
Materials:
-
Cell line expressing the protein of interest (POI)
-
PROTAC synthesized with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
Polyacrylamide gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the POI
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with various concentrations of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle-treated control (e.g., DMSO).
-
Sample Preparation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and denature the samples by heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein into the wells of a polyacrylamide gel and run the gel.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using a digital imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle control to determine parameters such as DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Protocol 3: In Vitro Ubiquitination Assay
This protocol is for assessing the E3 ligase activity and the ability of the PROTAC to induce ubiquitination of the target protein.[15]
Principle: This assay reconstitutes the ubiquitination cascade in vitro to detect the formation of polyubiquitin chains on a substrate protein. The ubiquitinated protein can be detected by Western blot.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
Recombinant CRL4^CRBN complex
-
Recombinant POI
-
Ubiquitin
-
ATP
-
PROTAC synthesized with this compound
-
Ubiquitination reaction buffer
-
SDS-PAGE and Western blot reagents
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, CRL4^CRBN complex, POI, ubiquitin, and ATP in the ubiquitination reaction buffer.
-
PROTAC Addition: Add the PROTAC at various concentrations to the reaction mixtures. Include a no-PROTAC control.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
Reaction Termination: Stop the reaction by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Western Blot Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Probe the membrane with an antibody specific to the POI or to ubiquitin.
-
-
Data Analysis: The appearance of a high-molecular-weight smear or ladder of bands corresponding to the polyubiquitinated POI indicates successful PROTAC-induced ubiquitination.
Conclusion
This compound is a key chemical tool for the development of PROTACs, a promising therapeutic modality. Its mechanism of action is centered on its ability to bind to the E3 ligase CRBN, thereby hijacking the ubiquitin-proteasome system to induce the degradation of targeted proteins. While specific quantitative data for this derivative is limited, the well-established principles of thalidomide-mediated protein degradation provide a robust framework for its application. The experimental protocols outlined in this guide offer a comprehensive approach to characterizing the binding, degradation, and ubiquitination events mediated by PROTACs synthesized with this versatile CRBN ligand. A thorough understanding and application of these methodologies are crucial for advancing the development of novel and effective protein-degrading therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glycomindsynth.com [glycomindsynth.com]
- 3. Inhibitors | CymitQuimica [cymitquimica.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. revvity.com [revvity.com]
- 14. benchchem.com [benchchem.com]
- 15. In Vitro Analysis of E3 Ubiquitin Ligase Function [jove.com]
Synthesis of Thalidomide-5-O-C4-NH2 Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for Thalidomide-5-O-C4-NH2 hydrochloride. This compound is a crucial intermediate in the development of Proteolysis Targeting Chimeras (PROTACs), serving as a derivative of thalidomide (B1683933) that can be linked to a target protein ligand. The synthesis involves a four-step process commencing with the preparation of 5-hydroxythalidomide (B1239145), followed by the protection of a commercially available amino alcohol, a key etherification reaction, and concluding with deprotection and salt formation.
I. Overall Synthesis Pathway
The synthesis of this compound can be achieved through a four-step sequence as depicted below. The pathway is designed to be robust and scalable for laboratory settings.
Caption: Overall synthetic pathway for this compound.
II. Experimental Protocols and Data
This section provides detailed experimental procedures for each step of the synthesis, along with tabulated quantitative data for key reagents and expected yields.
Step 1: Synthesis of 5-Hydroxythalidomide
5-Hydroxythalidomide is a known metabolite of thalidomide. While several synthetic routes exist, a common approach involves the direct hydroxylation of thalidomide or synthesis from a suitably substituted phthalic anhydride (B1165640) derivative.
Experimental Protocol:
A detailed protocol for the synthesis of 5-hydroxythalidomide can be adapted from methods for preparing hydroxylated thalidomide analogs. A plausible method involves the nitration of N-phthaloyl-L-glutamic acid, followed by reduction of the nitro group to an amine, diazotization to a hydroxyl group, and subsequent cyclization to form the glutarimide (B196013) ring.
Quantitative Data for Step 1:
| Reagent/Product | Molecular Weight ( g/mol ) | Moles | Mass (g) | Volume (mL) | Role |
| Thalidomide | 258.23 | 1.0 | 25.82 | - | Starting Material |
| Oxidizing/Hydroxylating Agent | - | Varies | Varies | - | Reagent |
| Solvent | - | - | - | Varies | Solvent |
| Product: 5-Hydroxythalidomide | 274.23 | - | - | - | Yield: ~40-60% |
Step 2: N-Boc Protection of 4-Amino-1-butanol
The amino group of 4-amino-1-butanol is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions during the subsequent etherification step.
Experimental Protocol:
-
Dissolve 4-amino-1-butanol (1.0 eq) in a suitable solvent such as a mixture of dioxane and water.
-
Add di-tert-butyl dicarbonate (B1257347) (Boc)₂O (1.1 eq) and a base such as sodium bicarbonate (NaHCO₃) (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-4-amino-1-butanol.
Quantitative Data for Step 2:
| Reagent/Product | Molecular Weight ( g/mol ) | Moles | Mass (g) | Volume (mL) | Role |
| 4-Amino-1-butanol | 89.14 | 1.0 | 8.91 | 9.48 | Starting Material |
| (Boc)₂O | 218.25 | 1.1 | 23.91 | 25.17 | Protecting Agent |
| NaHCO₃ | 84.01 | 2.0 | 16.80 | - | Base |
| Dioxane/Water | - | - | - | Varies | Solvent |
| Product: N-Boc-4-amino-1-butanol | 189.25 | - | - | - | Yield: >90% |
Step 3: Mitsunobu Etherification
The key C-O bond is formed via a Mitsunobu reaction between 5-hydroxythalidomide and N-Boc-4-amino-1-butanol. This reaction proceeds with inversion of configuration at the alcohol carbon, though in this case, it is a primary alcohol.
Experimental Protocol:
-
In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 5-hydroxythalidomide (1.0 eq) and triphenylphosphine (B44618) (PPh₃) (1.5 eq) in anhydrous tetrahydrofuran (B95107) (THF).
-
Add N-Boc-4-amino-1-butanol (1.2 eq) to the solution and stir until all solids are dissolved.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain Thalidomide-5-O-C4-NH-Boc.
Quantitative Data for Step 3:
| Reagent/Product | Molecular Weight ( g/mol ) | Moles | Mass (g) | Volume (mL) | Role |
| 5-Hydroxythalidomide | 274.23 | 1.0 | 27.42 | - | Starting Material |
| N-Boc-4-amino-1-butanol | 189.25 | 1.2 | 22.71 | - | Starting Material |
| PPh₃ | 262.29 | 1.5 | 39.34 | - | Reagent |
| DIAD | 202.21 | 1.5 | 30.33 | 30.03 | Reagent |
| Anhydrous THF | - | - | - | Varies | Solvent |
| Product: Thalidomide-5-O-C4-NH-Boc | 445.46 | - | - | - | Yield: ~60-80% |
Step 4: Boc Deprotection and Hydrochloride Salt Formation
The final step involves the removal of the Boc protecting group under acidic conditions, which concurrently forms the desired hydrochloride salt.
Experimental Protocol:
-
Dissolve Thalidomide-5-O-C4-NH-Boc (1.0 eq) in anhydrous 1,4-dioxane (B91453).
-
Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) to the stirred solution.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, the hydrochloride salt may precipitate out of the solution. If not, the product can be precipitated by the addition of a non-polar solvent like diethyl ether.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Quantitative Data for Step 4:
| Reagent/Product | Molecular Weight ( g/mol ) | Moles | Mass (g) | Volume (mL) | Role |
| Thalidomide-5-O-C4-NH-Boc | 445.46 | 1.0 | 44.55 | - | Starting Material |
| 4M HCl in Dioxane | 36.46 (HCl) | 5-10 | - | Varies | Reagent/Solvent |
| Product: Thalidomide-5-O-C4-NH2 HCl | 381.81 | - | - | - | Yield: >95% |
III. Mandatory Visualizations
Logical Workflow for Synthesis
Caption: Logical workflow for the synthesis and purification of the target compound.
Mitsunobu Reaction Mechanism Overview
Caption: Simplified mechanism of the key Mitsunobu etherification step.
This guide provides a foundational understanding and practical framework for the synthesis of this compound. Researchers are advised to consult original literature and perform appropriate safety assessments before undertaking any experimental work.
The Role of Thalidomide-5-O-C4-NH2 Hydrochloride as a Cereblon E3 Ligase Ligand: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate proteins of interest. A critical component of a PROTAC is the E3 ligase ligand, which recruits the enzymatic machinery responsible for tagging the target protein for degradation.
Thalidomide (B1683933) and its derivatives have been instrumental in the development of TPD, acting as potent ligands for the Cereblon (CRBN) E3 ubiquitin ligase.[1] This guide provides a comprehensive technical overview of Thalidomide-5-O-C4-NH2 hydrochloride, a thalidomide-based CRBN ligand featuring a C4 linker, designed for the synthesis of PROTACs.[2] We will delve into its mechanism of action, binding characteristics, and the experimental protocols necessary for its application in TPD research and development.
Mechanism of Action: Hijacking the CRL4-CRBN Complex
This compound functions by binding to Cereblon, a substrate receptor of the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex.[1] The binding of thalidomide and its analogs to CRBN allosterically modulates the substrate specificity of the ligase.[3] In the context of a PROTAC, this hijacked E3 ligase is brought into close proximity with a target protein of interest (POI), leading to the POI's polyubiquitination and subsequent degradation by the 26S proteasome. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.[4]
The thalidomide moiety binds to a specific pocket in the thalidomide-binding domain of CRBN.[5] The glutarimide (B196013) ring of thalidomide is crucial for this interaction. The C4 position on the phthalimide (B116566) ring, where the linker is attached in this compound, is solvent-exposed, allowing for the connection of a linker and a target-binding ligand without significantly disrupting the binding to CRBN.[5]
Data Presentation: Binding Affinity and Degradation Efficiency
The following table summarizes the binding affinities of thalidomide and its key derivatives to the DDB1-CRBN complex, providing a benchmark for estimating the performance of this compound.
| Compound | Binding Affinity (Ki) to DDB1-CRBN | Reference |
| Thalidomide | ~250 nM | [5] |
| Lenalidomide | ~178 nM | [5] |
| Pomalidomide | ~157 nM | [5] |
The degradation efficiency of a PROTAC is quantified by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation). These values are highly dependent on the specific target protein, the linker, and the cell line used. The table below presents data for a PROTAC utilizing a thalidomide-based linker to degrade Bruton's tyrosine kinase (BTK), illustrating the potency that can be achieved.
| PROTAC | Target | Cell Line | DC50 | Dmax | Reference |
| RC-1 (Ibrutinib-thalidomide) | BTK | Mino | 6-24h to reach max degradation | >85% | |
| NC-1 (Non-covalent-thalidomide) | BTK | Mino | 2.2 nM | 97% |
Experimental Protocols
CRBN Binding Affinity Determination: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., this compound) for CRBN.
Principle: The assay measures the displacement of a fluorescently labeled thalidomide tracer from a tagged CRBN protein by the unlabeled test compound. The decrease in the FRET signal is proportional to the binding affinity of the test compound.
Materials:
-
GST-tagged human CRBN protein
-
Terbium (Tb)-labeled anti-GST antibody (donor fluorophore)
-
Fluorescently labeled thalidomide tracer (e.g., Thalidomide-Red) (acceptor fluorophore)
-
Test compound (this compound)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)
-
384-well low-volume white microplates
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of the test compound in assay buffer.
-
Prepare a working solution of GST-CRBN.
-
Prepare a working solution of the fluorescent thalidomide tracer.
-
Prepare a working solution of the Tb-anti-GST antibody.
-
-
Assay Protocol:
-
Add 5 µL of the serially diluted test compound or vehicle control to the wells of the 384-well plate.
-
Add 5 µL of the GST-CRBN working solution to all wells.
-
Add 5 µL of a pre-mixed solution of the fluorescent thalidomide tracer and Tb-anti-GST antibody to all wells.
-
Incubate the plate at room temperature for 2-4 hours, protected from light.
-
-
Data Acquisition:
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths for the donor (e.g., 340 nm excitation) and acceptor (e.g., 665 nm emission).
-
-
Data Analysis:
-
Calculate the ratio of the acceptor and donor fluorescence intensities.
-
Plot the FRET ratio against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Protein Degradation Quantification: Western Blot Analysis
This protocol details the steps to measure the reduction of a target protein in cells treated with a PROTAC synthesized using this compound.
Principle: Western blotting is used to separate proteins by size and then detect the specific target protein using an antibody. The band intensity of the target protein is compared between treated and untreated cells to quantify degradation.
Materials:
-
Cell line expressing the target protein
-
PROTAC synthesized with this compound
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specific time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax.
-
High-Throughput Protein Degradation Measurement: HiBiT Assay
This protocol provides a high-throughput, luminescence-based method to quantify protein degradation in live cells.
Principle: The target protein is endogenously tagged with a small 11-amino-acid HiBiT peptide using CRISPR/Cas9. In the presence of the LgBiT protein, a bright luminescent signal is produced, which is proportional to the amount of the HiBiT-tagged target protein. A decrease in luminescence indicates protein degradation.
Materials:
-
CRISPR/Cas9-engineered cell line expressing the HiBiT-tagged target protein
-
PROTAC synthesized with this compound
-
DMSO (vehicle control)
-
Nano-Glo® HiBiT Lytic Detection System (Promega)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed the HiBiT-tagged cells in white, opaque plates.
-
Treat the cells with a serial dilution of the PROTAC and a vehicle control.
-
-
Lysis and Luminescence Measurement:
-
Following the desired treatment duration, add the Nano-Glo® HiBiT Lytic Reagent to each well.
-
Incubate for 10 minutes at room temperature to lyse the cells and allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate-based luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control.
-
Plot the normalized luminescence against the PROTAC concentration to determine the DC50 and Dmax values.
-
Conclusion
This compound is a valuable chemical tool for the development of PROTACs that recruit the CRBN E3 ligase. Its design, with a linker at the C4 position, allows for the creation of heterobifunctional degraders without compromising its binding to Cereblon. The experimental protocols detailed in this guide provide a robust framework for characterizing the binding affinity and degradation efficiency of PROTACs synthesized using this ligand. As the field of targeted protein degradation continues to advance, the precise understanding and application of such well-defined chemical biology tools will be paramount to the successful development of novel therapeutics.
References
- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Targeted Protein Degradation Using Thalidomide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering a paradigm shift from traditional occupancy-based pharmacology to an event-driven mechanism that leads to the elimination of disease-causing proteins. This approach utilizes small molecules to hijack the cell's endogenous protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively degrade proteins of interest. Thalidomide (B1683933) and its derivatives, once infamous for their teratogenic effects, have been repurposed as pioneering "molecular glue" degraders. These immunomodulatory drugs (IMiDs®) and their successors, known as Cereblon E3 Ligase Modulating Drugs (CELMoDs), function by redirecting the substrate specificity of the E3 ubiquitin ligase Cereblon (CRBN), thereby inducing the degradation of specific target proteins, referred to as neosubstrates.[1][2][3][4][5] This technical guide provides a comprehensive overview of the core principles of targeted protein degradation using thalidomide derivatives, detailing the underlying molecular mechanisms, quantitative parameters, key experimental protocols, and visual representations of the critical pathways and workflows.
The Molecular Mechanism of Action
The cornerstone of thalidomide-mediated protein degradation is the formation of a ternary complex between the E3 ubiquitin ligase, the molecular glue, and the target protein.[1][2] This process can be broken down into several key steps:
-
Binding to Cereblon (CRBN): Thalidomide and its derivatives bind to Cereblon (CRBN), which is the substrate receptor component of the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex.[1][2] This binding occurs within a specific hydrophobic pocket of CRBN.[6]
-
Altered Substrate Specificity: The binding of the molecular glue to CRBN induces a conformational change in the substrate-binding interface of CRBN. This altered surface now presents a new binding site for proteins that are not endogenous substrates of CRBN.[3][7]
-
Neosubstrate Recruitment: The newly formed binding surface on the CRBN-drug complex is recognized by specific proteins, termed neosubstrates. Prominent examples of neosubstrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as casein kinase 1α (CK1α).[4][8][9]
-
Ubiquitination: The recruitment of the neosubstrate into close proximity with the CRL4^CRBN^ complex facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the neosubstrate.[1][9]
-
Proteasomal Degradation: The polyubiquitinated neosubstrate is then recognized and degraded by the 26S proteasome, leading to its clearance from the cell.[2][10] The molecular glue itself is not degraded in this process and can act catalytically to induce the degradation of multiple target protein molecules.[2]
Signaling Pathway of Thalidomide-Mediated Protein Degradation
Caption: Signaling pathway of targeted protein degradation by thalidomide derivatives.
Quantitative Data Presentation
The efficacy of thalidomide derivatives in mediating protein degradation is quantified by several key parameters, including binding affinity (Kd) to CRBN and the degradation efficiency (DC50 and Dmax) of the neosubstrate. It is important to note that these values can vary depending on the specific assay conditions, cell type, and experimental methodology.
Table 1: Binding Affinities of Thalidomide Derivatives to Cereblon (CRBN)
| Compound | Dissociation Constant (Kd) | Assay Method | Reference(s) |
| Thalidomide | ~250 nM | Not Specified | [11] |
| Lenalidomide | ~178 nM | Not Specified | [6][11] |
| Pomalidomide | ~157 nM | Not Specified | [6][11] |
| CC-122 (Avadomide) | IC50 of 60 nM | TR-FRET | [12] |
Note: The Kd values for the interaction of pomalidomide, lenalidomide, and thalidomide with the CRBN Thalidomide Binding Domain (TBD) were reported as 14.7 ± 1.9 µM, 6.7 ± 0.9 µM, and 43.4 ± 2.6 µM, respectively, highlighting the importance of the full protein complex for high-affinity binding.[13]
Table 2: Degradation Efficiency of Neosubstrates by Thalidomide Derivatives
| Compound | Neosubstrate | Cell Line | DC50 | Dmax | Reference(s) |
| Pomalidomide | IKZF1 | MM.1S | 0.375 µM | 76.2% | [12] |
| Pomalidomide | IKZF3 | MM.1S | 0.807 µM | 69.4% | [12] |
| MGD-A7 | IKZF1 | MM.1S | 0.249 µM | 89.4% | [12] |
| MGD-A7 | IKZF3 | MM.1S | 0.110 µM | 86.4% | [12] |
DC50: The concentration of the compound that results in 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achieved.
Experimental Protocols
Experimental Workflow for Assessing Protein Degradation
Caption: General experimental workflow for assessing protein degradation.
Protocol 1: CRBN-Ligand Binding Assay (Fluorescence Polarization)
This protocol is adapted from commercially available kits and literature sources for determining the binding affinity of thalidomide derivatives to CRBN.[14][15]
Objective: To quantify the binding affinity (Kd) of a test compound to the CRBN protein.
Materials:
-
Purified recombinant CRBN protein (often in complex with DDB1).
-
Fluorescently labeled thalidomide tracer.
-
Assay buffer (e.g., PBS with 0.01% Tween-20).
-
Test compound (thalidomide derivative).
-
Black, low-volume 384-well plates.
-
Fluorescence polarization plate reader.
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound in assay buffer.
-
Dilute the fluorescently labeled thalidomide tracer to the working concentration in assay buffer.
-
Dilute the purified CRBN protein to the working concentration in assay buffer.
-
-
Assay Setup:
-
Add a small volume (e.g., 5 µL) of the diluted test compound or vehicle control to the wells of the 384-well plate.
-
Add an equal volume (e.g., 5 µL) of the diluted CRBN protein to all wells except the "no protein" control wells.
-
Add an equal volume (e.g., 5 µL) of the diluted fluorescently labeled thalidomide tracer to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters for the fluorophore.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the test compound concentration.
-
Fit the data to a competitive binding model to determine the IC50 value.
-
Calculate the Ki or Kd value using the Cheng-Prusoff equation if the Kd of the fluorescent tracer is known.
-
Protocol 2: Western Blot Analysis of Protein Degradation
This is a standard protocol for quantifying the reduction in the level of a target protein following treatment with a degrader molecule.[16][17][18][19][20]
Objective: To determine the DC50 and Dmax of a thalidomide derivative for a specific neosubstrate.
Materials:
-
Cell line expressing the target protein.
-
Thalidomide derivative.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody specific for the target protein.
-
Primary antibody for a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the thalidomide derivative for a fixed time point (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the percentage of protein remaining versus the log of the compound concentration and fit to a dose-response curve to determine the DC50 and Dmax.
-
Protocol 3: Immunoprecipitation for Ubiquitination Assay
This protocol is designed to detect the ubiquitination of a target protein upon treatment with a thalidomide derivative.[21][22][23][24][25]
Objective: To confirm that the degradation of the neosubstrate is mediated by the ubiquitin-proteasome system.
Materials:
-
Cell line expressing the target protein.
-
Thalidomide derivative.
-
Proteasome inhibitor (e.g., MG132).
-
Cell lysis buffer with protease inhibitors and deubiquitinase inhibitors (e.g., NEM).
-
Primary antibody specific for the target protein.
-
Protein A/G agarose (B213101) or magnetic beads.
-
Wash buffer.
-
Elution buffer or Laemmli buffer.
-
Primary antibody against ubiquitin.
-
Western blotting reagents as described in Protocol 2.
Procedure:
-
Cell Treatment:
-
Treat cells with the thalidomide derivative and a proteasome inhibitor (e.g., MG132) for a few hours. The proteasome inhibitor will allow the accumulation of ubiquitinated proteins.
-
-
Cell Lysis:
-
Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G beads.
-
Incubate the lysates with the primary antibody against the target protein overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complex.
-
Wash the beads extensively with wash buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads.
-
Separate the eluted proteins by SDS-PAGE and transfer to a membrane.
-
Perform Western blotting as described in Protocol 2, but probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitin (B1169507) chains on the immunoprecipitated target protein. A smear of high molecular weight bands indicates polyubiquitination.
-
Protocol 4: Quantitative Mass Spectrometry for Proteome-wide Analysis
This protocol provides a general overview of a quantitative proteomics workflow to assess the specificity of a thalidomide derivative.[10][26][27][28][29]
Objective: To identify the on-target and potential off-target proteins degraded by a thalidomide derivative across the entire proteome.
Materials:
-
Cell line of interest.
-
Thalidomide derivative.
-
Lysis buffer for mass spectrometry.
-
Reagents for protein reduction, alkylation, and tryptic digestion.
-
Isobaric labeling reagents (e.g., TMT or iTRAQ) (optional).
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer).
Procedure:
-
Sample Preparation:
-
Treat cells with the thalidomide derivative or vehicle control.
-
Lyse the cells and extract the proteins.
-
Quantify the protein concentration.
-
-
Protein Digestion:
-
Reduce the disulfide bonds in the proteins with DTT and alkylate the cysteines with iodoacetamide.
-
Digest the proteins into peptides using trypsin.
-
-
Peptide Labeling (Optional):
-
Label the peptides from different treatment conditions with isobaric tags (e.g., TMT) for multiplexed analysis.
-
-
LC-MS/MS Analysis:
-
Separate the peptides by reverse-phase liquid chromatography.
-
Analyze the eluted peptides by tandem mass spectrometry.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein database to identify the peptides and their corresponding proteins.
-
Quantify the relative abundance of each protein across the different conditions.
-
Perform statistical analysis to identify proteins that are significantly downregulated upon treatment with the thalidomide derivative.
-
Conclusion
The repurposing of thalidomide and the subsequent development of its derivatives have been instrumental in establishing the field of targeted protein degradation. As molecular glues, these compounds offer a powerful strategy to eliminate previously "undruggable" proteins by coopting the cellular ubiquitin-proteasome system. A thorough understanding of their mechanism of action, coupled with robust quantitative analysis and well-defined experimental protocols, is essential for the continued development of this therapeutic modality. This technical guide provides a foundational resource for researchers and drug developers to design, execute, and interpret experiments in the exciting and rapidly evolving area of targeted protein degradation.
References
- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cellgs.com [cellgs.com]
- 3. promegaconnections.com [promegaconnections.com]
- 4. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. From Thalidomide to Rational Molecular Glue Design for Targeted Protein Degradation | Annual Reviews [annualreviews.org]
- 8. beyondspringpharma.com [beyondspringpharma.com]
- 9. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. bosterbio.com [bosterbio.com]
- 19. bio-rad.com [bio-rad.com]
- 20. azurebiosystems.com [azurebiosystems.com]
- 21. Ubiquitin immunoprecipitation using an anti-ubiquitin nanobody [protocols.io]
- 22. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Strategies to Detect Endogenous Ubiquitination of a Target Mammalian Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. How to Detect Protein Ubiquitination-IP | MtoZ Biolabs [mtoz-biolabs.com]
- 25. Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
- 28. Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Application of PROTACs in target identification and validation – ScienceOpen [scienceopen.com]
Physicochemical properties and molecular weight of Thalidomide-5-O-C4-NH2 hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physicochemical properties, molecular weight, and relevant biological context for Thalidomide-5-O-C4-NH2 hydrochloride. This compound is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), serving as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Weight | 381.81 g/mol | [1][2] |
| Chemical Formula | C₁₇H₂₀ClN₃O₅ | [1][3] |
| Appearance | White to off-white solid | [3] |
| CAS Number | 2376990-29-1 | [2] |
| SMILES | O=C1N(C(CC2)C(NC2=O)=O)C(C3=C1C=CC=C3OCCCCN)=O.[H]Cl | [2] |
| Storage Conditions | Powder: -20°C for 3 years. In solvent: -80°C for 6 months. Protect from light and store under nitrogen. | [3] |
Experimental Protocols
While specific experimental data for the characterization of this compound is not publicly detailed, the determination of its physicochemical properties follows standard laboratory procedures for small molecules.
Molecular Weight Determination
-
Method: Mass Spectrometry (MS).
-
Protocol: The compound is introduced into a mass spectrometer. The instrument ionizes the molecule and separates the ions based on their mass-to-charge ratio (m/z). This allows for the precise determination of the molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition and formula.
Solubility Assessment
-
Method: Kinetic or Thermodynamic Solubility Assays.
-
Protocol:
-
Kinetic Solubility: A concentrated stock solution of the compound (typically in DMSO) is added to an aqueous buffer (e.g., PBS) at various concentrations. The mixture is shaken for a short period (1-2 hours). After removing any precipitate by filtration or centrifugation, the concentration of the dissolved compound in the supernatant is measured, often by HPLC-UV or LC-MS.[4]
-
Thermodynamic Solubility (Shake-Flask Method): An excess amount of the solid compound is added to a specific solvent (e.g., water, buffer). The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered, and the concentration of the compound in the filtrate is quantified to determine the equilibrium solubility.[5]
-
Partition Coefficient (LogP) Determination
-
Method: Shake-Flask Method.
-
Protocol: The compound is dissolved in a biphasic system of n-octanol and water (or a buffer like PBS at pH 7.4 for LogD).[6] The mixture is shaken vigorously to allow the compound to partition between the two immiscible layers until equilibrium is achieved. The two phases are then separated, and the concentration of the compound in each phase is measured. The partition coefficient (P) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. The value is typically reported as its base-10 logarithm (LogP).[6][7]
Mechanism of Action and Signaling Pathway
Thalidomide (B1683933) and its derivatives, including Thalidomide-5-O-C4-NH2, exert their biological effects by binding to the Cereblon (CRBN) protein. CRBN is a substrate receptor for the Cullin-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex.[8] The binding of the thalidomide moiety recruits specific "neosubstrate" proteins to the E3 ligase complex, leading to their polyubiquitination and subsequent degradation by the proteasome. Key neosubstrates identified include transcription factors Ikaros (IKZF1), Aiolos (IKZF3), and SALL4.[8][9][10] The degradation of these proteins is responsible for the immunomodulatory, anti-cancer, and teratogenic effects of thalidomide.[8][10]
Caption: Thalidomide-CRBN Mediated Protein Degradation Pathway.
Application in PROTAC Technology: Experimental Workflow
This compound is a key component for synthesizing PROTACs. A PROTAC is a heterobifunctional molecule featuring a ligand for an E3 ligase (like this thalidomide derivative), a ligand for a Protein of Interest (POI), and a linker connecting them.[11][12] The PROTAC simultaneously binds the POI and the E3 ligase, forming a ternary complex that induces the ubiquitination and degradation of the POI.[11] The typical experimental workflow to validate a novel PROTAC involves synthesizing the molecule and then confirming its ability to induce selective degradation of the target protein in a cellular context.
Caption: General Experimental Workflow for PROTAC Validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Thalidomide-O-C4-NH2 hydrochloride | E3 Ligase Ligand | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. books.rsc.org [books.rsc.org]
- 7. Research Collection | ETH Library [research-collection.ethz.ch]
- 8. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. After 60 years, scientists uncover how thalidomide produced birth defects [dana-farber.org]
- 11. biopharma.co.uk [biopharma.co.uk]
- 12. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Thalidomide-5-O-C4-NH2 Hydrochloride: A Starter Guide for PROTAC Development
Authored For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Thalidomide-5-O-C4-NH2 hydrochloride, a crucial building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document details its mechanism of action, synthetic utility, and the experimental protocols required to develop and evaluate novel protein degraders.
Introduction to PROTACs and the Role of Thalidomide (B1683933) Derivatives
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that represent a revolutionary approach in drug discovery.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs eliminate target proteins from the cell entirely.[1] They achieve this by hijacking the body's own protein disposal system, the Ubiquitin-Proteasome System (UPS).[2]
A PROTAC molecule consists of three key components:
-
A ligand that binds to the target Protein of Interest (POI).
-
A ligand that recruits an E3 ubiquitin ligase.
-
A chemical linker that connects the two ligands.[3]
Thalidomide and its derivatives are widely used as E3 ligase ligands that bind to Cereblon (CRBN), a substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex.[3][4] By binding to CRBN, these molecules "trick" the cell into recognizing the target protein as one destined for destruction. This compound is a pre-functionalized "starter" molecule, incorporating the CRBN-binding thalidomide moiety and a flexible linker with a terminal amine group, ready for conjugation to a POI ligand.[4]
Mechanism of Action
The fundamental role of a thalidomide-based PROTAC is to induce proximity between the target protein and the CRBN E3 ligase complex. This proximity facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the 26S proteasome.[3]
Caption: Mechanism of action for a thalidomide-based PROTAC.
Quantitative Data and Physicochemical Properties
Effective PROTAC design relies on understanding the physicochemical properties of the building blocks and the degradation efficiency of the final conjugate.
Properties of this compound
| Property | Value | Reference |
| CAS Number | 2694727-93-8 | [4] |
| Molecular Formula | C₁₇H₂₂ClN₃O₅ | |
| Molecular Weight | 383.83 g/mol | |
| Function | Cereblon (CRBN) E3 Ligase Ligand | [4] |
| Application | PROTAC Synthesis | [4] |
| Storage | Powder: -20°C for 3 years | |
| In solvent: -80°C for 1 year |
Representative Performance Metrics for Thalidomide-Based PROTACs
The following table presents illustrative data for thalidomide-based PROTACs to demonstrate key evaluation parameters. Actual values must be determined empirically for each newly synthesized PROTAC.
| Parameter | Definition | Representative Value Range | Reference |
| DC₅₀ (Degradation Concentration) | The concentration of PROTAC required to degrade 50% of the target protein. | 0.1 nM - 10 µM | [5] |
| Dₘₐₓ (Maximum Degradation) | The maximum percentage of target protein degradation achieved. | 70% - >95% | [5] |
| CRBN Binding Affinity (Kd) | Dissociation constant for the PROTAC binding to CRBN. | 1 µM - 5 µM | [6] |
| Target Binding Affinity (Kd) | Dissociation constant for the PROTAC binding to the POI. | 1 nM - 10 µM | [6] |
| Cell Proliferation IC₅₀ | The concentration of PROTAC that inhibits 50% of cell proliferation. | 1 nM - 5 µM | [5] |
Experimental Protocols
Synthesis of a PROTAC via Amide Coupling
This protocol describes a general method for conjugating this compound to a POI ligand that contains a carboxylic acid functional group.
Caption: General workflow for synthesizing a PROTAC via amide coupling.
Methodology:
-
Dissolution: Dissolve the POI ligand (containing a carboxylic acid, 1.0 eq) and this compound (1.1 eq) in anhydrous dimethylformamide (DMF).
-
Activation: In a separate flask, dissolve the coupling reagent HATU (1.2 eq) and a non-nucleophilic base such as DIPEA (2.0 eq) in anhydrous DMF.
-
Coupling Reaction: Add the HATU/DIPEA solution dropwise to the solution from step 1 at 0°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the reaction's progress using Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up and Purification: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the final PROTAC product using reverse-phase high-performance liquid chromatography (HPLC).
Western Blot Analysis for Target Protein Degradation
Western blotting is the gold-standard method to quantify the reduction in target protein levels following PROTAC treatment.[7]
Materials and Reagents:
-
Cell Line: A human cell line endogenously expressing the POI.
-
PROTAC: Stock solution of the purified PROTAC in DMSO.
-
Controls: DMSO (vehicle), a non-degrading inhibitor for the POI (if available).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Antibodies: Primary antibodies specific for the POI and a loading control (e.g., GAPDH, β-actin), and corresponding HRP-conjugated secondary antibodies.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
Protocol:
-
Cell Seeding: Plate cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a set time (e.g., 4, 8, 16, or 24 hours). Include vehicle (DMSO) and other relevant controls.[7]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the well with 100-200 µL of ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli sample buffer, and boil at 95°C for 5 minutes. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with the primary antibody for the POI overnight at 4°C.
-
Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the process for the loading control antibody.
-
-
Detection and Analysis: Visualize protein bands using an ECL substrate and an imaging system. Quantify band intensity using densitometry software. Normalize the POI band intensity to the corresponding loading control band. Plot the normalized protein levels against the PROTAC concentration to determine DC₅₀ and Dₘₐₓ values.[3]
Overall Experimental Validation Workflow
The development of a novel PROTAC involves a logical progression from synthesis to comprehensive cellular evaluation.
Caption: A comprehensive workflow for PROTAC development and evaluation.
Conclusion
This compound serves as an accessible and versatile starting point for the development of potent and selective protein degraders. Its pre-installed CRBN ligand and functionalized linker streamline the synthetic process, allowing researchers to focus on conjugating diverse POI ligands. By following rigorous experimental protocols for synthesis, characterization, and cellular evaluation, scientists can effectively leverage this building block to create novel PROTACs and explore new therapeutic avenues for previously "undruggable" targets.
References
- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. benchchem.com [benchchem.com]
The Molecular Glue Mechanism of Thalidomide: A Technical Guide to Neosubstrate Recruitment to the CRL4^CRBN^ E3 Ubiquitin Ligase Complex
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the molecular mechanism by which thalidomide (B1683933) and its analogs (immunomodulatory drugs or IMiDs) function as "molecular glues" to recruit neosubstrate proteins to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to their ubiquitination and subsequent proteasomal degradation. This guide provides a comprehensive overview of the core mechanism, quantitative data on binding affinities and degradation efficiencies, detailed experimental protocols for key assays, and visualizations of the involved pathways and workflows.
Core Mechanism of Action
Thalidomide exerts its therapeutic and teratogenic effects by hijacking the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex, specifically by binding to its substrate receptor, Cereblon (CRBN)[1][2][3]. In its native state, the CRL4^CRBN^ complex targets a specific set of proteins for degradation. However, the binding of thalidomide to a hydrophobic pocket in the thalidomide-binding domain (TBD) of CRBN creates a novel protein interface[4][5]. This induced interface has a high affinity for a set of proteins, termed "neosubstrates," that are not normally recognized by the CRBN complex[1][3][6].
The formation of this ternary complex—comprising CRBN, thalidomide, and a neosubstrate—brings the neosubstrate into close proximity to the E2 ubiquitin-conjugating enzyme associated with the CRL4 complex. This proximity facilitates the transfer of ubiquitin molecules to the neosubstrate, marking it for degradation by the 26S proteasome[7][8]. The specificity of which neosubstrates are recruited depends on the precise chemical structure of the molecular glue, explaining the different therapeutic and side-effect profiles of thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide[3][9].
Key neosubstrates identified to date include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), the degradation of which is linked to the anti-myeloma effects of IMiDs, and SALL4, a developmental transcription factor whose degradation is associated with the teratogenic effects of thalidomide[3][9][10][11][12].
Quantitative Data
The following tables summarize key quantitative data related to the binding affinities and degradation efficiencies of thalidomide and its analogs.
Table 1: Binding Affinities of Thalidomide and Analogs to CRBN
| Compound | Binding Assay | Kd / IC50 (µM) | Reference |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | 2.5 | [13] |
| Lenalidomide | Surface Plasmon Resonance (SPR) | 0.8 | [14] |
| Pomalidomide | Surface Plasmon Resonance (SPR) | 0.2 | [14] |
| (S)-thalidomide | Not Specified | 6-10 fold stronger than (R)-enantiomer | [3] |
Note: Binding affinity values can vary depending on the specific experimental conditions and assay used.
Table 2: Degradation Efficiency of Neosubstrates Induced by Lenalidomide
| Neosubstrate | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| IKZF1 | 15.8 | >95 | HEK293T | [15] |
| CK1α | 25.1 | ~90 | HEK293T | [15] |
| SALL4 | 46.8 | >95 | HEK293T | [15] |
| PLZF | 39.8 | >95 | HEK293T | [15] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Thalidomide-Induced Protein Degradation
Caption: Signaling pathway of thalidomide-induced protein degradation.
Experimental Workflow for Co-Immunoprecipitation
Caption: Experimental workflow for Co-Immunoprecipitation.
Experimental Workflow for In Vitro Ubiquitination Assay
Caption: Experimental workflow for in vitro ubiquitination assay.
Detailed Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation
Objective: To demonstrate the thalidomide-dependent interaction between CRBN and a neosubstrate.
Materials:
-
Cell line expressing endogenous or tagged CRBN and the neosubstrate of interest.
-
Thalidomide or analog.
-
DMSO (vehicle control).
-
Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors.
-
Wash Buffer: Co-IP Lysis Buffer with reduced NP-40 (e.g., 0.1%).
-
Primary antibody against CRBN or the neosubstrate.
-
Isotype control IgG.
-
Protein A/G magnetic beads.
-
SDS-PAGE loading buffer.
Protocol:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat with thalidomide (or analog) or DMSO for the desired time (e.g., 4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with Co-IP Lysis Buffer on ice for 30 minutes.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.
-
Pre-clearing: Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C with rotation to reduce non-specific binding.
-
Immunoprecipitation: Remove the beads and add the primary antibody (e.g., anti-CRBN) or control IgG to the pre-cleared lysate. Incubate overnight at 4°C with rotation.
-
Immune Complex Capture: Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C with rotation.
-
Washing: Pellet the beads and wash 3-5 times with ice-cold Wash Buffer.
-
Elution: Elute the bound proteins by resuspending the beads in SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Analysis: Analyze the eluates by Western blotting using antibodies against the neosubstrate and CRBN. A band for the neosubstrate in the anti-CRBN immunoprecipitate from thalidomide-treated cells (but not in the control) indicates ternary complex formation.
In Vitro Ubiquitination Assay
Objective: To demonstrate that thalidomide induces the ubiquitination of a neosubstrate by the CRL4^CRBN^ complex.
Materials:
-
Recombinant E1 activating enzyme.
-
Recombinant E2 conjugating enzyme (e.g., UBE2D3).
-
Recombinant ubiquitin.
-
Recombinant CRL4^CRBN^ complex.
-
Recombinant neosubstrate protein.
-
Thalidomide or analog.
-
DMSO (vehicle control).
-
10x Ubiquitination Reaction Buffer: 500 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 50 mM DTT.
-
ATP solution (100 mM).
-
SDS-PAGE loading buffer.
Protocol:
-
Reaction Setup: In a microcentrifuge tube on ice, assemble the following components (final concentrations can be optimized):
-
E1 enzyme (e.g., 50 nM)
-
E2 enzyme (e.g., 250 nM)
-
Ubiquitin (e.g., 10 µM)
-
CRL4^CRBN^ complex (e.g., 100 nM)
-
Neosubstrate (e.g., 200 nM)
-
Thalidomide or DMSO
-
1x Ubiquitination Reaction Buffer
-
-
Initiate Reaction: Add ATP to a final concentration of 5 mM to start the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Analysis: Separate the reaction products by SDS-PAGE and analyze by Western blotting using an antibody against the neosubstrate. A ladder of higher molecular weight bands in the thalidomide-treated lane indicates polyubiquitination.
Western Blotting for Protein Degradation
Objective: To quantify the degradation of a neosubstrate in cells upon treatment with thalidomide.
Materials:
-
Cell line expressing the neosubstrate of interest.
-
Thalidomide or analog at various concentrations.
-
DMSO (vehicle control).
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Primary antibody against the neosubstrate.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
ECL substrate.
Protocol:
-
Cell Treatment: Seed cells and treat with a dose-response of thalidomide or DMSO for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts, add SDS-PAGE loading buffer, boil, and separate proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with the primary antibody against the neosubstrate and the loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the neosubstrate signal to the loading control. Calculate the percentage of degradation relative to the DMSO control to determine DC₅₀ and Dₘₐₓ values.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promegaconnections.com [promegaconnections.com]
- 5. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]
- 6. Novel immunomodulatory drugs and neo-substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray Syndrome | eLife [elifesciences.org]
- 12. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Designing Thalidomide-Based PROTACs: A Technical Guide to Core Principles
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond traditional inhibition to induce the selective degradation of target proteins. This is accomplished by co-opting the cell's own ubiquitin-proteasome system.[1][2] Among the various classes of PROTACs, those based on thalidomide (B1683933) and its derivatives, which recruit the Cereblon (CRBN) E3 ubiquitin ligase, have emerged as a cornerstone of this technology due to their favorable drug-like properties.[3][] This in-depth technical guide elucidates the fundamental principles of designing thalidomide-based PROTACs, from their mechanism of action to the critical experimental protocols for their evaluation.
Core Principles of Thalidomide-Based PROTAC Design
A thalidomide-based PROTAC is a heterobifunctional molecule composed of three essential components: a "warhead" that binds to the protein of interest (POI), a linker, and a ligand that recruits the CRBN E3 ubiquitin ligase.[1][5] The thalidomide moiety and its analogs, such as lenalidomide (B1683929) and pomalidomide, serve as the CRBN-recruiting ligand.[][6]
The mechanism of action hinges on the PROTAC's ability to form a ternary complex, bringing the POI into close proximity with the CRBN E3 ligase.[7][8] This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[3][6] The PROTAC is then released and can catalytically induce the degradation of multiple POI molecules.[7]
The design of the linker is a critical determinant of PROTAC efficacy. Its length, composition, and attachment points influence the stability and geometry of the ternary complex, which are paramount for efficient and specific degradation.[9]
Quantitative Data on Thalidomide-Based PROTACs
The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The binding affinities of the PROTAC for both the target protein and the E3 ligase, as well as the stability of the ternary complex, are also crucial parameters.
Table 1: Degradation Potency of Representative Thalidomide-Based PROTACs
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| ARV-825 | Pomalidomide | BRD4 | Jurkat | < 1 | > 95 |
| Pomalidomide-based PROTAC | Pomalidomide | EGFRWT | A549 | 32.9 | Not Specified |
| ZQ-23 | Pomalidomide | HDAC8 | Not Specified | 147 | 93 |
| PROTAC IDO1 Degrader-1 | Thalidomide | IDO1 | Not Specified | Not Specified | Not Specified |
This table presents illustrative data from various sources and is intended for comparative purposes.[8][10][11]
Table 2: Binding Affinities of Thalidomide and its Analogs to CRBN
| Compound | Binding Affinity (Kd) to CRBN | Method |
| Thalidomide | ~250 nM | Not Specified |
| Pomalidomide | ~157 nM | Not Specified |
Binding affinities can vary based on experimental conditions.[12]
Key Experimental Protocols
A rigorous evaluation of a thalidomide-based PROTAC involves a suite of biochemical, biophysical, and cell-based assays.
Western Blotting for Target Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[13][14]
Methodology:
-
Cell Seeding and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[14]
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.[12]
-
SDS-PAGE and Transfer: Separate the protein lysates on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.[13][14]
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. A loading control antibody (e.g., GAPDH or β-actin) should also be used.[14][15]
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control.[13][14]
Ternary Complex Formation Assays
Confirming the formation of the POI-PROTAC-E3 ligase ternary complex is crucial. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common method for this.[16][17]
Methodology:
-
Reagents: Use purified, tagged versions of the target protein (e.g., His-tag) and the E3 ligase complex (e.g., GST-tag). Utilize fluorescently labeled antibodies or reagents that specifically recognize these tags (e.g., terbium-conjugated anti-His and Alexa Fluor 488-conjugated anti-GST).[18]
-
Assay Setup: In a microplate, combine the purified target protein, E3 ligase complex, and labeled detection reagents with varying concentrations of the PROTAC.
-
Incubation: Incubate the mixture at room temperature to allow for complex formation.
-
FRET Measurement: Measure the TR-FRET signal using a plate reader. An increase in the FRET signal indicates the proximity of the donor and acceptor fluorophores, signifying ternary complex formation.[18]
-
Data Analysis: Plot the FRET signal against the PROTAC concentration. A characteristic bell-shaped curve is often observed, indicating the formation and subsequent disruption of the ternary complex at high PROTAC concentrations (the "hook effect").[18]
Cell Viability Assays (MTT/MTS)
These assays assess the cytotoxic effects of the PROTAC on cells.[19][20]
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the PROTAC for a defined period (e.g., 72 hours).
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.[19][20]
-
Formazan (B1609692) Solubilization (for MTT): If using MTT, add a solubilization solution to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.[19][20]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50).
Visualizing Key Processes and Pathways
Diagrams generated using the DOT language can effectively illustrate the complex relationships and workflows in thalidomide-based PROTAC design.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A general workflow for PROTAC development.
Caption: The CRL4-CRBN E3 ubiquitin ligase complex.
Conclusion
The design of thalidomide-based PROTACs is a multifaceted process that requires a deep understanding of the interplay between the target protein, the PROTAC molecule, and the E3 ligase machinery. By systematically evaluating key parameters such as degradation efficiency, ternary complex formation, and cellular effects through rigorous experimental protocols, researchers can rationally design and optimize these powerful therapeutic agents. As our knowledge of the ubiquitin-proteasome system and the nuances of PROTAC design continues to expand, thalidomide-based degraders will undoubtedly play an increasingly important role in the development of novel medicines for a wide range of diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. aragen.com [aragen.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. axonmedchem.com [axonmedchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 10. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. ptglab.com [ptglab.com]
- 16. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. en.ice-biosci.com [en.ice-biosci.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. broadpharm.com [broadpharm.com]
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis using Thalidomide-5-O-C4-NH2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1] These heterobifunctional molecules consist of two key components: a ligand that binds to the POI and another that recruits an E3 ubiquitin ligase, connected by a chemical linker. Thalidomide (B1683933) and its analogs have emerged as highly effective E3 ligase ligands, specifically recruiting the Cereblon (CRBN) E3 ubiquitin ligase.[2]
Thalidomide-5-O-C4-NH2 hydrochloride is a functionalized thalidomide derivative designed for the efficient synthesis of PROTACs. It incorporates the thalidomide moiety for CRBN engagement and a C4 alkyl linker with a terminal primary amine.[3] This amine group serves as a versatile chemical handle for conjugation to a POI ligand, typically through the formation of a stable amide bond. These application notes provide detailed protocols for the synthesis and evaluation of PROTACs utilizing this compound.
Signaling Pathway of Thalidomide-Based PROTACs
Thalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein (POI) and the CRBN E3 ligase complex. This proximity, orchestrated by the PROTAC molecule, leads to the polyubiquitination of the POI by the E3 ligase. The polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged POI. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.[1][4]
Caption: Mechanism of action of a thalidomide-based PROTAC.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC via Amide Bond Formation
This protocol describes the general procedure for conjugating this compound to a POI ligand containing a carboxylic acid functionality.
Materials:
-
This compound
-
POI ligand with a terminal carboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Analytical and preparative HPLC
-
Mass spectrometer (e.g., LC-MS)
-
NMR spectrometer
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve the POI ligand with a terminal carboxylic acid (1.0 eq) in anhydrous DMF.
-
Addition of Reagents: To the solution, add this compound (1.1 eq), followed by HATU (1.2 eq) and DIPEA (3.0 eq).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by LC-MS until the starting material (POI ligand) is consumed.
-
Work-up (optional, can proceed directly to purification): Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by preparative HPLC to obtain the final PROTAC molecule.
-
Characterization: Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry (HRMS) and ¹H NMR.
Protocol 2: Evaluation of PROTAC-Induced Protein Degradation by Western Blot
This protocol details the steps to assess the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.[5]
Materials:
-
Synthesized PROTAC
-
Appropriate cell line expressing the POI
-
Cell culture medium and supplements
-
DMSO (Dimethyl sulfoxide)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
-
Chemiluminescence imager
Procedure:
-
Cell Culture and Treatment: Plate the cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).[5]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[5]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE.
-
Separate the proteins by gel electrophoresis and transfer them to a membrane.
-
Block the membrane and then incubate with the primary antibody for the POI.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL substrate and an imager.
-
Strip the membrane and re-probe with the primary antibody for the loading control.
-
-
Data Analysis: Quantify the band intensities for the POI and the loading control. Normalize the POI signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.
Data Presentation
The efficacy of a PROTAC is typically evaluated based on its DC50 and Dmax values. While specific data for PROTACs synthesized with this compound is not yet widely published, the following table provides representative data for other thalidomide-based PROTACs to illustrate typical performance metrics.
| PROTAC Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| SHP2 Degrader (11) | SHP2 | - | 6.02 | >90 | [6] |
| AR PROTAC (13b) | Androgen Receptor | LNCaP | 5211 | >90 | [7] |
| BRD4 Degrader (21) | BRD4 | THP-1 | 810 | >80 | [8] |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall workflow for PROTAC synthesis and evaluation, as well as the logical relationship between the key components of a PROTAC.
Caption: Overall workflow for PROTAC synthesis and evaluation.
Caption: Logical relationship of PROTAC components.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Thalidomide-O-amide-C5-NH2 hydrochloride | E3 Ligase Ligand-Linker Conjugates | MedChemExpress [medchemexpress.eu]
- 6. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell-based assay protocol for measuring protein degradation by a thalidomide PROTAC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to selectively eliminate target proteins from cells by hijacking the body's own cellular disposal machinery.[1] These heterobifunctional molecules consist of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2][3] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[2][4]
Thalidomide (B1683933) and its analogs, known as immunomodulatory imide drugs (IMiDs), are potent recruiters of the Cereblon (CRBN) E3 ligase.[2][5] This has made them a cornerstone in the development of a significant class of PROTACs.[6] By incorporating a thalidomide-based ligand, these PROTACs can effectively target a wide range of proteins for degradation, offering a powerful tool for both basic research and drug development.[1][]
This application note provides detailed protocols for cell-based assays to quantify the degradation of a target protein mediated by a thalidomide-based PROTAC. The described methods include Western blotting for direct measurement of protein levels, flow cytometry for high-throughput analysis, and the HiBiT assay for sensitive, real-time monitoring of protein degradation.
Signaling Pathway: Mechanism of Action
A thalidomide-based PROTAC initiates protein degradation by forming a ternary complex between the target protein and the CRBN E3 ligase complex.[1][8] The thalidomide moiety of the PROTAC binds to CRBN, a substrate receptor for the Cullin-RING E3 ubiquitin ligase 4 (CRL4^CRBN^) complex.[1] Simultaneously, the other end of the PROTAC binds to the protein of interest. This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein.[2] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1][8]
Caption: Mechanism of action for a thalidomide-based PROTAC.
Experimental Workflow
The general workflow for assessing PROTAC-mediated protein degradation involves several key steps, from cell culture to data analysis. The following diagram outlines a typical experimental pipeline.
Caption: General workflow for assessing PROTAC-mediated protein degradation.
Experimental Protocols
Protocol 1: Cell Culture and PROTAC Treatment
-
Cell Culture : Culture the desired cell line in the appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.[9]
-
Cell Seeding : Seed cells in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of harvesting.[9] Allow cells to adhere and grow for 24 hours.[9]
-
PROTAC Preparation : Prepare a stock solution of the thalidomide-based PROTAC in dimethyl sulfoxide (B87167) (DMSO).[9] Perform serial dilutions of the stock solution in growth medium to achieve the desired final concentrations.[9] The final DMSO concentration should be kept below 0.5%.[10]
-
Treatment : Remove the existing medium and replace it with the medium containing different concentrations of the PROTAC.[9] Include a vehicle control (DMSO only).[9]
-
Incubation : Incubate the cells for the desired time periods (e.g., 4, 8, 16, 24 hours) to allow for protein degradation.[9]
Protocol 2: Western Blot Analysis
-
Cell Lysis : After treatment, wash the cells once with ice-cold phosphate-buffered saline (PBS).[9] Add an appropriate volume of ice-cold lysis buffer containing protease and phosphatase inhibitors.[10] Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[10] Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[8]
-
Sample Preparation and SDS-PAGE : Normalize the protein concentration of all samples.[8] Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.[8] Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[8]
-
Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]
-
Immunoblotting :
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[8]
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[9]
-
Wash the membrane three times with TBST.[9]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane three times with TBST.[9]
-
-
Detection and Analysis : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9] Quantify band intensities using software like ImageJ.[1] Normalize the target protein band intensity to the loading control.[1]
Protocol 3: Flow Cytometry Analysis
Flow cytometry can be utilized to quantify the degradation of intracellular proteins.[11]
-
Cell Preparation : Following PROTAC treatment, harvest the cells and wash with PBS.
-
Fixation and Permeabilization : Fix the cells with a suitable fixation buffer (e.g., 4% paraformaldehyde) followed by permeabilization with a permeabilization buffer (e.g., ice-cold methanol (B129727) or a saponin-based buffer) to allow antibodies to access intracellular targets.
-
Immunostaining : Incubate the permeabilized cells with a primary antibody specific to the target protein.
-
Secondary Antibody Staining : Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Data Acquisition : Analyze the cells using a flow cytometer to measure the fluorescence intensity, which is proportional to the amount of target protein.
-
Data Analysis : Quantify the median fluorescence intensity (MFI) for each sample and normalize to the vehicle control to determine the percentage of protein degradation.
Protocol 4: HiBiT-Based Lytic Assay
The HiBiT assay is a sensitive bioluminescent method for quantifying protein levels.[12] It requires cells expressing the target protein tagged with the 11-amino-acid HiBiT peptide.[13]
-
Cell Seeding : Plate CRISPR-edited cells expressing the HiBiT-tagged target protein in a 96-well or 384-well white assay plate and incubate overnight.[12][14]
-
PROTAC Treatment : Treat the cells with a serial dilution of the PROTAC and incubate for the desired time.[14]
-
Lytic Detection :
-
Luminescence Measurement : Measure the luminescence using a plate reader.[14] The signal is proportional to the amount of HiBiT-tagged protein.
-
Data Analysis : Calculate the percentage of protein degradation relative to the vehicle control.
Data Presentation
The efficacy of a PROTAC is typically characterized by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[10] These parameters are derived from dose-response curves.
Table 1: Illustrative PROTAC Degradation Data
| Target Protein | Cell Line | Treatment Time (hours) | DC50 (nM) | Dmax (%) |
| Example Protein A | HeLa | 24 | 25 | >90 |
| Example Protein A | MDA-MB-231 | 24 | 18 | >95 |
| Example Protein B | THP-1 | 16 | 50 | >85 |
| Example Protein B | MM.1S | 16 | 35 | >90 |
Note: This data is for illustrative purposes. Actual values will vary depending on the specific PROTAC, target protein, and cell line used.[9]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak degradation | PROTAC is not cell-permeable. | Assess cell permeability using assays like the NanoBRET target engagement assay.[15] |
| Ternary complex does not form. | Use biophysical assays like TR-FRET to confirm ternary complex formation.[16] | |
| Cell line lacks necessary E3 ligase components. | Confirm expression of CRBN in the chosen cell line. | |
| High background in Western blot | Non-specific antibody binding. | Optimize primary and secondary antibody concentrations and increase wash stringency.[9] |
| Variability between replicates | Inconsistent cell seeding or treatment. | Ensure uniform cell density and accurate pipetting. |
| "Hook effect" at high PROTAC concentrations | Formation of binary complexes instead of ternary complexes. | Test a wider range of concentrations, including lower ones, to observe the biphasic response.[17] |
Conclusion
The protocols outlined in this application note provide a robust framework for assessing the efficacy of thalidomide-based PROTACs in inducing the degradation of target proteins. By employing a combination of techniques such as Western blotting, flow cytometry, and the HiBiT assay, researchers can thoroughly characterize the potency, kinetics, and selectivity of their PROTAC molecules. This comprehensive approach is crucial for advancing the discovery and development of novel targeted protein degraders for therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Assay Platforms for PROTAC in Drug Discovery and Beyond | ChemPartner [chempartner.com]
- 4. scienceopen.com [scienceopen.com]
- 5. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Targeted Protein Degradation Analysis with Flow Cytometry | KCAS Bio [kcasbio.com]
- 12. promega.com [promega.com]
- 13. Targeted Protein Degradation Phenotypic Studies Using HaloTag CRISPR/Cas9 Endogenous Tagging Coupled with HaloPROTAC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 15. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 16. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - US [thermofisher.com]
- 17. m.youtube.com [m.youtube.com]
Application of Thalidomide-5-O-C4-NH2 hydrochloride in degrading specific targets like BRD4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-5-O-C4-NH2 hydrochloride is a functionalized derivative of thalidomide, designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This molecule serves as a high-affinity ligand for the E3 ubiquitin ligase Cereblon (CRBN), a key component of the Cullin-RING E3 ubiquitin ligase 4 (CRL4-CRBN) complex.[1] By incorporating this moiety into a heterobifunctional PROTAC, researchers can hijack the cell's ubiquitin-proteasome system to induce the degradation of specific protein targets. This application note focuses on the use of this compound in the development of PROTACs for the targeted degradation of Bromodomain-containing protein 4 (BRD4), a transcriptional co-activator implicated in the pathogenesis of various cancers.[2]
PROTACs synthesized with this compound function by simultaneously binding to BRD4 and CRBN, thereby forming a ternary complex. This proximity facilitates the CRBN-mediated polyubiquitination of BRD4, marking it for degradation by the 26S proteasome.[3] This event-driven mechanism offers a powerful alternative to traditional small-molecule inhibitors, enabling the catalytic degradation of target proteins and potentially overcoming mechanisms of drug resistance.[4]
Signaling Pathway and Mechanism of Action
The degradation of BRD4 initiated by a PROTAC utilizing this compound follows a well-defined signaling cascade. The PROTAC acts as a molecular bridge, bringing BRD4 into close proximity with the CRL4-CRBN E3 ubiquitin ligase complex. This induced proximity triggers the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the BRD4 protein. The resulting polyubiquitin (B1169507) chain is recognized by the proteasome, leading to the degradation of BRD4 into smaller peptides. The PROTAC is then released and can engage in further catalytic cycles of degradation.
References
Application Notes and Protocols for In Vivo Formulation of Thalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the body's own cellular machinery to selectively eliminate disease-causing proteins. Thalidomide and its analogs have become cornerstone components in PROTAC design, serving as potent recruiters of the Cereblon (CRBN) E3 ubiquitin ligase.[1] Despite their promise, the unique physicochemical properties of PROTACs—often characterized by high molecular weight, hydrophobicity, and poor aqueous solubility—present significant challenges for achieving adequate in vivo exposure.[2][3]
These application notes provide a comprehensive guide to the techniques and protocols for creating effective in vivo formulations of thalidomide-based PROTACs, addressing the critical need for robust and reproducible methods in preclinical and clinical development. We will delve into various formulation strategies for both parenteral and oral administration, present detailed experimental protocols, and summarize key quantitative data to aid in the selection and optimization of delivery systems.
Signaling Pathway: Mechanism of Action of a Thalidomide-Based PROTAC
The therapeutic effect of a thalidomide-based PROTAC is initiated by the formation of a ternary complex, a crucial step that brings the target protein in close proximity to the CRBN E3 ligase.[4] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[1] The PROTAC molecule is then released to catalytically repeat the process.[5]
Caption: Mechanism of action for a thalidomide-based PROTAC.
Data Presentation: Quantitative In Vivo Performance
The choice of formulation can dramatically impact the pharmacokinetic profile and, consequently, the efficacy of a PROTAC. Below are tables summarizing key pharmacokinetic parameters and degradation efficacy for various thalidomide-based PROTACs from preclinical studies.
Table 1: Comparative Pharmacokinetic Parameters of Thalidomide-Based PROTACs
| PROTAC | Target | Formulation/Route | Species | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| ARV-110 | Androgen Receptor | Oral | Mouse | 133 | 4 | 1140 | 38 | [6] |
| ARV-110 | Androgen Receptor | Oral | Rat | 158 | 6 | 2110 | 27 | [6] |
| ARV-471 | Estrogen Receptor | 30 mg/kg Oral | Mouse | - | - | 5717 | - | [2] |
| ARD-2585 | Androgen Receptor | Oral | Mouse | - | - | - | 51 | [2] |
| ARD-2585 | Androgen Receptor | Oral | Rat | - | - | - | 13 | [2] |
| GNE-01 | - | 20% HP-β-CD in acetate (B1210297) buffer (IV) | Mouse | - | - | 80x increase vs. solution | - | [7] |
| GNE-01 | - | 20% HP-β-CD in acetate buffer (IV) | Rat | - | - | 380x increase vs. solution | - | [7] |
| GNE-02 | - | PROTAC-in-cyclodextrin liposome (B1194612) (IV) | Mouse | - | - | 23x increase vs. solution | - | [7] |
| GNE-02 | - | Conventional liposome (IV) | Mouse | - | - | 5x increase vs. solution | - | [7] |
Table 2: Degradation Efficacy of Pomalidomide-Based PROTACs [4]
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| ARV-825 | BRD4 | Jurkat | < 1 | > 95 |
| Compound A | RIPK2 | - | 0.8 | > 90 |
| Compound B | BTK | MOLM-14 | 0.2 | > 95 |
Experimental Protocols
Detailed methodologies for preparing various types of in vivo formulations are provided below. These protocols are intended as a starting point and may require optimization based on the specific physicochemical properties of the PROTAC being formulated.
Protocol 1: Parenteral Formulation using a Co-Solvent System
This protocol is suitable for intravenous (IV) or intraperitoneal (IP) administration and utilizes a common co-solvent system to solubilize hydrophobic PROTACs.[8]
Materials:
-
Thalidomide-based PROTAC
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade[3]
-
Polyethylene glycol 300 (PEG300), sterile, injectable grade
-
Tween-80, sterile, injectable grade
-
Sterile saline (0.9% NaCl)
-
Sterile vials and syringes
Procedure:
-
Prepare a stock solution of the PROTAC in DMSO (e.g., 25 mg/mL).
-
To a sterile vial, add the required volume of the PROTAC stock solution to achieve the final desired concentration in a vehicle constituting 10% of the total volume.
-
Add 40% of the total final volume of PEG300 to the vial and mix thoroughly until the solution is clear.
-
Add 5% of the total final volume of Tween-80 and mix well.
-
Add 45% of the total final volume of sterile saline to the vial and mix until a homogenous and clear solution is obtained.
-
If necessary, use gentle warming or sonication to aid dissolution.
-
Visually inspect the final formulation for any precipitation or particulates before administration.
Example for a 1 mL final formulation at 2.5 mg/mL:
-
Add 100 µL of a 25 mg/mL PROTAC stock in DMSO to a sterile vial.
-
Add 400 µL of PEG300 and mix.
-
Add 50 µL of Tween-80 and mix.
-
Add 450 µL of sterile saline and mix.
Protocol 2: Amorphous Solid Dispersion (ASD) for Oral Administration
ASDs are an effective strategy to improve the oral bioavailability of poorly soluble compounds by maintaining the drug in a high-energy, amorphous state.[9] This protocol describes the preparation of an ASD using hydroxypropyl methylcellulose (B11928114) acetate succinate (B1194679) (HPMCAS) by slurry conversion.[9]
Materials:
-
Thalidomide-based PROTAC
-
Hydroxypropyl methylcellulose acetate succinate (HPMCAS-LG)[9]
-
Magnetic stirrer and stir bar
-
Water bath
-
Vacuum oven
-
Grinding mill (e.g., Retsch MM200 Mixer Mill)[9]
Procedure:
-
In a vial, combine the PROTAC and HPMCAS powder at the desired drug loading (e.g., 10%, 20%, or 30% w/w).
-
Add a 1:1 (v/v) mixture of dichloromethane and ethanol to the powder at a solid-to-liquid ratio of 1:4 (w/w). For example, for 100 mg of solid mixture, add 400 mg of the solvent mixture.
-
Place the vial in a water bath at 70°C and stir the slurry magnetically for 5 minutes.
-
Dry the slurry under vacuum at room temperature for 24 hours to remove the solvents completely.
-
Grind the resulting solid product using a grinding mill to obtain a fine, homogenous powder.
-
The ASD can then be suspended in an appropriate vehicle (e.g., 0.5% methylcellulose in water) for oral gavage.
Protocol 3: Liposomal Formulation for Parenteral Administration
Liposomes can encapsulate hydrophobic PROTACs within their lipid bilayer, improving solubility and altering pharmacokinetic properties.[7] This protocol is adapted from a method for encapsulating hydrophobic drugs.
Materials:
-
Thalidomide-based PROTAC
-
Dipalmitoylphosphatidylcholine (DPPC)
-
Cholesterol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolve the PROTAC, DPPC, and cholesterol in a 2:1 (v/v) mixture of chloroform and methanol in a round-bottom flask. A typical molar ratio of DPPC to cholesterol is 2:1. The amount of PROTAC can be varied to achieve the desired drug loading.
-
Attach the flask to a rotary evaporator and remove the organic solvents under reduced pressure at a temperature above the lipid phase transition temperature to form a thin lipid film on the flask wall.
-
Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
To reduce the size of the liposomes, sonicate the MLV suspension using a probe sonicator (on ice to prevent overheating) or a bath sonicator.
-
For a more uniform size distribution, pass the liposome suspension through an extruder with a polycarbonate membrane of a defined pore size (e.g., 100 nm) multiple times (e.g., 11 passes).
-
The final liposomal formulation can be sterilized by filtration through a 0.22 µm filter if the liposome size allows.
Experimental Workflow
The development and in vivo evaluation of a thalidomide-based PROTAC formulation follows a logical progression from formulation preparation to pharmacokinetic and pharmacodynamic analysis.
Caption: A typical experimental workflow for in vivo formulation and evaluation of a PROTAC.
Conclusion
The successful in vivo application of thalidomide-based PROTACs is critically dependent on overcoming their inherent formulation challenges. The selection of an appropriate delivery strategy—be it a co-solvent system for parenteral administration, an amorphous solid dispersion for oral delivery, or a lipid-based nanoparticle—must be guided by the physicochemical properties of the specific PROTAC and the intended therapeutic application. The protocols and data presented herein provide a foundational framework for researchers to develop and evaluate robust in vivo formulations, thereby accelerating the translation of these promising therapeutics from the laboratory to the clinic.
References
- 1. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iacuc.wsu.edu [iacuc.wsu.edu]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of Liposome Systems for Enhancing the PK Properties of Bivalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. protocols.io [protocols.io]
Application Notes & Protocols: Storage and Long-Term Stability of Thalidomide-5-O-C4-NH2 Hydrochloride
Disclaimer: Specific long-term stability and degradation pathway data for Thalidomide-5-O-C4-NH2 hydrochloride are not extensively available in public literature. The following protocols and recommendations are based on the known stability profile of thalidomide (B1683933), its analogues, and established principles of pharmaceutical stability testing as outlined by the International Council for Harmonisation (ICH). These guidelines should be adapted and validated for specific formulations and research needs.
Introduction
This compound is a functionalized analogue of thalidomide, a molecule of significant interest for its immunomodulatory, anti-inflammatory, and anti-angiogenic properties.[1] Like other thalidomide derivatives, its mechanism of action is primarily linked to its binding to the Cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[2][3][4][5] This interaction modulates the degradation of specific substrate proteins, known as neosubstrates, thereby exerting therapeutic effects.[3][6] Given the critical role of its chemical structure in its biological activity, ensuring the stability of this compound during storage and handling is paramount for reliable and reproducible research outcomes.
These application notes provide recommended storage conditions and detailed protocols for assessing the long-term and forced degradation stability of this compound.
Recommended Storage Conditions
Proper storage is essential to minimize degradation and maintain the integrity of the compound. The following conditions are recommended based on general safety data for thalidomide and its derivatives.[7][8][9][10]
Table 1: Recommended Storage Conditions for this compound
| Parameter | Condition | Rationale & Remarks |
| Form | Solid (Lyophilized Powder) | Store in solid form to minimize hydrolytic degradation. |
| Temperature | -20°C to -80°C (Long-term) | Low temperatures reduce the rate of chemical degradation. For stock solutions, -80°C is recommended.[11] |
| 2-8°C (Short-term) | Acceptable for short-term storage of solid material.[9] | |
| Light | Protect from Light | Store in amber vials or light-blocking containers. Thalidomide and its analogues can be susceptible to photolytic degradation.[8][12] |
| Atmosphere | Dry, Inert Atmosphere (e.g., Argon, Nitrogen) | Minimize exposure to moisture and oxygen to prevent hydrolysis and oxidation. Store in a tightly sealed container in a desiccator.[7] |
| Solutions | Prepare Freshly for Use | If solutions must be stored, flash-freeze aliquots and store at -80°C for no longer than one month. Avoid repeated freeze-thaw cycles.[11][13] |
Experimental Protocols: Stability Assessment
The stability of this compound can be evaluated through long-term stability studies under recommended storage conditions and forced degradation studies under accelerated stress conditions.[14]
Workflow for Stability Testing
The overall process for conducting a stability study involves sample preparation, exposure to defined conditions, sample analysis at various time points, and data interpretation.
Caption: Workflow for stability assessment of this compound.
Protocol for Long-Term Stability Study
This protocol assesses the stability of the compound under its intended storage conditions over an extended period.
-
Objective: To determine the shelf-life and stability of this compound under recommended storage conditions.
-
Materials:
-
Procedure:
-
Aliquot approximately 5-10 mg of the solid compound into multiple amber glass vials.
-
Prepare a set of vials for each storage condition to be tested (e.g., -20°C, 4°C, and 25°C/60% Relative Humidity).
-
Tightly seal the vials, optionally backfilling with an inert gas.
-
Place the vials in the designated, calibrated stability chambers.
-
At specified time points (e.g., 0, 1, 3, 6, 9, 12, 24 months), remove one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature before opening.
-
Prepare a solution of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO or Acetonitrile).
-
Analyze the sample immediately using a validated stability-indicating HPLC method.[15][16]
-
Record the purity (as a percentage of the initial peak area) and the peak areas of any new impurities.
-
-
Data Presentation:
Table 2: Example Long-Term Stability Data (Solid State)
| Time (Months) | Storage Condition | Purity (%) | Appearance | Total Impurities (%) |
| 0 | - | 99.8 | White Powder | 0.2 |
| 6 | -20°C | 99.7 | No Change | 0.3 |
| 6 | 4°C | 99.5 | No Change | 0.5 |
| 6 | 25°C / 60% RH | 98.1 | Slight Yellowing | 1.9 |
| 12 | -20°C | 99.6 | No Change | 0.4 |
| 12 | 4°C | 99.1 | No Change | 0.9 |
| 12 | 25°C / 60% RH | 96.5 | Yellow Powder | 3.5 |
Protocol for Forced Degradation Study
This study identifies potential degradation pathways and demonstrates the specificity of the analytical method.[14] The goal is to achieve 5-20% degradation of the active substance.[17]
-
Objective: To investigate the degradation profile of this compound under various stress conditions.
-
Procedure: Prepare solutions of the compound (e.g., 1 mg/mL) and subject them to the following conditions.[12][18] A sample protected from the stress condition should be used as a control.
-
Acid Hydrolysis: Add 1N HCl and maintain at 60°C for 24-48 hours. Neutralize with 1N NaOH before analysis.
-
Base Hydrolysis: Add 0.1N NaOH and maintain at room temperature for 8-24 hours. Thalidomide's glutarimide (B196013) ring is susceptible to rapid base-catalyzed hydrolysis. Neutralize with 0.1N HCl before analysis.[19]
-
Oxidative Degradation: Add 3-6% H₂O₂ and maintain at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid powder at 80°C for 72 hours. Also, reflux the solution at 80°C for 24 hours.
-
Photolytic Degradation: Expose the solid powder and solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
-
Analysis: Analyze all stressed samples, along with a non-degraded control, using a stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) to identify the mass of degradation products.
-
Data Presentation:
Table 3: Example Forced Degradation Study Results
| Stress Condition | Duration/Temp | Purity (%) | Major Degradant RRT | Comments |
| 1N HCl | 48h / 60°C | 92.5 | 0.78 | Moderate degradation observed. |
| 0.1N NaOH | 8h / RT | 78.3 | 0.65, 0.82 | Significant degradation. Likely hydrolysis of glutarimide and/or phthalimide (B116566) rings. |
| 6% H₂O₂ | 24h / RT | 95.1 | 1.15 | Minor oxidative degradation. |
| Thermal (Solid) | 72h / 80°C | 99.2 | - | Compound is relatively stable to dry heat. |
| Photolytic | ICH Q1B | 96.8 | 0.91 | Moderate sensitivity to light exposure. |
Biological Context: Mechanism of Action
Understanding the mechanism of action is crucial as conformational changes or degradation can impact the drug's ability to bind to its target, Cereblon (CRBN).
Caption: Thalidomide analogue binding to CRBN, inducing degradation of neosubstrates.
The binding of the thalidomide analogue to CRBN alters its substrate specificity, leading to the recruitment and subsequent ubiquitination and proteasomal degradation of specific proteins like SALL4 and Ikaros (IKZF1).[20] Chemical degradation of the thalidomide analogue can destroy the glutarimide or phthalimide rings, which are essential for CRBN binding, thereby abrogating its biological activity.
Conclusion
This compound should be stored as a solid at or below -20°C, protected from light and moisture, to ensure long-term stability.[7][11] The compound is particularly susceptible to hydrolytic degradation under basic conditions.[19] The provided protocols offer a framework for researchers to validate the stability of their specific batches and formulations, ensuring the integrity and reliability of their experimental results. A validated, stability-indicating HPLC method is crucial for accurate assessment.[15][21]
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of the Teratogenic Effects of Thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. targetmol.com [targetmol.com]
- 8. packageinserts.bms.com [packageinserts.bms.com]
- 9. fishersci.com [fishersci.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Determination of thalidomide concentration in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijirmf.com [ijirmf.com]
- 16. sciensage.info [sciensage.info]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
- 19. Chemical stabilities and biological activities of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. After 60 years, scientists uncover how thalidomide produced birth defects [dana-farber.org]
- 21. Recent advances in analytical determination of thalidomide and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Recommended Solvents for Dissolving Thalidomide-5-O-C4-NH2 Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution of Thalidomide-5-O-C4-NH2 hydrochloride, a crucial step for in vitro and in vivo research applications. Adherence to these guidelines is essential for ensuring experimental reproducibility and accuracy.
Physicochemical Properties and Solubility Overview
This compound is a derivative of thalidomide, a compound with known immunomodulatory, anti-inflammatory, and anti-angiogenic properties.[1] As a hydrochloride salt, its solubility characteristics are critical for the preparation of stock solutions and subsequent experimental assays. This molecule is a key component in the development of Proteolysis Targeting Chimeras (PROTACs), where it serves as an E3 ligase ligand to facilitate the degradation of target proteins.[2][3]
Table 1: Physicochemical Data for this compound
| Property | Data | Reference |
| Molecular Formula | C17H19N3O5.ClH | [4] |
| Molar Mass | 381.81 g/mol | [4] |
Table 2: Solubility Data for this compound and Related Analogs
| Solvent | Compound | Solubility | Reference |
| DMSO | Thalidomide-O-amido-C4-NH2 hydrochloride | 250 mg/mL (569.66 mM) | [5] |
| DMSO | Thalidomide-5-PEG4-NH2 hydrochloride | 100 mg/mL (205.80 mM) | [6] |
| DMSO | (±)-Thalidomide | ~12 mg/mL | [1][7] |
| DMF | (±)-Thalidomide | ~12 mg/mL | [1][7] |
| Aqueous Buffers | (±)-Thalidomide | Sparingly soluble | [1][7] |
Based on the available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[5] For experiments requiring aqueous conditions, it is advised to first dissolve the compound in DMSO and then perform a serial dilution into the aqueous buffer of choice.[1][7]
Safety and Handling Precautions
Warning: Thalidomide and its analogs are potent human teratogens and may cause severe birth defects or embryo-fetal death. Strict adherence to safety protocols is mandatory.
-
Handling: All handling of this compound should be performed in a designated area, preferably within a chemical fume hood, to prevent inhalation of the powder.[1] Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and disposable gloves, must be worn.[1]
-
Reproductive Risks: Women who are pregnant or may become pregnant should not handle this compound.[1] Men handling the compound should be aware of potential risks.
-
Disposal: All waste materials, including empty vials, contaminated gloves, and unused solutions, must be disposed of in accordance with local, state, and federal regulations for hazardous waste.[1] Do not dispose of this compound down the drain.[1]
Experimental Protocols
Preparation of a 100 mM Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO. This can be adapted for other desired concentrations.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Amber glass vials or microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibration: Allow the this compound powder and anhydrous DMSO to reach room temperature before opening to prevent condensation.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 38.18 mg of this compound.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the powder. For the example above, add 1 mL of DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly to dissolve the compound. Gentle warming or sonication can be used to aid dissolution if necessary.[5][8] Ensure the solution is clear and free of particulates before use.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1][5] Store the aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.[5] When stored at -80°C, it is recommended to use the solution within 6 months.[5]
Preparation of Working Solutions in Aqueous Buffer
This protocol outlines the preparation of a working solution in an aqueous buffer from a DMSO stock solution.
Materials:
-
100 mM this compound stock solution in DMSO
-
Aqueous buffer of choice (e.g., PBS, pH 7.2)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Thaw Stock Solution: Thaw a single-use aliquot of the 100 mM stock solution at room temperature.
-
Serial Dilution: Perform a serial dilution of the DMSO stock solution into the aqueous buffer to achieve the desired final concentration. It is crucial to add the DMSO stock solution to the aqueous buffer and mix immediately to prevent precipitation.
-
Final DMSO Concentration: Be mindful of the final DMSO concentration in your working solution, as high concentrations can affect cellular assays. It is recommended to keep the final DMSO concentration below 0.5%.
-
Usage: Use the freshly prepared aqueous working solution immediately. It is not recommended to store aqueous solutions for more than one day.[7]
Visualizations
Experimental Workflow for Solubilization
Caption: Experimental workflow for the preparation of stock and working solutions of this compound.
Signaling Pathway Context: PROTAC-Mediated Protein Degradation
This compound is a ligand for the E3 ubiquitin ligase Cereblon (CRBN). In the context of a PROTAC, it brings CRBN into proximity with a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.
Caption: Simplified signaling pathway of PROTAC-mediated protein degradation involving a thalidomide-based ligand.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Thalidomide-O-amido-C4-NH2 hydrochloride | TargetMol [targetmol.com]
- 4. This compound [chembk.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. benchchem.com [benchchem.com]
A Step-by-Step Guide to Performing a NanoBRET™ Ternary Complex Assay
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed protocol for performing a NanoBRET™ (Bioluminescence Resonance Energy Transfer) ternary complex assay, a powerful live-cell method for studying the formation of ternary complexes. This technique is particularly valuable in the development of proteolysis-targeting chimeras (PROTACs) and molecular glues, enabling the quantitative analysis of a small molecule's ability to induce the proximity of a target protein and an E3 ubiquitin ligase.
Principle of the NanoBRET™ Ternary Complex Assay
The NanoBRET™ assay is a proximity-based assay that measures the energy transfer from a bioluminescent donor to a fluorescent acceptor.[1] In the context of a ternary complex assay, a target protein is genetically fused to a bright, blue-shifted NanoLuc® luciferase (the donor), and an E3 ligase component (e.g., VHL or CRBN) is fused to a HaloTag® protein (the acceptor).[2][3] In the absence of a molecule that induces their interaction, the donor and acceptor are not in close enough proximity for significant energy transfer to occur.
Upon the introduction of a PROTAC or molecular glue, a ternary complex is formed, bringing the NanoLuc® donor and the HaloTag® acceptor within 10 nm of each other.[4] This proximity allows for Bioluminescence Resonance Energy Transfer (BRET), where the energy from the NanoLuc® substrate reaction is transferred to the fluorescent ligand bound to the HaloTag®, resulting in a detectable fluorescent signal at a specific wavelength.[2][5] The magnitude of this BRET signal is directly proportional to the amount of ternary complex formed.[2]
Visualization of the Signaling Pathway
The formation of a PROTAC-induced ternary complex is a critical first step in targeted protein degradation. The following diagram illustrates this key event.
Caption: PROTAC-mediated ternary complex formation.
Experimental Workflow
A typical NanoBRET™ ternary complex assay workflow involves cell preparation, transfection, compound treatment, and signal detection. The following diagram outlines the key steps.
Caption: Overview of the NanoBRET™ ternary complex assay workflow.
Detailed Experimental Protocols
This section provides a step-by-step protocol for performing a NanoBRET™ ternary complex assay using HEK293T cells.
Materials and Reagents:
-
HEK293T cells
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS
-
Opti-MEM™ I Reduced Serum Medium
-
Transfection reagent (e.g., FuGENE® HD)
-
Plasmid DNA: NanoLuc®-fused target protein and HaloTag®-fused E3 ligase
-
White, tissue culture-treated 96-well or 384-well assay plates
-
PROTAC or molecular glue of interest
-
MG132 (proteasome inhibitor, optional)
-
HaloTag® NanoBRET® 618 Ligand
-
Nano-Glo® Live Cell Substrate
-
Luminometer with 460 nm and 618 nm filters
Protocol:
Day 1: Cell Transfection
-
Cell Seeding: Seed HEK293T cells in a 10 cm dish at a density that will result in 80-90% confluency on the day of transfection.
-
Transfection Complex Preparation:
-
In a sterile tube, dilute 9 µg of total plasmid DNA into Opti-MEM™ to a final volume of 180 µL. A recommended starting ratio of NanoLuc®-target plasmid to HaloTag®-E3 ligase plasmid is 1:10 (e.g., 0.9 µg of donor plasmid and 8.1 µg of acceptor plasmid).
-
Add 27 µL of FuGENE® HD Transfection Reagent to the diluted DNA.
-
Mix gently by flicking the tube and incubate for 15-20 minutes at room temperature.
-
-
Transfection: Add the transfection complex dropwise to the cells. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO2.
Day 2: Cell Plating and Ligand Addition
-
Cell Detachment: Gently detach the transfected cells using trypsin-EDTA.
-
Cell Resuspension: Resuspend the cells in fresh culture medium.
-
Ligand Addition: Add the HaloTag® NanoBRET® 618 Ligand to the cell suspension at a final concentration of 100 nM.
-
Cell Plating: Seed the cells into a white assay plate at a density of 2 x 10^4 cells per well in 100 µL for a 96-well plate or 4 x 10^3 cells per well in 40 µL for a 384-well plate.[6]
-
Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO2.[6]
Day 3: Compound Treatment and Signal Detection
-
(Optional) Proteasome Inhibitor Treatment: To distinguish between ternary complex formation and subsequent protein degradation, you can pre-treat the cells with a proteasome inhibitor like MG132 (e.g., 10 µM) for 2-4 hours.[7]
-
Compound Addition: Prepare serial dilutions of your PROTAC or molecular glue in Opti-MEM™. Add the desired concentrations to the cells. Include a vehicle control (e.g., DMSO).
-
Incubation:
-
Endpoint Assay: Incubate for a predetermined time (e.g., 2-4 hours) at 37°C.
-
Kinetic Assay: Proceed immediately to signal detection to monitor the BRET signal in real-time.
-
-
Substrate Addition: Prepare the Nano-Glo® Live Cell Substrate according to the manufacturer's instructions. A common final concentration is 20 µM.[8] Add the substrate to each well.
-
Signal Measurement:
-
Incubate the plate at room temperature for 10-15 minutes to allow the signal to stabilize.
-
Measure the donor emission at 460 nm and the acceptor emission at 618 nm using a luminometer.
-
Data Presentation and Analysis
Quantitative data from the NanoBRET™ assay should be summarized for clear interpretation and comparison.
Data Analysis:
-
Calculate the NanoBRET™ Ratio: For each well, divide the acceptor signal (618 nm) by the donor signal (460 nm).[7]
-
NanoBRET™ Ratio = Acceptor Signal / Donor Signal
-
-
Convert to milliBRET Units (mBU): Multiply the NanoBRET™ ratio by 1000.[9]
-
mBU = NanoBRET™ Ratio * 1000
-
-
Background Correction: Subtract the mean mBU value of the "no-ligand" control wells from all experimental mBU values.[10]
-
Dose-Response Curves: Plot the corrected mBU values against the logarithm of the compound concentration. Fit the data using a four-parameter logistic regression model to determine the EC50 (half-maximal effective concentration) and Bmax (maximum signal).[7]
Example Data Tables:
Table 1: Raw Data and NanoBRET™ Ratio Calculation
| Well | Compound Conc. (µM) | Donor Signal (460 nm) | Acceptor Signal (618 nm) | NanoBRET™ Ratio | mBU |
| 1 | 0 (Vehicle) | 500,000 | 25,000 | 0.050 | 50 |
| 2 | 0.1 | 480,000 | 120,000 | 0.250 | 250 |
| 3 | 1 | 450,000 | 450,000 | 1.000 | 1000 |
| 4 | 10 | 420,000 | 504,000 | 1.200 | 1200 |
| 5 | No Ligand Control | 510,000 | 10,200 | 0.020 | 20 |
Table 2: Summary of Dose-Response Analysis
| Compound | EC50 (µM) | Bmax (mBU) | R² |
| PROTAC A | 0.52 | 1150 | 0.992 |
| PROTAC B | 2.1 | 850 | 0.985 |
| Negative Control | > 100 | N/A | N/A |
Controls for a Robust Assay
To ensure the reliability of your NanoBRET™ data, it is crucial to include appropriate controls.
-
Negative Controls:
-
No-Ligand Control: Cells transfected with both donor and acceptor plasmids but not treated with the HaloTag® ligand. This control is essential for background correction.[11]
-
Unfused HaloTag® Control: Cells transfected with the NanoLuc®-target plasmid and a plasmid encoding an unfused HaloTag® protein. This helps to assess the specificity of the interaction.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compounds.
-
-
Positive Controls:
By following this comprehensive guide, researchers can effectively perform and analyze NanoBRET™ ternary complex assays to accelerate the discovery and development of novel therapeutics.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. selvita.com [selvita.com]
- 4. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [worldwide.promega.com]
- 5. NanoBRET: The Bright Future of Proximity-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. benchchem.com [benchchem.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Assessing Reader Capability for NanoBRET Technology | Molecular Devices [moleculardevices.com]
- 10. Measure p53-MDM2 protein interaction with NanoBRET technology [moleculardevices.com]
- 11. Probing Myc and Max Protein-Protein Interaction using NanoBRET® and NanoBiT® Assays [promega.com]
- 12. NanoBRET® Positive Control [worldwide.promega.com]
Application Notes and Protocols for Synthesizing Thalidomide-Based PROTACs Using Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of thalidomide-based Proteolysis Targeting Chimeras (PROTACs) utilizing copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This methodology offers a robust and efficient strategy for linking a thalidomide-based E3 ligase-recruiting moiety to a warhead targeting a protein of interest (POI), facilitating the development of novel therapeutics for targeted protein degradation.
Introduction to Thalidomide-Based PROTACs and Click Chemistry
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific proteins by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[1][2] A PROTAC consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][2][3] Thalidomide (B1683933) and its analogs, such as lenalidomide (B1683929) and pomalidomide, are effective recruiters of the Cereblon (CRBN) E3 ubiquitin ligase, a component of the CUL4-DDB1-RBX1 E3 ligase complex (CRL4^CRBN^).[1][3][]
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for PROTAC synthesis.[5][6] This reaction forms a stable triazole ring, efficiently connecting the two ends of the PROTAC molecule with high yields and compatibility with a wide range of functional groups.[5]
Mechanism of Action: Signaling Pathway
Thalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein (POI) and the CRBN E3 ubiquitin ligase.[2] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[1]
Caption: Mechanism of action for a thalidomide-based PROTAC.
Quantitative Data Summary
The efficacy of PROTACs is typically quantified by their ability to induce the degradation of the target protein. Key parameters include the DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and the Dmax (the maximum percentage of protein degradation achieved).
| PROTAC Name | Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| dBET1 analogue | BRD4 | Pomalidomide | MM.1S | < 1 | > 90 | [7] |
| ZB-S-29 | SHP2 | Thalidomide | - | 6.02 | - | [8] |
| PTD10 | BTK | Thalidomide | MOLM-14 | 0.5 | > 90 | [7] |
| ARV-825 | BRD4 | Thalidomide | Jurkat | 1 | > 95 | [9] |
Experimental Protocols
The synthesis of a thalidomide-based PROTAC via click chemistry involves three main stages:
-
Synthesis of functionalized precursors (an alkyne- or azide-modified thalidomide derivative and a corresponding azide- or alkyne-modified warhead).
-
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to ligate the two precursors.
-
Purification and characterization of the final PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
How to troubleshoot failed protein degradation with a thalidomide PROTAC
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using thalidomide-based Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: My thalidomide-based PROTAC shows little to no degradation of my target protein. What are the most common initial checkpoints?
A1: When a PROTAC fails to induce degradation, the issue typically lies in one of three main areas: the integrity of the PROTAC itself, the components of the biological system, or the formation of the crucial ternary complex.[1]
Here are the initial steps to take:
-
Confirm PROTAC Integrity: Verify the chemical structure, purity (>95%), and stability of your PROTAC stock. Degradation during storage or in the experimental media can be a significant factor.[1]
-
Verify E3 Ligase Expression: Confirm that your cell line expresses sufficient levels of Cereblon (CRBN), the E3 ligase recruited by thalidomide (B1683933) and its analogs.[1] Low CRBN expression is a common reason for the failure of thalidomide-based PROTACs.[1] This can be checked via Western Blot or qPCR.
-
Assess Target Engagement: Ensure your PROTAC can independently bind to both the target protein (Protein of Interest - POI) and CRBN. This is known as binary engagement and is a prerequisite for ternary complex formation.[1]
-
Check for the "Hook Effect": Using excessively high concentrations of a PROTAC can lead to the formation of non-productive binary complexes (PROTAC-Target or PROTAC-CRBN) instead of the productive ternary complex (Target-PROTAC-CRBN), which reduces degradation efficiency.[1][2][3] It is crucial to test a broad concentration range (e.g., 0.1 nM to 10 µM) to identify a potential bell-shaped dose-response curve.[1][2]
Q2: How can I confirm that my PROTAC is entering the cells and binding to its intended targets?
A2: Poor cell permeability is a known challenge for PROTACs due to their larger molecular size.[1] Several assays can be used to confirm cellular entry and target engagement. The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement in a cellular environment.[4][5] The principle behind CETSA is that when a PROTAC binds to its target protein, the resulting complex is more resistant to thermal denaturation.[4] A shift in the protein's melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.[4]
Q3: I suspect my PROTAC is not forming a stable ternary complex. How can I test this?
A3: The formation of a stable and productive ternary complex is essential for ubiquitination and subsequent degradation.[6] Several biophysical and cell-based assays can be used to confirm and characterize ternary complex formation:
-
Co-Immunoprecipitation (Co-IP): This is a classic technique to demonstrate the PROTAC-mediated interaction between the target protein and CRBN within the cell.[7]
-
NanoBRET™ Ternary Complex Assay: This live-cell assay provides a quantitative readout of ternary complex formation in a physiological context.[8][9][10][11] It measures the energy transfer between a NanoLuc® luciferase-tagged target protein and a HaloTag®-labeled E3 ligase component upon PROTAC-induced proximity.[8][9]
Q4: I've confirmed ternary complex formation, but I'm still not seeing degradation. What should I investigate next?
A4: If a ternary complex is forming but degradation is not occurring, the issue may lie in the subsequent steps of the ubiquitin-proteasome pathway.
-
Check for Target Ubiquitination: The formation of a productive ternary complex should lead to the poly-ubiquitination of the target protein, marking it for degradation. An in-cell ubiquitination assay can be performed by immunoprecipitating the target protein and then performing a Western Blot with an anti-ubiquitin antibody.[12][13] To enhance the signal, it is advisable to pre-treat the cells with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.[12]
-
Assess Proteasome Activity: Ensure that the proteasome is functional in your cell line. You can confirm that the observed degradation is proteasome-dependent by co-treating with a proteasome inhibitor. If the degradation is rescued, it confirms the involvement of the proteasome.[14]
Q5: How critical is the linker in my thalidomide-based PROTAC design?
A5: The linker is a critical determinant of PROTAC efficacy and is not just a simple spacer.[6][15] Its length, composition, and attachment points dictate the geometry of the ternary complex.[6] An improperly designed linker can lead to steric hindrance or an unproductive orientation of the target protein and E3 ligase.[6] Systematic studies have shown that varying the linker length can significantly impact the degradation potency (DC50) and maximal degradation (Dmax).[15][16]
Troubleshooting Guides
Issue 1: No or Weak Target Degradation
This is the most common issue encountered. The following logical workflow can help pinpoint the problem.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 11. promega.com [promega.com]
- 12. benchchem.com [benchchem.com]
- 13. Ubiquitination Assay - Profacgen [profacgen.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Linker Design for Thalidomide-Based PROTACs
Welcome to the technical support center for the optimization of linker length and composition for thalidomide-based Proteolysis Targeting Chimeras (PROTACs). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges in PROTAC design and development.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a thalidomide-based PROTAC?
A1: The linker is a critical component of a PROTAC, connecting the ligand that binds to the target Protein of Interest (POI) to the thalidomide-based ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] It is not merely a passive spacer but an active modulator that dictates the formation, stability, and conformation of the ternary complex (POI-PROTAC-CRBN).[2][3] The linker's length, chemical composition, and rigidity are crucial determinants of the PROTAC's ability to induce efficient ubiquitination and subsequent proteasomal degradation of the target protein.[3][4]
Q2: Is there a universal optimal linker length for all thalidomide-based PROTACs?
A2: No, there is no universal optimal linker length.[1] The ideal length is highly dependent on the specific target protein and the E3 ligase being recruited.[1][2] A linker that is too short may cause steric hindrance, preventing the formation of the ternary complex.[5][6] Conversely, a linker that is too long might lead to non-productive binding or favor the formation of binary complexes over the productive ternary complex, a phenomenon that can contribute to the "hook effect".[2][5] The optimal linker length for each new PROTAC system must be determined empirically.[1][7]
Q3: How does the chemical composition of the linker (e.g., PEG vs. alkyl chains) affect PROTAC performance?
A3: The linker's composition significantly impacts the PROTAC's physicochemical properties and overall performance.[2]
-
Polyethylene Glycol (PEG) Linkers: These are widely used due to their flexibility and hydrophilicity.[1][3] The hydrophilic nature of PEG can improve the aqueous solubility of the PROTAC, which is a common challenge for these high-molecular-weight molecules.[1][8] Their flexibility can provide the conformational freedom needed to achieve a productive ternary complex.[1][2]
-
Alkyl Linkers: These chains increase the hydrophobicity of the PROTAC, which can enhance cell permeability.[3] However, excessive hydrophobicity may lead to poor aqueous solubility, non-specific binding, and off-target effects.[3][8] The rigidity of alkyl linkers is less than that of PEG linkers, which can be advantageous in pre-organizing the PROTAC for optimal binding, but may also introduce steric clashes if the geometry is unfavorable.[3]
Q4: What are the primary attachment points on the thalidomide (B1683933) scaffold and how does the choice of attachment point impact the PROTAC?
A4: The phthalimide (B116566) ring of thalidomide and its analogs (pomalidomide, lenalidomide) offers several positions for linker attachment, with the C4, C5, and the glutarimide (B196013) nitrogen being the most explored.[9] The choice of attachment point significantly influences a PROTAC's properties, ternary complex formation, and degradation efficiency.[9] For instance, pomalidomide (B1683931) is often preferred over thalidomide because the amino group at the C4 position provides a versatile attachment point that often directs the linker away from the CRBN binding interface, allowing for greater flexibility in linker design without compromising E3 ligase engagement.[10]
Troubleshooting Guides
This section addresses specific issues encountered during the experimental design and validation of thalidomide-based PROTACs.
Problem 1: The PROTAC shows high binary binding affinity but fails to induce target degradation.
This is a common challenge that often points to issues with the formation of a stable and productive ternary complex.[5] The linker is a critical element in this process.[5]
dot
Caption: Troubleshooting workflow for PROTACs with poor degradation activity.[5]
Potential Causes & Solutions:
-
Incorrect Linker Length or Rigidity:
-
Problem: The linker may be too short, causing steric clashes, or too long and flexible, leading to non-productive binding events where ubiquitination sites are inaccessible.[5]
-
Solution: Synthesize a library of PROTACs with systematically varied linker lengths and rigidities to empirically determine the optimal design.[11] For example, use a homologous series of PEG or alkyl chain linkers.[12]
-
-
Unfavorable Ternary Complex Conformation:
-
Problem: Even if a ternary complex forms, the linker might orient the target protein such that its surface lysines are not accessible to the E2 ubiquitin-conjugating enzyme recruited by the E3 ligase.[5]
-
Solution: Directly assess ternary complex formation and stability using biophysical assays like Co-Immunoprecipitation (Co-IP), Surface Plasmon Resonance (SPR), or Förster Resonance Energy Transfer (FRET).[13][14] These can provide insights into whether a stable complex is being formed.
-
-
Poor Physicochemical Properties:
-
Problem: The linker's composition might contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching sufficient intracellular concentrations.[5][8]
-
Solution: Evaluate the PROTAC's permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).[15][16] If permeability is low, consider linker modifications such as incorporating more polar groups or reducing the number of rotatable bonds to improve its properties.[2]
-
Problem 2: A significant "hook effect" is observed, with degradation efficiency decreasing at high concentrations.
The "hook effect" is an inherent characteristic of the PROTAC mechanism, where high concentrations lead to the formation of non-productive binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex.[5][17] However, its severity can be modulated by linker design.[18]
Potential Causes & Solutions:
-
Low Ternary Complex Cooperativity:
-
Problem: The PROTAC does not sufficiently promote favorable protein-protein interactions between the target and the E3 ligase, meaning the ternary complex is not significantly more stable than the binary complexes.
-
Solution: Optimize the linker to enhance positive cooperativity.[5] A well-designed linker can pre-organize the binding partners and facilitate new, stabilizing interactions between the target protein and E3 ligase, making the ternary complex more favorable and mitigating the hook effect.[2] This often requires screening different linker lengths and compositions.[18]
-
-
High Linker Flexibility:
-
Problem: A highly flexible linker can lead to a significant entropic penalty upon formation of the ternary complex, reducing its stability.[2]
-
Solution: Introduce more rigid elements into the linker, such as piperidine (B6355638) or piperazine (B1678402) moieties, to reduce conformational flexibility.[16] This can pre-organize the PROTAC into a conformation more amenable to ternary complex formation.[19]
-
Problem 3: The synthesized PROTAC has poor aqueous solubility.
Poor solubility is a common issue for PROTACs due to their high molecular weight and lipophilicity, often placing them "beyond the Rule of Five".[8] This can lead to compound precipitation in assays and irreproducible results.[8]
Potential Causes & Solutions:
-
High Lipophilicity:
-
Formulation Issues:
-
Problem: The compound precipitates when diluted from a DMSO stock into aqueous assay media.
-
Solution: For in vitro assays, carefully control the final DMSO concentration (typically <0.5%).[11] Test different dilution methods, such as dropwise addition while vortexing, or increase the serum concentration in cell culture media, as serum proteins can sometimes help solubilize compounds.[20] If solubility remains a major hurdle, formulation strategies like creating an amorphous solid dispersion (ASD) may be necessary for in vivo studies.[20]
-
Data Presentation
Optimizing linker design requires a systematic evaluation of how changes in length and composition affect key performance parameters. The following tables provide a template for summarizing quantitative data from such studies.
Table 1: Impact of Linker Length on BRD4 Degradation by Thalidomide-Based PROTACs (Note: Data is representative and compiled for illustrative purposes based on trends observed in literature.[3][10])
| PROTAC ID | Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-A | PEG | 10 (PEG2) | 55 | 85 |
| PROTAC-B | PEG | 13 (PEG3) | 15 | >95 |
| PROTAC-C | PEG | 16 (PEG4) | 8 | >95 |
| PROTAC-D | PEG | 19 (PEG5) | 25 | 90 |
| PROTAC-E | Alkyl | 8 (C8) | 40 | 90 |
| PROTAC-F | Alkyl | 10 (C10) | 12 | >95 |
| PROTAC-G | Alkyl | 12 (C12) | 50 | 80 |
Table 2: Impact of Linker Composition on PROTAC Physicochemical Properties (Note: Data is representative and compiled for illustrative purposes.[15][21])
| PROTAC ID | Linker Type | Linker Length (atoms) | Papp (Caco-2) (10⁻⁶ cm/s) | Aqueous Solubility (µM) |
| PROTAC-H | Alkyl | 12 | 5.2 | 2.5 |
| PROTAC-I | PEG | 13 | 2.1 | 15.8 |
| PROTAC-J | Alkyl-Aromatic | 14 | 4.5 | 1.1 |
| PROTAC-K | PEG-Aromatic | 15 | 1.8 | 12.4 |
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This protocol outlines the steps to quantify target protein degradation in cells treated with PROTACs.[11][22]
-
Cell Culture and Treatment: Plate cells in 6- or 12-well plates and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined duration (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay to ensure equal protein loading in the next step.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with 4x Laemmli buffer, then boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein per lane and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using software like ImageJ. Normalize the target protein signal to the loading control, and then normalize all treatment groups to the vehicle control to determine the percentage of remaining protein.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol verifies the physical interaction between the target protein and CRBN, mediated by the PROTAC.[13][17]
-
Cell Treatment and Lysis: Treat cells with your PROTAC at an effective concentration (e.g., 100 nM) and a vehicle control for 2-4 hours.
-
Lysis: Lyse the cells in a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100 or 0.5% NP-40) with protease and phosphatase inhibitors.
-
Pre-Clearing: Pre-clear the lysate by adding Protein A/G beads and incubating for 1 hour at 4°C with gentle rotation. Centrifuge and collect the supernatant.
-
Immunoprecipitation:
-
Add 2-5 µg of primary antibody (e.g., anti-Target Protein or anti-CRBN) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer to remove non-specific binders.
-
Elution and Analysis: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluate by Western Blot using antibodies for your POI and CRBN. An increased signal for the co-immunoprecipitated protein in the PROTAC-treated sample compared to the control indicates ternary complex formation.
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is a high-throughput, cell-free method to model passive transcellular permeability.[15][21][23]
-
Membrane Preparation: Coat the filter of a 96-well donor plate with an artificial membrane solution (e.g., 1-2% lecithin (B1663433) in dodecane).
-
Compound Preparation: Prepare the PROTAC solutions in a suitable buffer (e.g., PBS at pH 7.4) from a DMSO stock. The final DMSO concentration should be low (e.g., <1%).
-
Assay Setup:
-
Add the buffer to the wells of a 96-well acceptor plate.
-
Place the lipid-coated donor plate on top of the acceptor plate.
-
Add the PROTAC solutions to the donor plate wells. A portion of the solution should be kept for concentration analysis at time zero (T₀).
-
-
Incubation: Incubate the plate assembly at room temperature for a set period (e.g., 4-16 hours) without shaking.
-
Concentration Analysis: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - ([C]a / [C]eq)) Where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the filter area, t is the incubation time, [C]a is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.
Visualizations
dot
Caption: Mechanism of action for a thalidomide-based PROTAC.
dot
Caption: Relationship between linker properties and PROTAC performance metrics.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. tandfonline.com [tandfonline.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. benchchem.com [benchchem.com]
- 23. Permeability Assay - Profacgen [profacgen.com]
Strategies to improve cell permeability of large PROTAC molecules
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address the challenges of improving cell permeability for large Proteolysis-Targeting Chimera (PROTAC) molecules.
Frequently Asked Questions (FAQs)
Q1: Why do large PROTAC molecules typically exhibit poor cell permeability?
PROTACs are inherently large, often with molecular weights exceeding 800 Da, placing them in the "beyond Rule of 5" (bRo5) chemical space.[1][2][3] This high molecular weight, combined with a large polar surface area (PSA) and multiple hydrogen bond donors, creates significant barriers to passive diffusion across the lipid bilayer of the cell membrane.[1][4] These physicochemical properties can lead to low aqueous solubility and poor cell uptake, hindering their ability to reach intracellular targets and effectively induce protein degradation.[1][5]
Q2: What are the key physicochemical properties influencing PROTAC permeability?
Several properties are critical for PROTAC permeability:
-
Molecular Weight (MW): While large, reducing MW where possible without sacrificing activity is beneficial.[2][6]
-
Lipophilicity (cLogP/LogD): An optimal lipophilicity range is crucial. Excessive lipophilicity can lead to poor solubility and membrane retention.[7]
-
Topological Polar Surface Area (TPSA): Minimizing TPSA is a key strategy to enhance permeability.[8]
-
Hydrogen Bond Donors (HBD) and Acceptors (HBA): A high number of HBDs and HBAs, particularly from amide bonds, is detrimental to permeability.[1][8]
-
Conformational Flexibility: The ability of a PROTAC to adopt a folded, less polar conformation in the nonpolar membrane environment, a concept known as "molecular chameleonicity," is highly beneficial for permeability.[8][9] This is often facilitated by intramolecular hydrogen bonds (IMHBs).[9][10]
Q3: What are the primary in vitro assays for measuring PROTAC permeability?
The two most common assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.[11]
-
PAMPA: A high-throughput, cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane. It exclusively models passive transcellular permeability and is useful for early-stage screening.[11][12]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human intestinal epithelial cells (Caco-2) to model the intestinal barrier. It provides a more comprehensive assessment by accounting for passive diffusion, active transport, and efflux mechanisms.[11][13] For PROTACs, which may be subject to efflux, the Caco-2 assay is often more informative than PAMPA.[13]
Troubleshooting Guide
Problem: My PROTAC shows low intracellular accumulation and poor degradation activity.
This is a common issue stemming from insufficient cell permeability. The following workflow can help diagnose and address the problem.
Caption: Troubleshooting workflow for low PROTAC activity.
Step 1: Quantify Permeability
If you haven't already, perform a quantitative permeability assay. Caco-2 assays are recommended as they can reveal issues with active efflux transporters, a common problem for PROTACs.[13]
Problem: My PAMPA/Caco-2 assay results are inconsistent or show low compound recovery.
Low recovery in permeability assays is a frequent issue for PROTACs due to their low solubility and high non-specific binding.[14][15]
-
Solution for Caco-2: Modify the assay buffer. The addition of a low concentration of Bovine Serum Albumin (BSA), such as 0.25%, to the basolateral or both compartments can significantly improve the recovery of PROTAC molecules without compromising the integrity of the permeability data.[16]
-
Solution for General Assays: Ensure complete solubilization of the PROTAC in the initial dosing solution. Using co-solvents or appropriate formulation strategies may be necessary.
Step 2: Implement Strategies to Improve Permeability
If permeability is confirmed to be low, consider the following approaches:
A. Structural Modification Strategies
The goal is to optimize the PROTAC's physicochemical properties.
-
Promote Intramolecular Hydrogen Bonding (IMHBs): Design the linker and ligand orientations to encourage the formation of IMHBs. This allows the molecule to fold into a more compact, "chameleon-like" conformation with a lower 3D polar surface area in apolar environments, which facilitates membrane crossing.[8][9][10][17][18]
-
Optimize the Linker:
-
Composition: Replacing flexible PEG linkers with more rigid, cyclic structures like piperazine (B1678402) or piperidine (B6355638) can improve permeability and solubility.[4][19]
-
Amide-to-Ester Substitution: Replacing an amide bond in the linker with an ester can reduce the hydrogen bond donor count and increase lipophilicity, leading to remarkable improvements in permeability.[7][20] This strategy has been shown to increase permeability by up to 10-fold in matched pairs.[20]
-
-
Reduce Hydrogen Bond Donors (HBDs): Systematically cap or remove HBDs, especially those from amide groups, which are particularly detrimental to permeability.[8]
Table 1: Impact of Structural Modifications on PROTAC Permeability
| Strategy | Modification Example | Starting Papp (10⁻⁶ cm/s) | Modified Papp (10⁻⁶ cm/s) | Fold Improvement | Reference |
| Amide-to-Ester Swap | MZ1 (Amide) vs. Ester-MZ1 | ~0.06 | 0.6 | ~10x | [7][20] |
| Linker Optimization | Alkyl Linker PROTAC | 0.002 | - | - | [21] |
| Linker Optimization | 1-unit PEG Linker PROTAC | 0.005 | - | - | [21] |
| Efflux Avoidance | PROTAC 14 (Cereblon) | 1.7 (A-B), 14.1 (B-A) | - | Efflux Ratio: 8.4 | [13] |
| Efflux Avoidance | PROTAC 20b (VHL) | 0.35 (A-B), 0.24 (B-A) | - | Efflux Ratio: ~0.7 | [13] |
| (Note: Papp values are illustrative and depend on the specific PROTAC and assay conditions. A-B is apical to basolateral; B-A is basolateral to apical.) |
B. Formulation and Advanced Delivery Strategies
When structural modifications are insufficient or compromise activity, advanced delivery systems can overcome permeability barriers.[1][22]
-
Nanoparticle Encapsulation: Loading PROTACs into nanoparticles (e.g., lipid-based, polymeric, or inorganic) can improve solubility, protect the PROTAC from metabolism, and facilitate cellular uptake.[5][22][23][]
-
Antibody-PROTAC Conjugates: For targeted delivery, especially in oncology, conjugating a PROTAC to an antibody that recognizes a tumor-specific surface antigen can enhance selective uptake.[25]
-
Prodrugs: A prodrug strategy can be employed by masking polar functional groups to increase lipophilicity and membrane permeability. Once inside the cell, the masking group is cleaved to release the active PROTAC.[10]
Key Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines a general procedure for assessing passive permeability.
Caption: Experimental workflow for the PAMPA assay.
Methodology:
-
Preparation: A stock solution of the PROTAC (e.g., 10 mM in DMSO) is prepared. A filter plate with a PVDF membrane is coated with a lipid solution (e.g., phosphatidylcholine in dodecane).
-
Assay Setup: The acceptor wells of a 96-well plate are filled with buffer. The PROTAC stock is diluted into the donor buffer to the final concentration. This solution is added to the donor wells of the filter plate.
-
Incubation: The donor filter plate is placed on top of the acceptor plate, and the assembly is incubated for 4-16 hours at room temperature.[12]
-
Quantification: After incubation, the concentration of the PROTAC in both the donor and acceptor wells is determined using LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (-Vd * Va) / ((Vd + Va) * Area * Time) * ln(1 - [C]a / [C]eq) Where Vd and Va are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, Time is the incubation time, [C]a is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.
Protocol 2: Caco-2 Permeability Assay
This protocol provides a more biologically relevant measure of permeability, including efflux.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for ~21 days until they form a differentiated, confluent monolayer. Monolayer integrity is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Bidirectional Assay:
-
Apical to Basolateral (A-B): The PROTAC is added to the apical (upper) chamber. Samples are taken from the basolateral (lower) chamber at various time points. This measures absorption.
-
Basolateral to Apical (B-A): The PROTAC is added to the basolateral chamber, and samples are taken from the apical chamber. This measures efflux.
-
-
Buffer Modification for PROTACs: To improve recovery, use a transport buffer containing 0.25% BSA.[16]
-
Quantification: PROTAC concentrations in the collected samples are quantified by LC-MS/MS.
-
Calculation: Papp values for both A-B and B-A directions are calculated. The efflux ratio (ER) is determined by dividing the Papp (B-A) by the Papp (A-B). An ER > 2 suggests the compound is a substrate for active efflux.[13]
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 5. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. scispace.com [scispace.com]
- 8. Solution Conformations Shed Light on PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 11. benchchem.com [benchchem.com]
- 12. PAMPA | Evotec [evotec.com]
- 13. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. enamine.net [enamine.net]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Recent Advances in Nanomedicine: Cutting-Edge Research on Nano-PROTAC Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cancer-Specific Delivery of Proteolysis-Targeting Chimeras (PROTACs) and Their Application to Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Options to Improve the Action of PROTACs in Cancer: Development of Controlled Delivery Nanoparticles [frontiersin.org]
Technical Support Center: Minimizing Off-Target Effects of Thalidomide-Based Degraders
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of thalidomide-based degraders.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of thalidomide-based degraders and what is their mechanism?
A1: The primary off-target effects of thalidomide-based degraders, such as Proteolysis Targeting Chimeras (PROTACs), originate from the inherent function of the thalidomide (B1683933) moiety.[1] Thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), bind to the E3 ubiquitin ligase Cereblon (CRBN).[1][2][3] This binding can inadvertently recruit proteins other than the intended target for degradation. These unintendedly degraded proteins are termed "neosubstrates".[1][2][4]
Well-documented neosubstrates of the thalidomide-CRBN complex include:
-
Transcription Factors: Ikaros (IKZF1) and Aiolos (IKZF3) are crucial for lymphocyte development.[1][2] Their degradation is linked to the immunomodulatory effects of thalidomide and its derivatives.[1][2][5]
-
Casein Kinase 1α (CK1α): Degradation of CK1α is associated with the therapeutic effects of lenalidomide (B1683929) in myelodysplastic syndromes.[1][2]
-
SALL4: This transcription factor is a key mediator of the teratogenic effects of thalidomide.[1][2]
-
Zinc Finger Proteins (ZFPs): A wide range of ZFPs can be degraded by pomalidomide-based PROTACs, which raises concerns about potential long-term side effects.[1][6][7]
These off-target degradation events can lead to unintended biological outcomes, including toxicity and changes in cellular signaling, which can complicate the interpretation of experimental data and reduce the therapeutic window of the degrader.[1][6]
Q2: How can I rationally design thalidomide-based degraders to minimize off-target effects?
A2: Several rational design strategies can be employed to reduce the off-target degradation of neosubstrates. These strategies primarily focus on modifying the thalidomide moiety and the linker that connects it to the target-binding ligand.[1][6][8]
-
Modification of the Thalidomide Moiety:
-
C5 Position Substitution: Introducing modifications at the C5 position of the phthalimide (B116566) ring can sterically hinder the binding of neosubstrates without significantly impacting CRBN binding.[6][7]
-
Altering Stereochemistry: The (S)-enantiomer of thalidomide generally shows stronger binding to CRBN.[1] While challenging to control in vivo, using the appropriate stereoisomer during synthesis and in vitro assays can provide insights into the structure-activity relationship.[1]
-
-
Linker Optimization:
-
Linker Composition and Length: The chemical properties and length of the linker can influence the stability and conformation of the ternary complex (Target-PROTAC-CRBN), thereby affecting degradation selectivity.[1][9] Polyethylene glycol (PEG) linkers are often used to improve solubility and permeability, and their length can significantly impact degradation potency and selectivity.[9]
-
Attachment Point: The point at which the linker is attached to the thalidomide moiety can also modulate neosubstrate degradation.
-
Q3: What are the essential control experiments to differentiate on-target from off-target effects?
A3: To distinguish between on-target and off-target effects, a series of control experiments are crucial:
-
Synthesize a Negative Control Degrader: Create a version of your degrader with an inactive enantiomer of the target-binding ligand or a version that cannot bind the target. If the off-target degradation or toxicity persists, it is likely mediated by the thalidomide moiety.[1]
-
CRISPR Knockout of the Target Protein: Use CRISPR-Cas9 to knock out the gene encoding your intended target protein. If the observed toxicity remains when the cells are treated with the degrader, it confirms an off-target mechanism.[1]
-
Rescue Experiments: If a specific off-target protein is suspected to cause toxicity, you can try to rescue the phenotype by overexpressing a degradation-resistant mutant of that off-target protein.[1]
-
Dose-Response and Time-Course Experiments: Analyze the degradation of both your target and potential off-target proteins at various degrader concentrations and time points. This can help differentiate direct from indirect effects and determine if off-target degradation occurs at therapeutically relevant concentrations.[1]
Troubleshooting Guides
Problem 1: My global proteomics data shows the degradation of many unexpected proteins in addition to my intended target.
-
Possible Cause: These unexpected degraded proteins are likely off-target effects, potentially neosubstrates of the thalidomide-CRBN complex, or proteins degraded due to a lack of specificity of your target-binding ligand.[1]
-
Troubleshooting Steps:
-
Cross-reference with known neosubstrates: Compare your list of degraded proteins with known thalidomide neosubstrates (e.g., IKZF1, IKZF3, CK1α, SALL4, ZFPs).[1]
-
Perform dose-response and time-course experiments: Analyze the degradation kinetics and concentration dependency for both your target and the off-target proteins.
-
Synthesize and test a negative control degrader: This will help determine if the off-target degradation is driven by the thalidomide moiety.[1]
-
Employ targeted proteomics: Use methods like Selected Reaction Monitoring (SRM) to validate the degradation of the most concerning off-target candidates with higher sensitivity.[1]
-
Re-design the degrader: If off-target degradation is significant, consider redesigning your molecule using the strategies outlined in FAQ Q2.[1]
-
Problem 2: My degrader is potent at degrading the target protein but also shows significant cellular toxicity.
-
Possible Cause: The observed toxicity could be due to on-target toxicity (degradation of the target protein is inherently toxic) or off-target toxicity (degradation of essential proteins).[1][10]
-
Troubleshooting Steps:
-
Evaluate the function of degraded off-targets: Research the biological roles of the off-target proteins identified in your proteomics experiments. Degradation of proteins involved in essential cellular processes is a likely cause of toxicity.[1]
-
Perform a CRISPR knockout of the target protein: If toxicity persists in the knockout cells upon treatment with the degrader, it confirms an off-target mechanism.[1]
-
Conduct rescue experiments: If a specific off-target is suspected to be the cause of toxicity, try to rescue the phenotype by overexpressing a degradation-resistant mutant of that protein.[1]
-
Perform Structure-Activity Relationship (SAR) studies: Synthesize and test a series of degrader analogs with modifications aimed at reducing off-target effects and correlate these changes with observed toxicity.[1]
-
Data Presentation
Table 1: Hypothetical Degradation Profile of a Thalidomide-Based Degrader
| Protein Target | DC50 (nM) | Dmax (%) | Known Function | Potential Off-Target |
| Target X | 15 | 95 | Kinase | No |
| IKZF1 | 150 | 80 | Transcription Factor | Yes |
| IKZF3 | 200 | 75 | Transcription Factor | Yes |
| CK1α | 500 | 60 | Kinase | Yes |
| ZFP91 | >1000 | 30 | Zinc Finger Protein | Yes |
DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation.
Table 2: Comparison of Degrader Design Strategies to Mitigate Off-Target Effects
| Modification Strategy | Target X DC50 (nM) | IKZF1 DC50 (nM) | Selectivity Window (IKZF1/Target X) |
| Parent Degrader | 15 | 150 | 10x |
| C5-Methyl Substitution on Thalidomide | 20 | 800 | 40x |
| Optimized PEG4 Linker | 12 | 360 | 30x |
| Inactive (R)-enantiomer Control | >10,000 | 175 | N/A |
Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Identification using Mass Spectrometry
-
Cell Culture and Treatment: Culture a suitable cell line to ~70-80% confluency. Treat cells with the degrader at a predetermined optimal concentration. Include a vehicle control (e.g., DMSO) and a negative control degrader.[11]
-
Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides.[12]
-
Isobaric Labeling (TMT or iTRAQ): Label the peptides from the different treatment conditions with isobaric tags for multiplexing and accurate relative quantification.[12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.[12]
-
Data Analysis: Identify and quantify thousands of proteins. Proteins that show a significant and dose-dependent decrease in abundance in the degrader-treated samples compared to controls are considered potential off-targets.[12]
Protocol 2: Western Blot for Validation of On-Target and Off-Target Degradation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the degrader or vehicle control for a specified time.[9]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[13]
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the target protein, a suspected off-target protein, and a loading control (e.g., GAPDH, β-actin).
-
Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[9]
-
Quantification: Perform densitometry analysis to quantify the band intensities. Normalize the level of the target and off-target proteins to the loading control. Calculate DC50 and Dmax values from the dose-response curves.[9]
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Treatment: Treat intact cells with the degrader or vehicle control.[9]
-
Thermal Challenge: Heat the cell suspensions at a range of temperatures to induce protein denaturation.[9]
-
Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[9]
-
Protein Detection: Analyze the amount of soluble target protein and potential off-target protein remaining at each temperature by Western blot. The binding of a ligand can stabilize a protein, leading to a higher melting temperature.[12]
Visualizations
Caption: Mechanism of on-target vs. off-target degradation.
Caption: Workflow for identifying and mitigating off-target effects.
Caption: Decision tree for troubleshooting cellular toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 4. biorxiv.org [biorxiv.org]
- 5. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Addressing poor aqueous solubility of Thalidomide-5-O-C4-NH2 hydrochloride conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thalidomide-5-O-C4-NH2 hydrochloride and related conjugates. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation, with a focus on addressing poor aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a synthetic molecule that incorporates the thalidomide (B1683933) structure, which is known to bind to the Cereblon (CRBN) E3 ubiquitin ligase.[1] It is connected via a 4-carbon alkyl linker (-C4-) to an amine group (-NH2), which is present as a hydrochloride salt. This type of molecule is commonly used as a building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2][3]
The parent compound, thalidomide, has very poor aqueous solubility (approximately 50 µg/mL).[4] While the hydrochloride salt form is intended to improve solubility compared to the free base, the addition of the C4 alkyl linker increases the molecule's lipophilicity.[5][6] This combination of factors means that poor aqueous solubility is a critical parameter to address for successful in vitro and in vivo experiments.
Q2: What is the expected aqueous solubility of this compound?
Q3: How can the linker structure in thalidomide conjugates affect solubility?
A3: The linker is a critical component that significantly impacts a conjugate's properties.[5]
-
Alkyl Linkers: Simple alkyl chains, like the C4 linker, are lipophilic and tend to decrease aqueous solubility. Longer alkyl chains generally lead to lower solubility.[5]
-
PEG Linkers: To counteract this, many researchers incorporate polyethylene (B3416737) glycol (PEG) linkers. PEG units are hydrophilic and can enhance the aqueous solubility and permeability of the final molecule.[7]
Q4: What are the primary formulation strategies to improve the solubility of poorly soluble thalidomide conjugates?
A4: Several strategies can be employed, broadly categorized into chemical and physical modifications and formulation approaches.[8] These include:
-
pH Adjustment: As an amine hydrochloride, the compound's solubility is pH-dependent. Solubility will be higher at a lower pH where the amine is fully protonated.[6]
-
Co-solvents: Using a mixture of solvents can enhance solubility. A common approach is to dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it into an aqueous buffer.[9]
-
Formulation with Excipients: Incorporating solubilizing agents such as cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin or sulfobutylether-β-cyclodextrin) or surfactants (e.g., Tween-80) can significantly increase the apparent solubility.[4][7][10]
-
Solid Dispersions: This technique involves dispersing the drug in a carrier matrix at the molecular level, which can enhance dissolution rates.
Quantitative Data on Thalidomide Solubility Enhancement
While specific data for the title conjugate is unavailable, the following tables provide context on the solubility of the parent compound, thalidomide, and the effects of common formulation strategies on related molecules.
Table 1: Aqueous Solubility of Thalidomide and an N-Alkyl Analog
| Compound | Aqueous Solubility (25°C) | Fold Change vs. Thalidomide |
| Thalidomide | ~52 µg/mL | 1x |
| N-Methyl Thalidomide | ~276 µg/mL | ~5.3x |
Table 2: Effect of Formulation on Thalidomide and Conjugate Solubility
| Compound | Formulation | Solubility | Fold Change |
| Thalidomide | Aqueous Solution | ~50 µg/mL[4] | 1x |
| Thalidomide | Complexation with Hydroxypropyl-β-cyclodextrin | 1.7 mg/mL[4] | ~34x |
| Thalidomide-O-amido-C4-NH2 HCl | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL[10] | N/A |
| Thalidomide-O-amido-C4-NH2 HCl | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL[10] | N/A |
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound.
Caption: Troubleshooting workflow for compound precipitation.
Q5: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What should I do?
A5: This is a common problem known as "crashing out." It occurs when the highly soluble compound in DMSO is introduced to the aqueous environment where its solubility is much lower.[9]
-
Check Final Concentration: Ensure your final concentration is below the compound's aqueous solubility limit. You may need to perform a solubility assay first (see Experimental Protocols).
-
Optimize Dilution Technique: Add the DMSO stock solution drop-wise into the vortexing aqueous buffer. This promotes rapid dispersion and prevents localized high concentrations. Never add the aqueous buffer to the DMSO stock.[9]
-
Gentle Warming and Sonication: Gently warming the solution to 37°C or brief sonication (5-10 minutes) can sometimes help redissolve the precipitate. However, be cautious about the compound's stability under these conditions.[9]
-
Lower Final DMSO%: While DMSO helps in the stock solution, high final concentrations can sometimes cause other buffer components to salt out. Keep the final DMSO concentration as low as possible, typically below 0.5% for cellular assays.
Q6: Can I adjust the pH of my buffer to improve solubility?
A6: Yes. Since the compound is an amine hydrochloride salt, its solubility is pH-dependent. The amine group is protonated (charged) at lower pH, which is the more soluble form. As the pH increases towards the pKa of the amine, the uncharged, less soluble free base form will begin to predominate, potentially causing precipitation. Maintaining a buffer pH below the pKa of the terminal amine (typically, buffer pH of 6.5-7.4 is a good starting point) is advisable.[6]
Q7: My compound seems to be losing activity even though it looks dissolved. What could be the cause?
A7: This could be due to several factors:
-
Adsorption to Plastics: Hydrophobic compounds can adsorb to the surfaces of plastic labware (pipette tips, tubes, plates), which reduces the effective concentration in your experiment. Using low-adhesion plastics or pre-rinsing tips can help mitigate this.
-
Formation of Aggregates: The compound may be forming small, inactive aggregates that are not visible to the naked eye. Brief sonication of the final working solution can help break these up.
-
Chemical Instability: Thalidomide itself is unstable in aqueous solutions. It is important to prepare fresh solutions for experiments and avoid long-term storage in aqueous buffers.[4]
Experimental Protocols
Protocol 1: Kinetic Aqueous Solubility Assay (UV-Vis Method)
This high-throughput method is useful for quickly assessing the solubility of a compound in an experimental buffer.[6]
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well clear bottom UV-compatible microplates
-
96-well filter plates (e.g., 0.45 µm PVDF)
-
Microplate reader with UV-Vis capabilities
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO. Ensure it is fully dissolved.
-
Prepare Standard Curve: Create a serial dilution of the stock solution in DMSO. Then, dilute these standards into the aqueous buffer to create a standard curve (e.g., 100 µM down to 0.78 µM) for concentration determination. Ensure the final DMSO concentration is consistent across all standards.
-
Sample Preparation: Add 2 µL of the 10 mM DMSO stock to a well containing 198 µL of the aqueous buffer to achieve a starting concentration of 100 µM. The final DMSO concentration will be 1%.
-
Incubation: Seal the plate and shake at room temperature (or 37°C) for 1.5 to 2 hours to allow it to reach equilibrium.
-
Filtration: Transfer the contents of the sample wells to the 96-well filter plate. Centrifuge to separate any precipitated solid from the soluble fraction.
-
Measurement: Transfer the clear filtrate to a new UV-compatible 96-well plate.
-
Quantification: Measure the UV absorbance at a predetermined wavelength maximum (λmax) for the compound. Calculate the concentration of the dissolved compound by comparing its absorbance to the standard curve. The resulting concentration is the kinetic solubility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Improvements in solubility and stability of thalidomide upon complexation with hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
What to do when my thalidomide PROTAC does not induce degradation?
Welcome to the technical support center for researchers developing thalidomide-based Proteolysis Targeting Chimeras (PROTACs). This guide provides a structured troubleshooting workflow in a question-and-answer format to help you identify and resolve common issues when your PROTAC fails to induce the degradation of a target Protein of Interest (POI).
Understanding the Mechanism of Action
A thalidomide-based PROTAC is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system.[1] It works by forming a ternary complex between your target protein and Cereblon (CRBN), which is a substrate receptor for the Cullin 4 RING E3 ubiquitin ligase complex (CRL4^CRBN^).[2][3] This proximity induces the ubiquitination of the target, marking it for degradation by the 26S proteasome.[4][5] When degradation fails, the issue can be at any step in this pathway.
Tier 1: Foundational Checks & First Steps
This section addresses the most common and fundamental reasons for PROTAC inactivity.
Q1: My PROTAC shows no degradation of my target protein. Where should I start?
Start with a systematic, tiered approach. The initial troubleshooting workflow involves checking your compound, your cellular system, and your experimental conditions before moving to more complex mechanistic assays.[6]
Q2: How do I verify my PROTAC compound and cellular system are suitable?
A2: Before investigating complex biological mechanisms, ensure your basic components are correct.
-
Compound Integrity: Confirm the chemical structure, purity (>95%), and stability of your PROTAC.[7] Ensure it is soluble in your cell culture media and doesn't precipitate during the experiment.
-
Cellular System Viability:
-
CRBN Expression: Verify that your chosen cell line expresses sufficient levels of Cereblon (CRBN).[7] Low or absent CRBN is a common reason for the failure of thalidomide-based PROTACs.[7] You can check this via Western Blot or by consulting databases like the Cancer Cell Line Encyclopedia (CCLE).
-
Cell Health: Ensure the PROTAC is not causing significant cytotoxicity at the concentrations used, as this can confound degradation results. Perform a simple cell viability assay (e.g., CellTiter-Glo®, MTT).
-
-
Experimental Controls:
-
Positive Control: If available, use a published PROTAC known to work in your cell system to confirm the assay is performing correctly.
-
Negative Control: A proteasome inhibitor (e.g., MG132, Carfilzomib) is an essential control.[8] Pre-treatment with a proteasome inhibitor should "rescue" or prevent the degradation of your target protein, confirming that any observed loss is proteasome-dependent.[8]
-
Tier 2: Confirming Target Engagement
If your foundational checks are successful, the next step is to confirm your PROTAC can bind to its two targets—the POI and CRBN—independently. This is known as binary engagement.
Q3: How can I confirm my PROTAC is entering the cell and binding to my target protein (POI)?
A3: Due to their size, PROTACs can have poor cell permeability.[5][9] It's critical to verify that the PROTAC can access its intracellular target.
-
Cellular Target Engagement Assays: These methods confirm binding in a cellular context.
-
Cellular Thermal Shift Assay (CETSA): This technique measures the thermal stabilization of a protein upon ligand binding. An increase in the melting temperature of your POI in the presence of the PROTAC indicates target engagement.
-
NanoBRET™ Target Engagement Assay: This live-cell assay measures the displacement of a fluorescent tracer from a NanoLuc®-tagged target protein by your PROTAC, providing quantitative binding data.[10][11][12]
-
If you see no engagement, the issue could be poor cell permeability or a weak target-binding "warhead".[9] Consider performing a cell permeability assay like PAMPA or Caco-2 to investigate further.[13]
Q4: How do I know if my PROTAC is binding to CRBN?
A4: The thalidomide moiety must effectively engage the CRBN E3 ligase.[14] This can be confirmed with biophysical or cellular assays.
-
In Vitro Binding Assays: Techniques like Fluorescence Polarization (FP) or Isothermal Titration Calorimetry (ITC) can measure the direct binding affinity of your PROTAC to purified CRBN protein.[9][15]
-
Cellular CRBN Engagement: A NanoBRET™ assay can also be configured to measure the engagement of your PROTAC with tagged CRBN in live cells.[11]
Tier 3: Assessing Ternary Complex Formation
Successful binary binding is necessary but not sufficient. The PROTAC must effectively bridge the POI and CRBN to form a productive ternary complex.[16][17]
Q5: My PROTAC binds both the target and CRBN, but still doesn't work. What's next?
A5: The problem may be an inability to form a stable and productive POI-PROTAC-CRBN ternary complex. The geometry, linker length, and cooperativity of this complex are critical for downstream ubiquitination.[18]
-
Co-Immunoprecipitation (Co-IP): This is the gold-standard cellular assay to confirm ternary complex formation.[6] In PROTAC-treated cells, you can immunoprecipitate the target protein and then use a Western Blot to probe for the presence of co-precipitated CRBN. An increased CRBN signal compared to the vehicle control indicates complex formation.[6]
-
In Vitro Complex Formation Assays: Biophysical methods can provide quantitative data on complex formation.
If no ternary complex is detected, the linker design (length, rigidity, attachment points) may be suboptimal and require re-engineering.[18]
Tier 4: Evaluating Downstream Machinery
If a ternary complex forms but degradation is still absent, the issue lies further down the ubiquitin-proteasome pathway.
Q6: I've confirmed ternary complex formation, but see no degradation. What could be wrong?
A6: The formation of a ternary complex must lead to the ubiquitination of the target protein.
-
Target Ubiquitination Assay: This assay directly measures if the POI is being tagged with ubiquitin.[4]
-
Pre-treat cells with a proteasome inhibitor (e.g., MG132) for 1-2 hours. This prevents the degradation of ubiquitinated proteins, allowing them to accumulate.[6]
-
Add your PROTAC or a vehicle control for 2-4 hours.
-
Lyse the cells and immunoprecipitate your POI.
-
Run a Western Blot on the immunoprecipitated sample and probe with an anti-ubiquitin antibody.
-
An increase in high-molecular-weight ubiquitin smears in the PROTAC-treated lane confirms target ubiquitination.[4]
-
If no ubiquitination is observed despite ternary complex formation, it may indicate that the lysine (B10760008) residues on the target's surface are not accessible to the E2 enzyme within the geometric constraints of the complex.
Q7: My target is ubiquitinated, but its levels are not decreasing. Why?
A7: This is a rare scenario but points to a problem with the final step: proteasomal degradation.
-
Check Proteasome Activity: Ensure the proteasome is functional in your cell line. You can use a commercial kit that measures the cleavage of a fluorogenic peptide substrate by the proteasome.[8] A decrease in signal after treating lysates with a known proteasome inhibitor confirms the assay is working.
-
Re-confirm with Controls: Ensure your proteasome inhibitor control in your primary degradation experiment (e.g., Western Blot) shows a robust rescue of the target protein. If not, the inhibitor may be inactive.
Special Topic: The "Hook Effect"
Q8: What is the "hook effect" and how do I know if I'm seeing it?
A8: The "hook effect" is a common phenomenon where PROTAC efficacy decreases at high concentrations, resulting in a bell-shaped dose-response curve.[19][20] It is caused by the formation of unproductive binary complexes (POI-PROTAC and CRBN-PROTAC) at excessive PROTAC concentrations, which prevents the formation of the productive ternary complex.[19][21]
If you test a narrow or high concentration range, you might mistakenly conclude your PROTAC is inactive when it is actually potent at lower concentrations.[19]
Troubleshooting the Hook Effect:
-
Test a Broad Concentration Range: Always test your PROTAC over a very wide range of concentrations, for example from 1 pM to 100 µM, using half-log dilutions.[19] This will reveal the full dose-response curve and identify the optimal concentration for maximum degradation (Dmax).
-
Assess Ternary Complex Formation vs. Concentration: Biophysical assays like AlphaLISA can directly visualize the bell-shaped curve for ternary complex formation as PROTAC concentration increases.[18]
Summary Tables & Protocols
Table 1: Troubleshooting Summary
| Problem Observed | Tier | Key Question | Recommended Assay(s) | Possible Interpretation of Negative Result |
| No degradation at any concentration. | 1 | Is CRBN expressed? | Western Blot | Cell line is not suitable for thalidomide-based PROTACs. |
| No degradation; high cytotoxicity. | 1 | Is the PROTAC toxic? | Cell Viability Assay (MTT) | Toxicity is confounding results; re-test at non-toxic doses. |
| Degradation is not rescued by MG132. | 1 | Is degradation proteasome-dependent? | Western Blot with MG132 control | Degradation is via a different pathway (e.g., lysosomal) or is an artifact. |
| No degradation. | 2 | Does the PROTAC engage the POI in cells? | CETSA, NanoBRET | Poor cell permeability or weak target-binding warhead. |
| No degradation. | 2 | Does the PROTAC engage CRBN? | FP, ITC, NanoBRET | Ineffective CRBN-binding moiety. |
| Binary binding confirmed, no degradation. | 3 | Does a ternary complex form? | Co-Immunoprecipitation, AlphaLISA | Suboptimal linker; poor cooperativity; steric hindrance. |
| Ternary complex forms, no degradation. | 4 | Is the POI ubiquitinated? | In-cell Ubiquitination Assay | No accessible lysines on the POI in the complex's conformation. |
| POI is ubiquitinated, no degradation. | 4 | Is the proteasome functional? | Proteasome Activity Assay | General proteasome dysfunction in the cell line. |
| Degradation seen only at low concentrations. | N/A | Is there a "hook effect"? | Wide dose-response Western Blot | High concentrations form unproductive binary complexes. |
Table 2: Typical Experimental Parameters
| Parameter | Typical Range / Condition | Notes |
| PROTAC Concentration | 0.1 nM - 10 µM | A broad, logarithmic range is essential to observe the full dose-response and identify a potential "hook effect".[7] |
| Treatment Time | 4 - 24 hours | Degradation is time-dependent. A time-course experiment (e.g., 2, 4, 8, 16, 24h) is recommended.[18] |
| Proteasome Inhibitor (e.g., MG132) | 1 - 10 µM | Typically pre-incubate for 1-2 hours before adding the PROTAC.[6] |
| Vehicle Control | DMSO | Use at the same final concentration as the highest PROTAC dose (typically ≤0.1%). |
Key Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight to reach ~70-80% confluency.
-
Treatment: Treat cells with a serial dilution of your PROTAC and vehicle control (DMSO) for the desired time (e.g., 16 hours). Include a positive control (e.g., MG132 pre-treatment followed by PROTAC) if available.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay to ensure equal loading.[8]
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE & Transfer: Load samples onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody specific to your POI overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3x with TBST.
-
Repeat the blotting process for a loading control (e.g., GAPDH, β-actin).[18]
-
-
Detection & Analysis: Apply an ECL substrate and capture the chemiluminescent signal with an imaging system. Quantify band intensities using software (e.g., ImageJ), normalize the POI signal to the loading control, and then calculate the percent degradation relative to the vehicle control.[7]
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol verifies the physical interaction between the POI and CRBN, mediated by the PROTAC.[6]
-
Cell Treatment: Seed cells in 10 cm dishes. Treat with the optimal concentration of your PROTAC (or a higher concentration if testing for the hook effect) and a vehicle control for 2-4 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a non-denaturing lysis buffer (e.g., 1% Triton X-100 in TBS) containing protease inhibitors.
-
Pre-Clearing: Centrifuge the lysate to pellet debris. Add 20-30 µL of Protein A/G beads to the supernatant and incubate for 1 hour at 4°C with rotation to reduce non-specific binding.
-
Immunoprecipitation:
-
Pellet the beads and transfer the pre-cleared lysate to a new tube.
-
Add 2-5 µg of a validated primary antibody against your POI (or an epitope tag like HA/FLAG if using an overexpressed protein).
-
Incubate overnight at 4°C with gentle rotation.
-
-
Immune Complex Capture: Add 30 µL of fresh Protein A/G beads and incubate for another 2-4 hours at 4°C.
-
Washing: Pellet the beads by gentle centrifugation. Discard the supernatant and wash the beads 3-5 times with ice-cold lysis buffer to remove non-specific binders.
-
Elution & Analysis: Elute the protein complexes from the beads by boiling in Laemmli sample buffer. Analyze the eluate by Western Blot using antibodies for your POI and for CRBN. An increased CRBN signal in the PROTAC-treated sample's IP lane compared to the vehicle control indicates ternary complex formation.[6]
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol assesses target engagement by measuring the thermal stabilization of the POI upon PROTAC binding.
-
Cell Treatment: Treat cultured cells in suspension or adherent cells in dishes with your PROTAC or vehicle control for 1-2 hours.
-
Heating: Aliquot the treated cells into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble (folded) protein fraction from the precipitated (unfolded) fraction.
-
Analysis: Collect the supernatant (soluble fraction) and analyze the amount of remaining POI at each temperature point by Western Blot.
-
Data Interpretation: Plot the percentage of soluble POI against temperature for both vehicle- and PROTAC-treated samples. A rightward shift in the melting curve for the PROTAC-treated sample indicates thermal stabilization and confirms intracellular target engagement.
References
- 1. quora.com [quora.com]
- 2. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ubiquitination Assay - Profacgen [profacgen.com]
- 5. Recent Advances of Degradation Technologies Based on PROTAC Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 12. Protein Degradation and PROTACs [promega.com]
- 13. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Current Challenges in Small Molecule Proximity-Inducing Compound Development for Targeted Protein Degradation Using the Ubiquitin Proteasomal System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 17. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Methods for enhancing the stability of the ternary complex with CRBN
Welcome to the technical support center for researchers, scientists, and drug development professionals working to enhance the stability of ternary complexes involving the E3 ubiquitin ligase Cereblon (CRBN). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in my PROTAC experiments, and how can I mitigate it?
A1: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of a Proteolysis Targeting Chimera (PROTAC).[1][2] This occurs because excessive PROTAC concentrations favor the formation of binary complexes (either PROTAC-target protein or PROTAC-CRBN) over the productive ternary complex required for degradation.[1][2][3]
Mitigation Strategies:
-
Dose-Response Curve: Perform a wide dose-response experiment to identify the optimal concentration range for degradation and observe the characteristic bell-shaped curve of the hook effect.[1][2]
-
Lower Concentrations: Test your PROTAC at lower concentrations (nanomolar to low micromolar range) to find the optimal concentration for maximal degradation.[1][2]
-
Enhance Cooperativity: Design PROTACs that promote positive cooperativity, which stabilizes the ternary complex over the binary complexes and can reduce the hook effect.[1]
-
Biophysical Assays: Utilize assays like TR-FRET, SPR, or ITC to measure the formation and stability of the ternary complex at various PROTAC concentrations to understand the relationship between complex formation and the observed degradation profile.[1]
Q2: My PROTAC isn't causing degradation of my target protein. What are the common reasons for this?
A2: Several factors can lead to a lack of PROTAC-mediated degradation. Here's a troubleshooting guide to address this common issue:
-
Inefficient Ternary Complex Formation: Even if the PROTAC binds to both the target protein and CRBN individually, it may not effectively bring them together to form a stable ternary complex.[1] The stability of this complex is critical for efficient ubiquitination.[1]
-
Poor Cell Permeability: PROTACs are often large molecules that may have difficulty crossing the cell membrane.[1]
-
PROTAC Instability: The PROTAC compound may be unstable in the cell culture medium.[1]
-
Incorrect E3 Ligase Choice: The chosen E3 ligase may not be suitable for the target protein or may not be expressed at sufficient levels in the cell line being used.[1]
-
Insufficient Incubation Time: Protein degradation is a time-dependent process.[2]
-
Proteasome Inhibition: The proteasome may not be active.[2]
-
Protein Synthesis Outpacing Degradation: The rate of new protein synthesis might be compensating for the degradation.[2]
Q3: How can I improve the selectivity of my CRBN-based PROTAC?
A3: Off-target effects can occur when the PROTAC degrades proteins other than the intended target. CRBN ligands themselves can act as "molecular glues," inducing the degradation of endogenous proteins known as neosubstrates (e.g., IKZF1, IKZF3).[2]
Strategies to Improve Selectivity:
-
Optimize the Target-Binding Warhead: Use a more selective binder for your protein of interest.[1]
-
Modify the Linker: The linker's length and composition influence the ternary complex's conformation and which proteins are presented for ubiquitination.[1][2]
-
Change the E3 Ligase: Different E3 ligases have different endogenous substrates and may form different off-target ternary complexes.[1]
-
CRBN Ligand Modification: Structural modifications to the CRBN ligand can enhance selectivity and reduce the degradation of neosubstrates.[2]
-
Proteomics Profiling: Utilize proteome-wide analysis to identify all proteins degraded by your PROTAC to guide further optimization.[2]
Troubleshooting Guides
Issue 1: No or weak signal in my ternary complex assay (e.g., TR-FRET, AlphaLISA, NanoBRET).
| Possible Cause | Suggested Solution |
| Low Binding Affinity | Confirm binary binding affinities of the PROTAC to both the target protein and CRBN using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).[2] |
| Inactive Protein | Verify the integrity and activity of your purified proteins. Ensure they are correctly folded and not aggregated.[4] |
| Incorrect Assay Conditions | Optimize buffer conditions, protein concentrations, and incubation times.[5] |
| "Hook Effect" | Titrate the PROTAC over a wide concentration range to rule out inhibition of ternary complex formation at high concentrations.[3] |
Issue 2: I am not observing ubiquitination of my target protein.
| Possible Cause | Suggested Solution |
| Unproductive Ternary Complex | A stable complex may form, but it might not have the correct geometry for ubiquitination.[1][4] Consider redesigning the linker to alter the orientation of the proteins. |
| Inactive E3 Ligase Complex | Ensure all components of the in vitro ubiquitination reaction (E1, E2, ubiquitin, ATP) are present and active.[2] |
| Lack of Accessible Lysines | The target protein may not have accessible lysine (B10760008) residues for ubiquitination. Use ubiquitin chain-specific antibodies or mass spectrometry to map ubiquitination sites.[2] |
| Rapid Deubiquitination | Deubiquitinating enzymes (DUBs) in cell lysates can remove ubiquitin chains. Add DUB inhibitors to your lysis buffer.[2] |
Issue 3: I see no change in my target protein levels on a Western blot.
| Possible Cause | Suggested Solution |
| Insufficient Incubation Time | Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal degradation time.[2] |
| Proteasome Inhibition | As a control, co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132). An accumulation of the target protein would indicate that the degradation machinery is being engaged.[2] |
| Protein Synthesis Outpacing Degradation | Co-treat with a protein synthesis inhibitor like cycloheximide (B1669411) (CHX) to measure the degradation rate more accurately.[2] |
| Poor Antibody Quality | Validate your Western blot antibody with positive and negative controls to ensure it is specific and sensitive enough.[2] |
Quantitative Data Summary
The stability and formation of the ternary complex can be quantified using various biophysical assays. The following table summarizes key parameters and the techniques used to measure them.
| Parameter | Description | Common Assay(s) | Typical Range of Values |
| Dissociation Constant (Kd) | Measures the binding affinity between components. Lower Kd indicates stronger binding. | SPR, ITC, FP, TR-FRET, AlphaLISA | nM to µM |
| Cooperativity (α) | A measure of how the binding of one component affects the binding of the other. α > 1 indicates positive cooperativity. | Calculated from binary and ternary binding affinities measured by SPR or ITC. | 0.1 - 100+ |
| Half-life (t1/2) | The time it takes for half of the ternary complex to dissociate. | SPR (from off-rate) | Seconds to minutes |
| IC50 / DC50 | The concentration of PROTAC required to achieve 50% of the maximum effect (inhibition or degradation). | Cellular degradation assays (Western Blot, NanoBRET) | pM to µM |
Experimental Protocols
1. Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol provides a general workflow to qualitatively assess the formation of the Target-PROTAC-CRBN complex in cells.
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with the PROTAC at the desired concentration and for the optimal time determined from dose-response and time-course experiments. Include vehicle-only and negative control treatments.
-
Cell Lysis: Wash cells with cold PBS and lyse with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Pre-clear the lysate with protein A/G beads. Incubate the cleared lysate with an antibody against either the target protein or a tag on CRBN overnight at 4°C.
-
Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours at 4°C to capture the immune complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution and Western Blotting: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting using antibodies against the target protein and CRBN.
2. Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR can be used to measure the binding kinetics and affinity of the binary and ternary complexes.
-
Immobilization: Immobilize either the target protein or CRBN onto the sensor chip surface.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binary binding affinity (KD1).
-
Inject a series of concentrations of the other protein partner (e.g., target protein if CRBN is immobilized) to determine its binary binding affinity (KD2).
-
-
Ternary Complex Analysis:
-
Inject a series of concentrations of the analyte protein in the presence of a constant concentration of the PROTAC.
-
Alternatively, pre-incubate the immobilized protein with a saturating concentration of the PROTAC and then inject the second protein partner.
-
-
Data Analysis: Fit the sensorgrams to appropriate binding models to determine the association rate (ka), dissociation rate (kd), and dissociation constant (KD) for each interaction. Calculate the cooperativity factor (α).
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
References
How to reduce non-specific binding in Cereblon co-immunoprecipitation assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding in Cereblon (CRBN) co-immunoprecipitation (co-IP) assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background and non-specific binding in a Cereblon co-IP experiment?
High background in co-IP experiments can obscure genuine protein-protein interactions. The primary sources of non-specific binding include:
-
Binding to the Immunoglobulin (Antibody): Cellular proteins can non-specifically adhere to the antibody used for immunoprecipitation. Using an isotype control antibody is crucial to determine the extent of this issue.[1]
-
Binding to the Protein A/G Beads: The solid support matrix (e.g., agarose (B213101) or magnetic beads) can have sites that non-specifically bind proteins from the cell lysate.[1][2] A "beads-only" control is essential to identify this problem.[1][3]
-
Hydrophobic and Electrostatic Interactions: Non-specific interactions can occur between proteins due to hydrophobic or electrostatic forces, which can be modulated by the composition of the lysis and wash buffers.[2][4]
-
High Protein Concentration in Lysate: A very high total protein concentration can increase the likelihood of random, non-specific protein interactions.[1][5]
-
Inappropriate Lysis Conditions: Harsh lysis buffers, particularly those containing strong ionic detergents like SDS, can denature proteins and expose hydrophobic regions, leading to increased non-specific binding and disruption of true protein-protein interactions.[1][2][4][6]
Q2: How can I determine the source of the high background in my Cereblon co-IP?
Proper controls are essential for diagnosing the source of high background.[1] Key controls include:
-
Isotype Control: Use an antibody of the same isotype and from the same host species as your anti-Cereblon antibody, but one that does not target any protein in the lysate.[1] This will reveal the level of non-specific binding to the immunoglobulin itself.
-
Beads-only Control: Incubate the cell lysate with the beads without any primary antibody.[1][3] This control identifies proteins that are binding non-specifically to the beads.
-
Negative Control Lysate: If you are using a tagged version of Cereblon, a lysate from cells not expressing the tagged protein can be used to check for non-specific binding to the antibody or beads.[1]
By comparing the results from these controls to your experimental sample, you can pinpoint whether the non-specific binding is primarily associated with the beads, the antibody, or other factors.
Troubleshooting Guides
This section provides detailed strategies to address high background in your Cereblon co-IP experiments.
Issue 1: High Background Due to Non-Specific Binding to Beads
If your beads-only control shows significant background, the following steps can help.
-
Pre-clearing the Lysate: This is a highly recommended step to remove proteins that non-specifically bind to the beads.[1][2][7] Before adding your specific anti-Cereblon antibody, incubate the cell lysate with beads. These beads, along with the non-specifically bound proteins, are then discarded. The "pre-cleared" lysate is used for the actual immunoprecipitation.
-
Blocking the Beads: Before adding the lysate, incubate the beads with a blocking agent to saturate non-specific binding sites.[2][8][9] Common blocking agents include Bovine Serum Albumin (BSA) or non-fat dry milk.
Experimental Protocol: Pre-clearing Lysate and Blocking Beads
-
After preparing your cell lysate, add 20-30 µL of a 50% slurry of Protein A/G beads per 1 mg of protein lysate.
-
Incubate on a rotator at 4°C for 1-2 hours.
-
Centrifuge the lysate to pellet the beads and carefully transfer the supernatant (the pre-cleared lysate) to a new, pre-chilled microfuge tube. Discard the beads.
-
To block fresh beads for the main IP, wash them with a suitable buffer and then incubate with a blocking solution (e.g., 1-5% BSA in PBS) for 1-2 hours at 4°C.[2][5]
-
After blocking, wash the beads again before adding your anti-Cereblon antibody.
Issue 2: High Background Due to Antibody Issues
If your isotype control shows significant background, the issue may lie with the antibody.
-
Optimize Antibody Concentration: Using too much antibody can lead to increased non-specific binding.[10] Perform a titration experiment to determine the minimal amount of antibody required to efficiently pull down Cereblon.
-
Choose a High-Quality Antibody: Use an antibody that has been validated for immunoprecipitation. Monoclonal antibodies are often preferred due to their high specificity.[11]
-
Crosslink Antibody to Beads: To prevent the co-elution of antibody heavy and light chains (which can interfere with downstream analysis, especially if your protein of interest is of a similar molecular weight), you can covalently crosslink the antibody to the beads using reagents like DSS or BS3.[12]
Table 1: Antibody Concentration Titration Example
| Antibody Amount (µg per mg lysate) | Cereblon Pulldown (Signal) | Background Bands (Noise) | Signal-to-Noise Ratio |
| 0.5 | Low | Very Low | Moderate |
| 1.0 | Moderate | Low | High |
| 2.0 | High | Low | Optimal |
| 4.0 | High | Moderate | Moderate |
| 8.0 | High | High | Low |
This table illustrates that increasing antibody concentration does not always lead to better results. In this example, 2.0 µg of antibody provides the best balance between target pulldown and low background.
Issue 3: High Background Due to Insufficient or Inadequate Washing
Insufficient washing is a common reason for high background.[1]
-
Increase the Number and Duration of Washes: Performing additional wash steps (e.g., 3-5 washes) and increasing the incubation time during each wash can help remove non-specifically bound proteins.[1][5][12]
-
Optimize Wash Buffer Composition: The stringency of the wash buffer is critical.[2] You can systematically increase the stringency to disrupt weak, non-specific interactions while preserving the specific interaction with Cereblon.
Table 2: Wash Buffer Components for Optimization
| Component | Typical Concentration Range | Purpose | Considerations for Cereblon co-IP |
| Salt (NaCl) | 150 mM - 500 mM | Reduces electrostatic interactions.[2][5][12] | Start with physiological salt (150 mM) and increase incrementally if background is high. Be aware that very high salt can disrupt weaker, specific interactions. |
| Non-ionic Detergent (e.g., NP-40, Triton X-100) | 0.1% - 1.0% | Reduces hydrophobic interactions.[2][4][11][12] | A concentration of 0.1-0.5% is a good starting point. RIPA buffer, which contains ionic detergents, is generally not recommended for co-IP as it can disrupt protein-protein interactions.[2][6] |
| Reducing Agents (e.g., DTT, β-mercaptoethanol) | 1-2 mM | Can help disrupt non-specific interactions mediated by disulfide bridges.[2][11] | Use with caution and only if other methods fail, as it could potentially affect the stability of the protein complex. |
Experimental Protocol: General Washing Procedure
-
After incubating the lysate with the antibody-bead complex, pellet the beads by centrifugation.
-
Remove the supernatant completely.
-
Add 1 mL of wash buffer. Start with a standard buffer (e.g., PBS or TBS with 0.1% Tween-20).[1]
-
Gently resuspend the beads and rotate for 5-10 minutes at 4°C.[1]
-
Pellet the beads and discard the supernatant.[1]
-
Repeat steps 3-5 for a total of 3-5 washes.[1]
-
If background remains high, systematically increase the stringency of the wash buffer by increasing the salt or detergent concentration in subsequent experiments.
Visual Guides
Diagram 1: General Co-Immunoprecipitation Workflow
Caption: A schematic of the general co-immunoprecipitation workflow.
Diagram 2: Troubleshooting Logic for High Background
References
- 1. benchchem.com [benchchem.com]
- 2. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 3. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 4. Tips for Immunoprecipitation | Rockland [rockland.com]
- 5. ptglab.com [ptglab.com]
- 6. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Protocol for Immunoprecipitation - Creative Proteomics [creative-proteomics.com]
- 10. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 11. assaygenie.com [assaygenie.com]
- 12. Designing an Efficient Co‑immunoprecipitation (Co‑IP) Protocol | MtoZ Biolabs [mtoz-biolabs.com]
PROTAC Titration Experiments: A Technical Support Guide for Optimal Degradation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you design and execute successful titration experiments to determine the optimal PROTAC concentration for target protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in PROTAC experiments and how can I avoid it?
A1: The "hook effect" is a phenomenon observed in PROTAC experiments where increasing the concentration of a PROTAC beyond an optimal point leads to a decrease in target protein degradation.[1][2][3] This results in a characteristic bell-shaped dose-response curve.[2] The underlying cause is the formation of non-productive binary complexes at high PROTAC concentrations (PROTAC-Target or PROTAC-E3 ligase) which compete with the formation of the productive ternary complex (Target-PROTAC-E3 Ligase) required for degradation.[1][3][4]
To avoid or mitigate the hook effect:
-
Perform a wide dose-response experiment: Test a broad range of PROTAC concentrations (e.g., 1 pM to 100 µM) to identify the optimal concentration for maximal degradation and to fully characterize the bell-shaped curve.[1][3]
-
Utilize lower concentrations: Focus on nanomolar to low micromolar ranges to pinpoint the "sweet spot" for maximal degradation.[1]
-
Enhance ternary complex cooperativity: Design PROTACs that favor the formation and stabilization of the ternary complex over binary complexes.[1][4]
-
Conduct biophysical assays: Use techniques like TR-FRET, SPR, or ITC to measure ternary complex formation and stability at various PROTAC concentrations.[1][5]
Q2: My PROTAC is not showing any degradation of my target protein. What are the possible reasons?
A2: Several factors can lead to a lack of PROTAC-mediated degradation. Here's a troubleshooting workflow to identify the root cause:
Troubleshooting Guide for Lack of Degradation
| Potential Cause | Recommended Action |
| Poor Cell Permeability | PROTACs are often large molecules that may struggle to cross the cell membrane.[1] Modify the linker to improve physicochemical properties or employ prodrug strategies.[1] |
| Lack of Target or E3 Ligase Engagement | The PROTAC may not be binding to its intended targets within the cell.[1] Confirm target and E3 ligase engagement using cellular thermal shift assays (CETSA) or NanoBRET.[1] |
| Suboptimal PROTAC Concentration | The tested concentrations may be too low to induce degradation or too high and falling into the "hook effect" region.[3] Perform a broad dose-response experiment.[6] |
| Inappropriate Treatment Time | The kinetics of degradation can vary.[3] Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal incubation time.[6] |
| Low E3 Ligase Expression | The cell line used may not express sufficient levels of the recruited E3 ligase.[6] Verify the expression of the relevant E3 ligase (e.g., VHL or Cereblon) via Western blot or qPCR.[7] |
| High Target Protein Synthesis Rate | The cell may be synthesizing new target protein at a rate that counteracts degradation.[8] Try a shorter treatment time to observe degradation before new synthesis occurs.[8] |
| PROTAC Instability | The PROTAC compound may be unstable in the cell culture medium.[1] Assess the stability of your PROTAC in media over the course of your experiment.[1] |
Q3: How do I determine the key parameters DC50 and Dmax for my PROTAC?
A3: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are critical parameters for characterizing PROTAC efficacy.[7][9] They are determined by performing a dose-response experiment.
Steps to Determine DC50 and Dmax:
-
Cell Treatment: Treat cells with a serial dilution of your PROTAC (typically 8-12 concentrations) for a fixed, optimal time.[8]
-
Cell Lysis and Protein Quantification: Lyse the cells and quantify the total protein concentration.[10]
-
Western Blot Analysis: Perform a quantitative Western blot to measure the levels of the target protein.[8]
-
Data Analysis:
-
Quantify the band intensities for your target protein and a loading control (e.g., GAPDH, β-actin).[7]
-
Normalize the target protein intensity to the loading control.[7]
-
Calculate the percentage of protein remaining relative to the vehicle control (e.g., DMSO).[11]
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.[11]
-
Fit the data to a suitable model (e.g., a four-parameter logistic curve) to determine the DC50 and Dmax values.[6]
-
Illustrative Data for DC50 and Dmax Determination
| PROTAC Concentration (nM) | Normalized Target Protein Level (%) |
| 0 (Vehicle) | 100 |
| 0.1 | 98 |
| 1 | 85 |
| 10 | 55 |
| 50 | 20 |
| 100 | 15 |
| 500 | 18 |
| 1000 | 30 |
| 10000 | 65 |
Note: This is example data illustrating a hook effect.
Experimental Protocols
Protocol 1: Dose-Response Experiment for DC50 and Dmax Determination via Western Blot
This protocol outlines the steps to quantify target protein degradation following treatment with a range of PROTAC concentrations.
Materials:
-
Cell line expressing the target protein and relevant E3 ligase[10]
-
PROTAC stock solution (in DMSO)[10]
-
Complete cell culture medium[10]
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[12]
-
Protein assay reagent (e.g., BCA or Bradford)[10]
-
SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)[10]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[10]
-
Primary antibody against the target protein and a loading control[7]
-
HRP-conjugated secondary antibody[7]
-
Chemiluminescent substrate (ECL)[10]
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.[10]
-
PROTAC Treatment: The following day, treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined optimal time (e.g., 18-24 hours).[6][7]
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of each lysate.[6]
-
Western Blotting:
-
Detection and Analysis:
Visualizations
Caption: Mechanism of PROTAC-induced protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of CRBN Ligands for Targeted Protein Degradation: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate E3 ligase ligand is a critical step in the design of potent and selective Proteolysis Targeting Chimeras (PROTACs). Cereblon (CRBN), a substrate receptor for the CUL4A-DDB1 E3 ubiquitin ligase complex, is one of the most widely utilized E3 ligases in PROTAC development due to the availability of well-characterized, potent, and drug-like small molecule ligands.[1]
Overview of CRBN Ligands
Thalidomide (B1683933) and its analogs, known as immunomodulatory imide drugs (IMiDs), function by binding to CRBN and modulating its substrate specificity.[2][3] In the context of PROTACs, these molecules serve as a high-affinity anchor to the CRBN E3 ligase, bringing it into proximity with the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[2]
Thalidomide-5-O-C4-NH2 hydrochloride is a synthetic, functionalized E3 ligase ligand-linker conjugate designed for PROTAC development.[4][5] It incorporates the thalidomide moiety for CRBN binding, connected via an ether linkage at the 5-position of the phthalimide (B116566) ring to a 4-carbon alkyl chain terminating in a primary amine.[4] This terminal amine provides a convenient attachment point for a linker, which is then conjugated to a ligand for a protein of interest.
Comparative Performance of CRBN Ligands
The choice of the CRBN ligand can significantly influence the efficacy, selectivity, and physicochemical properties of the resulting PROTAC. Pomalidomide, a second-generation IMiD, generally exhibits a higher binding affinity for CRBN compared to thalidomide.[6] This enhanced affinity can contribute to more stable ternary complex formation, potentially leading to more efficient and potent protein degradation.[6] Lenalidomide also demonstrates strong binding to CRBN.[3] Iberdomide is a newer, potent CRBN E3 ligase modulator.
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the reported binding affinities of various IMiDs to CRBN and the degradation performance of PROTACs utilizing these ligands.
Table 1: Comparative Binding Affinities of IMiDs to CRBN
| Ligand | Binding Affinity (IC50/Kd) | Method | Reference |
| Thalidomide | ~10-fold weaker than Lenalidomide/Pomalidomide | Biophysical assays | [7] |
| (S)-Thalidomide | 6- to 10-fold stronger than (R)-Thalidomide | Biochemical assays | [3] |
| Lenalidomide | Kd = 0.64 µM ± 0.24 µM | Isothermal Titration Calorimetry (ITC) | |
| Pomalidomide | Higher affinity than Thalidomide | Not specified | [6] |
Table 2: Comparative Degradation Performance of CRBN-based PROTACs
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ZQ-23 | Pomalidomide | HDAC8 | Not specified | 147 | 93 | [8] |
| Compound 16 | Pomalidomide | EGFR | A549 | 32.9 | 96 | [9] |
| NC-1 | Thalidomide derivative | BTK | Mino | 2.2 | 97 | [10] |
| IR-1 | Thalidomide derivative | BTK | Mino | <10 | ~90 | [10] |
| IR-2 | Thalidomide derivative | BTK | Mino | <10 | ~90 | [10] |
| RC-3 | Thalidomide derivative | BTK | Mino | <10 | ~90 | [10] |
| 14a | Pomalidomide | CRBN | HeLa | 200 | 75 | [11] |
| F-P | 6-F-Lenalidomide | BET proteins | Not specified | Not specified | Not specified | [12] |
| Cl-P | 6-Cl-Lenalidomide | BET proteins | Not specified | Not specified | Not specified | [12] |
| F3C-P | 6-CF3-Lenalidomide | BET proteins | Not specified | Not specified | Not specified | [12] |
Note: The specific linker and warhead components of the PROTACs significantly influence their performance.
Signaling Pathways and Experimental Workflows
The mechanism of action of a thalidomide-based PROTAC involves the formation of a ternary complex, leading to the ubiquitination and proteasomal degradation of the target protein.
Caption: Mechanism of action for a thalidomide-based PROTAC.
A standardized workflow is crucial for evaluating the efficacy of a novel PROTAC.
Caption: A typical experimental workflow for evaluating PROTAC efficacy.
The binding of IMiDs to CRBN can also lead to the degradation of endogenous proteins known as "neosubstrates," such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Thalidomide-O-amido-C4-NH2 hydrochloride | TargetMol [targetmol.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
The IMiD Showdown: Thalidomide vs. Pomalidomide vs. Lenalidomide for Optimal PROTAC Performance
For researchers, scientists, and drug development professionals navigating the intricate landscape of targeted protein degradation, the choice of E3 ligase recruiter is a critical design parameter for potent and selective Proteolysis Targeting Chimeras (PROTACs). Among the most utilized recruiters are the immunomodulatory imide drugs (IMiDs)—thalidomide, pomalidomide (B1683931), and lenalidomide (B1683929)—which effectively hijack the Cereblon (CRBN) E3 ubiquitin ligase. This guide provides a comprehensive, data-driven comparison of these three foundational molecules to inform the rational design of next-generation PROTACs.
All three IMiDs—thalidomide and its analogs, lenalidomide and pomalidomide—function by binding to CRBN, a substrate receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4) complex.[1] This binding event alters the substrate specificity of CRBN, enabling the recruitment of a target protein by the PROTAC for subsequent ubiquitination and proteasomal degradation.[1] The efficacy of a CRBN-based PROTAC is contingent on the formation of a stable ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase.[2]
At a Glance: Key Performance Indicators
The selection of the IMiD ligand can significantly influence the binding affinity to CRBN, the stability of the resulting ternary complex, and ultimately, the degradation efficiency of the target protein. Generally, pomalidomide and lenalidomide exhibit higher binding affinity for CRBN compared to thalidomide, which often translates to more potent protein degradation.[3][4]
Quantitative Data Summary
The following tables summarize key quantitative data for thalidomide, pomalidomide, and lenalidomide in the context of PROTACs, including their binding affinities to CRBN and the degradation performance of PROTACs employing these ligands.
Table 1: CRBN Binding Affinities of IMiDs
| IMiD | Binding Affinity (Kd or Ki) to CRBN | Measurement Method | Reference |
| Thalidomide | ~250 nM (Ki) | Fluorescence Polarization | [3] |
| Lenalidomide | ~178 nM (Ki) | Fluorescence Polarization | [3] |
| Pomalidomide | ~157 nM (Ki) | Fluorescence Polarization | [3] |
Table 2: Comparative Degradation Efficacy of BRD4-Targeting PROTACs
| PROTAC | E3 Ligase Ligand | Target Protein | DC50 | Dmax | Cell Line | Reference |
| dBET1 | Thalidomide derivative | BRD4 | ~1.8 nM | >95% | MV4;11 | |
| ARV-825 | Pomalidomide | BRD4 | <1 nM | >95% | RS4;11 | |
| PROTAC 3 | Thalidomide | BRD4 | 0.1-0.3 nM | >90% | Not Specified | [5] |
| PROTAC 4 | Lenalidomide | BRD4 | pM range | >90% | Not Specified | [5] |
Note: Data is compiled from different studies and experimental conditions may vary. Direct head-to-head comparisons under identical conditions are limited in the literature.
Signaling Pathways and Experimental Workflows
The mechanism of action for IMiD-based PROTACs involves the hijacking of the CRL4-CRBN E3 ubiquitin ligase complex to induce targeted protein degradation.
A typical experimental workflow to compare the efficacy of different IMiD-based PROTACs is crucial for data-driven decision-making in the drug discovery process.[3]
Experimental Protocols
To ensure a robust and objective comparison of thalidomide-, pomalidomide-, and lenalidomide-based PROTACs, the following experimental protocols are recommended.
Western Blotting for Protein Degradation
This is the most common method to quantify the reduction in target protein levels.
-
Cell Treatment: Plate cells at an appropriate density and treat with a serial dilution of each PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control and plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
Ternary Complex Formation Assays
Assessing the formation of the Target-PROTAC-E3 ligase ternary complex is crucial to understanding the mechanism of action.
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay):
-
Principle: This bead-based immunoassay measures the proximity between the target protein and the E3 ligase.
-
Protocol Outline: Incubate recombinant, tagged target protein (e.g., GST-tagged) and E3 ligase (e.g., His-tagged CRBN/DDB1) with varying concentrations of the PROTAC. Add anti-GST acceptor beads and anti-His donor beads. In the presence of a ternary complex, the beads are brought into close proximity, generating a chemiluminescent signal that is proportional to the amount of complex formed.
-
-
Surface Plasmon Resonance (SPR):
-
Principle: A label-free technique to measure real-time binding kinetics.
-
Protocol Outline: Immobilize the E3 ligase (e.g., biotinylated CRBN) on a streptavidin-coated sensor chip. Flow a solution containing the PROTAC and the target protein over the chip to measure the formation of the ternary complex. This can provide association (k_on) and dissociation (k_off) rates.
-
Proteasome Inhibition Assay
This experiment confirms that the observed protein degradation is dependent on the proteasome.
-
Protocol: Pre-treat cells with a proteasome inhibitor (e.g., MG132) for a short period (e.g., 1-2 hours) before adding the PROTAC. After the standard treatment time with the PROTAC, perform a Western blot to assess the levels of the target protein. If the PROTAC-induced degradation is blocked by the proteasome inhibitor, it confirms a proteasome-dependent mechanism.
Conclusion: Which IMiD is Best for PROTACs?
The available data strongly suggests that for developing highly potent PROTACs, pomalidomide and lenalidomide are generally superior choices over thalidomide . Their higher binding affinity for CRBN often leads to more stable ternary complexes and, consequently, more efficient and potent degradation of the target protein, as evidenced by lower DC50 values.[3][5] Pomalidomide-based PROTACs have also been reported to have greater degradation selectivity and improved metabolic stability.
However, the optimal choice is not always straightforward and can be target-dependent. The linker composition and attachment point on the IMiD scaffold also play a crucial role in the overall performance of the PROTAC. Therefore, for novel targets, it may be beneficial to synthesize and evaluate PROTACs with all three IMiD ligands to empirically determine the most effective degrader. The experimental protocols outlined in this guide provide a robust framework for such a comparative analysis, enabling researchers to make informed, data-driven decisions in the pursuit of novel and effective protein-degrading therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Construction of an IMiD-based azide library as a kit for PROTAC research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Experimental Validation of Thalidomide-5-O-C4-NH2 Hydrochloride Binding to Cereblon: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Thalidomide-5-O-C4-NH2 hydrochloride is a derivative of thalidomide (B1683933) that incorporates a C4-amine linker, making it a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The affinity of the Cereblon-binding moiety is a critical determinant of the efficacy of such degraders.
Comparative Binding Affinities of Cereblon Ligands
The binding of thalidomide and its analogs to Cereblon has been extensively studied using various biophysical techniques. The following table summarizes the dissociation constants (Kd) and IC50 values for well-known Cereblon binders. It is important to note that these values can vary depending on the specific assay conditions, protein constructs, and instrumentation used.
| Compound | Assay Type | Dissociation Constant (Kd) / IC50 | Reference |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | ~250 nM | [1] |
| Thalidomide | Surface Plasmon Resonance (SPR) | 43.4 µM (CRBN TBD) | [2] |
| (S)-thalidomide | - | ~10-fold stronger binding than (R)-enantiomer | [3][4] |
| Lenalidomide (B1683929) | Isothermal Titration Calorimetry (ITC) | ~178 nM | [1] |
| Lenalidomide | Surface Plasmon Resonance (SPR) | 6.7 µM (CRBN TBD) | [2] |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | ~157 nM | [1] |
| Pomalidomide | Surface Plasmon Resonance (SPR) | 14.7 µM (CRBN TBD) | [2] |
| Pomalidomide | Fluorescence Polarization | 156.60 nM (Ki) | [5] |
| Pomalidomide | Time-Resolved FRET | 6.4 nM (IC50) | [5] |
| Iberdomide | - | Higher binding affinity than lenalidomide and pomalidomide | [6] |
Experimental Protocols for Binding Affinity Determination
Accurate determination of binding affinity is crucial for the development of effective Cereblon-targeting compounds. The following are detailed methodologies for three commonly used techniques.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Methodology:
-
Sample Preparation:
-
Prepare a solution of purified recombinant Cereblon protein (e.g., in 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Prepare a solution of the ligand (e.g., this compound) in the same buffer. The ligand concentration should be 10-20 times that of the protein.
-
-
ITC Experiment:
-
Load the Cereblon solution into the sample cell of the ITC instrument.
-
Load the ligand solution into the injection syringe.
-
Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat changes.
-
-
Data Analysis:
-
Integrate the heat pulses from each injection to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the change in refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand. This allows for the real-time determination of association (kon) and dissociation (koff) rates, from which the dissociation constant (Kd) can be calculated.
Methodology:
-
Chip Preparation:
-
Immobilize purified recombinant Cereblon protein onto a suitable sensor chip (e.g., CM5 chip) via amine coupling.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the ligand in a suitable running buffer.
-
Inject the ligand solutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) in real-time to observe association and dissociation phases.
-
-
Data Analysis:
-
Fit the sensorgrams to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine kon and koff.
-
Calculate the dissociation constant (Kd) as the ratio of koff/kon.
-
Fluorescence Polarization (FP)
FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a fluorescently labeled ligand (tracer) upon binding to a larger protein. This method is well-suited for high-throughput screening of compounds that compete with the fluorescent tracer for binding to the protein.
Methodology:
-
Assay Setup:
-
Prepare a solution of purified Cereblon protein and a fluorescently labeled thalidomide analog (tracer) in an appropriate assay buffer.
-
Add increasing concentrations of the unlabeled competitor ligand (e.g., this compound) to the protein-tracer mixture.
-
-
Measurement:
-
Excite the mixture with plane-polarized light and measure the parallel and perpendicular components of the emitted fluorescence.
-
Calculate the fluorescence polarization for each sample.
-
-
Data Analysis:
-
Plot the fluorescence polarization as a function of the competitor concentration.
-
Fit the data to a competitive binding model to determine the IC50 value, which can then be converted to a Ki value.
-
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the experimental process and the biological context of Cereblon binding, the following diagrams are provided.
Caption: A generalized workflow for determining the binding affinity of a ligand to Cereblon.
Caption: Signaling pathway of Cereblon modulation by a thalidomide analog.
References
- 1. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
A Head-to-Head Comparison of CRBN- and VHL-Based PROTACs in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of an E3 ubiquitin ligase is a cornerstone in the design of Proteolysis Targeting Chimeras (PROTACs). Among the hundreds of E3 ligases in the human proteome, Cereblon (CRBN) and the von Hippel-Lindau tumor suppressor (VHL) have been the most widely exploited for targeted protein degradation. This guide provides an objective, data-driven comparison of CRBN- and VHL-based PROTACs to inform rational drug design and development. While both ligases can be effectively hijacked to degrade target proteins, they possess distinct characteristics that influence a PROTAC's degradation efficiency, selectivity, tissue distribution, and potential off-target effects.
General Characteristics and Key Differences
The choice between CRBN and VHL is not trivial and can significantly impact the pharmacological properties of a PROTAC.[] CRBN, a substrate receptor for the CUL4A-DDB1 E3 ligase complex, and VHL, the substrate recognition component of the CUL2-elongin B/C complex, differ in their structure, cellular localization, and substrate recognition mechanisms.[2]
| Feature | CRBN-Based PROTACs | VHL-Based PROTACs |
| Ligand Properties | Utilize small, drug-like ligands (e.g., thalidomide (B1683933) derivatives).[2] | Ligands are generally larger and more peptidic.[2] |
| Physicochemical Properties | Generally better cell permeability and potential for oral bioavailability.[2] | Can present challenges in achieving optimal cell permeability and oral bioavailability.[2] |
| Subcellular Localization | Primarily nuclear, but can shuttle to the cytoplasm.[][2] | Predominantly cytosolic, but also found in the nucleus.[][2] |
| Tissue Expression | Abundant in hematopoietic cells.[] | Highest expression in the renal cortex, hepatocytes, and vascular endothelium.[] |
| Catalytic Turnover | Generally exhibit fast turnover rates, ideal for rapidly dividing cells.[] | Form more stable, long-lived ternary complexes, suitable for stable target proteins.[] |
| Off-Target Profile | Ligands (IMiDs) can induce degradation of endogenous neosubstrates (e.g., Ikaros, Aiolos).[3] | Generally considered to have a more favorable off-target profile with fewer known neosubstrates.[3] |
Signaling Pathway and Mechanism of Action
PROTACs are heterobifunctional molecules that function by inducing proximity between a target protein and an E3 ligase. This induced ternary complex formation (Target Protein-PROTAC-E3 Ligase) facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Quantitative Performance Data: Case Studies
The decision to employ a CRBN- or VHL-based PROTAC is often context-dependent, relying on the specific target and cellular environment. Below are comparative data from studies on key therapeutic targets.
Case Study 1: IRAK4 Degradation
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical mediator in innate immunity. Both CRBN and VHL have been successfully used to induce its degradation.[3]
| PROTAC Type | Compound | Degradation Potency (DC50) | Max Degradation (Dmax) | Cell Line | Key Observations |
| CRBN-based | KT-474 (Clinical) | < 1 nM | > 95% | Human PBMCs | Advanced to Phase 2 clinical trials.[3] |
| VHL-based | Representative | 16 nM | > 90% | OCI-Ly3 | VHL-based degraders may offer a better selectivity profile.[3] |
Case Study 2: KRAS G12D Degradation
Targeting the oncogenic KRAS G12D mutant has been a significant challenge. Current data suggest VHL-recruiting PROTACs are generally more efficient for degrading KRAS mutants.[4]
| PROTAC Type | Compound | Degradation Potency (DC50) | Max Degradation (Dmax) | Cell Line | Key Observations |
| CRBN-based | ASP-4396 (Clinical) | Data emerging | Data emerging | N/A | Has entered clinical trials, indicating successful strategies are emerging.[4] |
| VHL-based | PROTAC 8o | ~10 nM | > 90% | MIA PaCa-2 | Several VHL-based PROTACs show nanomolar degradation efficiency.[4] |
Case Study 3: EGFR Degradation
For Epidermal Growth Factor Receptor (EGFR), a key driver in non-small cell lung cancer, the choice of E3 ligase impacts potency against different mutations.
| PROTAC Type | Compound | Degradation Potency (DC50) | Target | Cell Line | Key Observations |
| CRBN-based | Compound 13a | 8.1 nM | EGFR L858R/T790M | H1975 | Orally bioavailable and demonstrated in vivo tumor regression. |
| VHL-based | MS39 | 30 nM | EGFR Exon19Del | HCC827 | More potent degradation of wild-type EGFR compared to a CRBN counterpart.[2] |
Experimental Protocols and Workflow
A standardized workflow is crucial for the systematic evaluation and comparison of PROTACs. This typically involves assessing the degradation of the target protein, confirming the mechanism of action, and evaluating downstream cellular consequences.
Protocol 1: Determination of DC50 and Dmax via Western Blot
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, HEK293, or a relevant cancer cell line) in 6-well or 12-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in fresh cell culture medium. A typical concentration range is 0.1 nM to 10 µM.
-
Remove the old medium from the cells and add the PROTAC-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the cells for a specified time (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells directly in the well by adding RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein band intensity to the corresponding loading control.
-
Plot the normalized protein levels against the logarithm of the PROTAC concentration.
-
Fit the data to a four-parameter dose-response curve to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).
-
Conclusion and Future Perspectives
The choice between a CRBN- or VHL-based degrader is a multifaceted decision with no single correct answer for all targets.[] CRBN-based PROTACs, leveraging small, drug-like ligands, often exhibit favorable physicochemical properties, while VHL-based degraders may offer a more selective profile with fewer off-target effects.[][2][3] The ultimate selection should be driven by empirical data from head-to-head comparisons, considering the specific target protein, its cellular location, the desired therapeutic window, and the intended clinical application.[4] As the field of targeted protein degradation evolves, a deeper understanding of the ternary complex structures and the cellular determinants of E3 ligase selection will further empower the rational design of next-generation PROTACs.
References
A Comparative Guide to Measuring CRBN Binding Affinity: Isothermal Titration Calorimetry and Alternatives
For researchers, scientists, and drug development professionals, the accurate measurement of a compound's binding affinity to Cereblon (CRBN) is a critical step in the development of novel therapeutics, particularly in the realm of targeted protein degradation. This guide provides an objective comparison of Isothermal Titration Calorimetry (ITC) with other widely used biophysical and cellular assays, offering detailed experimental protocols and a summary of quantitative data to inform assay selection.
Cereblon (CRBN) is a substrate receptor within the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4). It has gained significant attention as a therapeutic target, especially with the advent of Proteolysis Targeting Chimeras (PROTACs) and molecular glues like immunomodulatory drugs (IMiDs). These therapeutic modalities hijack the CRL4-CRBN complex to induce the ubiquitination and subsequent proteasomal degradation of specific target proteins. The binding affinity of a molecule to CRBN is a key determinant of its efficacy. Therefore, robust and reliable methods to quantify this interaction are paramount.
This guide will delve into the principles, protocols, and data associated with Isothermal Titration Calorimetry (ITC) and compare it with other prevalent techniques, including Surface Plasmon Resonance (SPR), Homogeneous Time-Resolved Fluorescence (HTRF), Fluorescence Polarization (FP), and the Cellular Thermal Shift Assay (CETSA).
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Characterization
ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a biomolecular binding event. This allows for the determination of not only the binding affinity (dissociation constant, KD) but also the stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. This complete thermodynamic profile provides deep insights into the driving forces of the binding event.
Experimental Protocol for ITC
A typical ITC experiment to measure the binding of a small molecule to CRBN involves the following steps:
-
Sample Preparation:
-
Recombinant human CRBN protein (often in complex with DDB1 for stability) is purified and dialyzed extensively against a suitable buffer (e.g., HEPES or phosphate (B84403) buffer with a low ionization enthalpy).
-
The small molecule ligand is dissolved in the exact same dialysis buffer to minimize heats of dilution.
-
Both protein and ligand solutions are thoroughly degassed to prevent the formation of air bubbles in the calorimeter cell.
-
Accurate concentration determination of both the protein and the ligand is crucial for data quality.
-
-
ITC Experiment:
-
The sample cell of the calorimeter is filled with the CRBN protein solution (typically at a concentration of 5-50 µM).
-
The injection syringe is loaded with the ligand solution at a concentration 10-20 times higher than the protein concentration.
-
A series of small, precise injections of the ligand into the sample cell is performed.
-
The heat change upon each injection is measured by a sensitive thermopile.
-
-
Data Analysis:
-
The raw data, a series of heat spikes corresponding to each injection, is integrated to determine the heat change per mole of injectant.
-
This is then plotted against the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding) to determine the KD, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS (where KA = 1/KD).
-
Alternative Methods for Measuring CRBN Binding Affinity
While ITC is a powerful tool, other methods offer advantages in terms of throughput, sample consumption, and the ability to perform cellular assays.
Surface Plasmon Resonance (SPR)
SPR is a label-free, real-time technique that measures the change in refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.
-
Principle: CRBN is immobilized on the sensor chip, and the small molecule ligand is flowed over the surface. The binding event causes a change in mass at the surface, which alters the refractive index and is detected as a change in the SPR signal.
-
Advantages: Provides kinetic data (association and dissociation rates, kon and koff) in addition to affinity (KD). It is highly sensitive and requires relatively small amounts of protein.
-
Disadvantages: Requires immobilization of the protein, which could potentially affect its conformation and binding properties. Non-specific binding to the sensor surface can be a challenge.
Homogeneous Time-Resolved Fluorescence (HTRF)
HTRF is a robust, high-throughput assay based on Förster Resonance Energy Transfer (FRET) between a donor and an acceptor fluorophore.[1]
-
Principle: A competitive binding assay is typically used.[1] A fluorescently labeled tracer that binds to CRBN competes with the unlabeled test compound. Binding of the tracer to a tagged CRBN protein (e.g., GST- or His-tagged) brings the donor and acceptor fluorophores into proximity, generating a FRET signal. The test compound displaces the tracer, leading to a decrease in the FRET signal.
-
Advantages: High-throughput format, low sample consumption, and robust performance.
-
Disadvantages: It is an indirect, competitive assay. The use of tags and fluorescent labels could potentially interfere with binding.
Fluorescence Polarization (FP)
FP is another homogeneous, fluorescence-based technique suitable for high-throughput screening.
-
Principle: This method relies on the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein. A small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When it binds to the much larger CRBN protein, its rotation slows down, leading to an increase in fluorescence polarization. In a competitive assay, the test compound displaces the fluorescent tracer, causing a decrease in polarization.
-
Advantages: High-throughput, homogeneous format, and relatively simple to set up.
-
Disadvantages: Requires a fluorescently labeled tracer and can be susceptible to interference from fluorescent compounds.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for assessing target engagement in a cellular environment.[2]
-
Principle: This assay is based on the principle that the binding of a ligand stabilizes the target protein against thermal denaturation.[2] Cells are treated with the test compound or a vehicle control, and then heated to a temperature that causes partial denaturation of the target protein. The amount of soluble (non-denatured) CRBN remaining is then quantified, typically by Western blotting or other protein detection methods. An increase in the amount of soluble CRBN in the presence of the compound indicates target engagement.
-
Advantages: Measures target engagement in intact cells, providing more physiologically relevant data. It does not require any modification of the protein or the compound.
-
Disadvantages: It is a relatively low-throughput method and provides a qualitative or semi-quantitative measure of binding rather than a precise KD value.
Quantitative Data Comparison
The following table summarizes reported binding affinities for thalidomide (B1683933) and its analogs to CRBN, measured by various techniques. It is important to note that the experimental conditions, such as the specific CRBN construct used (e.g., full-length CRBN-DDB1 complex vs. the thalidomide-binding domain (TBD) alone), can significantly influence the measured affinity.[3][4] Therefore, direct comparison of absolute values across different studies should be done with caution.
| Compound | Dissociation Constant (KD) | Assay Method | CRBN Construct | Reference |
| Thalidomide | ~250 nM | Not Specified | Not Specified | [1] |
| Lenalidomide | ~178 nM | Not Specified | Not Specified | [1] |
| Pomalidomide | ~157 nM | Not Specified | Not Specified | [1] |
| Lenalidomide | 0.64 µM | ITC | Full-length CRBN-DDB1 | [4] |
| Lenalidomide | 19 µM | ITC | CRBN-TBD | [5] |
| Lenalidomide | 2.9 µM | ITC | CRBNmidi | [5] |
Signaling Pathway and Experimental Workflow Diagrams
The interaction of small molecules with CRBN is central to the mechanism of action of molecular glues and PROTACs. The following diagrams illustrate the relevant signaling pathway and a general experimental workflow for validating CRBN engagement.
Conclusion
The choice of method to measure CRBN binding affinity depends on the specific research question, the available resources, and the stage of the drug discovery process. ITC provides the most comprehensive thermodynamic data and is considered the gold standard for in-depth characterization of binding interactions. SPR offers valuable kinetic information, while HTRF and FP are well-suited for high-throughput screening campaigns. CETSA is an indispensable tool for confirming target engagement in a more physiologically relevant cellular context. For a comprehensive understanding of a compound's interaction with CRBN, a combination of these orthogonal assays is often employed. This integrated approach allows for a more confident assessment of a compound's potential as a CRBN-targeting therapeutic.
References
A Comparative Guide to Assessing Neosubstrate Degradation Induced by Thalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins.[1] Thalidomide and its derivatives are frequently used to recruit the Cereblon (CRBN) E3 ubiquitin ligase, forming a ternary complex with the target protein, leading to its ubiquitination and subsequent degradation.[2][3] However, a critical aspect of developing thalidomide-based PROTACs is the assessment of "neosubstrate" degradation—the unintended degradation of proteins other than the primary target.[4] This guide provides a comprehensive comparison of key experimental methods to assess neosubstrate degradation, complete with detailed protocols and quantitative data to aid in the selection of the most appropriate assays for your research needs.
Mechanism of Action: Thalidomide-Based PROTACs
Thalidomide-based PROTACs are heterobifunctional molecules that consist of a ligand for the target protein, a linker, and a thalidomide-based ligand that binds to CRBN.[5] By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex, leading to the polyubiquitination of the target protein and its subsequent degradation by the 26S proteasome.[2] This process can also lead to the degradation of naturally interacting partners of CRBN or other proteins, termed neosubstrates.
References
- 1. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 4. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the In Vivo Efficacy of Thalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has ushered in a new era of therapeutic possibilities, with Proteolysis-Targeting Chimeras (PROTACs) at the forefront. This guide provides a comprehensive comparison of the in vivo efficacy of thalidomide-based PROTACs, which recruit the E3 ubiquitin ligase Cereblon (CRBN) to induce the degradation of specific proteins of interest. By leveraging the cell's own ubiquitin-proteasome system, these heterobifunctional molecules offer a distinct advantage over traditional small molecule inhibitors, often leading to more profound and durable anti-tumor responses.[1]
This guide will delve into the comparative in vivo performance of prominent thalidomide-based PROTACs, with a focus on those targeting the Bromodomain and Extra-Terminal (BET) family of proteins. We will present quantitative data from preclinical studies, detail the experimental methodologies employed, and visualize key biological pathways and workflows to provide a clear and objective overview for researchers in the field.
Data Presentation: In Vivo Efficacy of Thalidomide-Based BET PROTACs
The following tables summarize the in vivo efficacy of two well-characterized thalidomide-based BET PROTACs, ARV-825 and dBET1, in various cancer models. It is important to note that the data is compiled from different studies, and experimental conditions may vary.
| PROTAC | Target | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Regression | Key Findings | Reference |
| ARV-825 | BRD4 | Burkitt's Lymphoma (Raji xenograft) | CB-17 SCID mice | 100 mg/kg, daily (i.p.) | Significant tumor growth inhibition | Superior to BET inhibitors (JQ1 and OTX015) in inducing apoptosis. | [2] |
| ARV-825 | BRD4 | Acute Myeloid Leukemia (MV4;11 xenograft) | NOD/SCID mice | 5 mg/kg, daily (i.p.) | Significant tumor growth inhibition | Effective degradation of BRD4 and downregulation of c-MYC. | [2] |
| dBET1 | BRD2/3/4 | Acute Myeloid Leukemia (MV4;11 xenograft) | NOD/SCID mice | 50 mg/kg, daily (i.p.) | Significant reduction in tumor size after 14 days | Higher anticancer activity compared to the BET inhibitor JQ1. | [2] |
Note: Direct head-to-head in vivo studies comparing a wide range of different thalidomide-based PROTACs targeting the same protein are limited in the publicly available literature. The majority of comparative studies evaluate thalidomide-based PROTACs against small molecule inhibitors or PROTACs utilizing different E3 ligase ligands (e.g., VHL).
Experimental Protocols
The following methodologies represent a synthesis of protocols described in preclinical studies for evaluating the in vivo efficacy of thalidomide-based PROTACs.
Subcutaneous Xenograft Model
-
Cell Culture: Human cancer cell lines (e.g., MV4-11 for AML, Raji for Burkitt's Lymphoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2. Cells are passaged regularly to maintain logarithmic growth.
-
Animal Handling: Immunodeficient mice (e.g., NOD/SCID or CB-17 SCID), typically 6-8 weeks old, are used. Animals are allowed to acclimatize for at least one week before the start of the experiment. All animal procedures are conducted in accordance with institutional guidelines for animal care and use.
-
Tumor Cell Implantation: A specific number of cancer cells (e.g., 5 x 10^6 cells), suspended in a suitable medium like PBS or Matrigel, are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring and Treatment:
-
Tumor growth is monitored by measuring the length and width of the tumors with calipers every 2-3 days.
-
Tumor volume is calculated using the formula: (Length × Width²) / 2.[3]
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
The PROTAC is administered at a specified dose and schedule (e.g., 50 mg/kg, daily) via routes such as intraperitoneal (i.p.) injection. The control group receives the vehicle alone.
-
-
Endpoint Analysis:
-
The study is terminated when tumors in the control group reach a specified size or after a predetermined treatment duration.
-
Mice are euthanized, and tumors are excised, weighed, and photographed.
-
Tumor samples can be flash-frozen for pharmacodynamic analysis (e.g., Western blot to assess protein degradation) or fixed in formalin for immunohistochemistry.
-
Body weight is monitored regularly as an indicator of toxicity.
-
Pharmacodynamic Analysis (Western Blot)
-
Sample Preparation: Tumor tissues are homogenized and lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against the target protein (e.g., BRD4), downstream markers (e.g., c-MYC), and a loading control (e.g., GAPDH or β-actin).
-
Detection: After incubation with a secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) system.
Mandatory Visualization
Signaling Pathway: BRD4 Degradation and c-MYC Downregulation
Thalidomide-based PROTACs targeting BET proteins, such as BRD4, have a profound impact on the transcription of key oncogenes, most notably c-MYC.[1] BRD4 acts as an epigenetic reader, binding to acetylated histones and recruiting transcriptional machinery to drive the expression of genes like MYC.[4] By inducing the degradation of BRD4, these PROTACs effectively shut down this critical oncogenic signaling axis.
References
A Comparative Structural and Biophysical Guide to Thalidomide-Based Molecular Glues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the thalidomide-CRBN-DDB1 complex, a cornerstone of targeted protein degradation. We present structural and biophysical data for thalidomide (B1683933) and its key analogs—lenalidomide and pomalidomide—along with newer generation compounds, offering an objective comparison of their performance. Detailed experimental protocols for the cited data are included to support research and development efforts in this rapidly evolving field.
Introduction to Molecular Glues
Thalidomide and its derivatives, known as immunomodulatory drugs (IMiDs), function as "molecular glues." They bind to the Cereblon (CRBN) protein, which is a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4). This binding event allosterically modulates CRBN, inducing a conformational change that creates a novel binding surface. This new surface recruits proteins not normally targeted by CRBN, known as neosubstrates, leading to their ubiquitination and subsequent degradation by the proteasome. This mechanism of action has been successfully exploited for therapeutic benefit, particularly in the treatment of hematological malignancies.
Comparative Structural Analysis
The following table summarizes key crystallographic data for the CRBN-DDB1 complex bound to various molecular glues. These structures reveal the subtle differences in how these compounds interact with CRBN and recruit different neosubstrates, providing a basis for the rational design of next-generation degraders with improved potency and selectivity.
| Complex | PDB ID | Resolution (Å) | R-free | R-work | Method |
| DDB1-CRBN + Thalidomide | 4CI1 | 2.98 | 0.233 | 0.197 | X-ray Diffraction |
| DDB1-CRBN + Lenalidomide | 4TZ4 | 2.85 | 0.245 | 0.203 | X-ray Diffraction |
| DDB1-CRBN + Pomalidomide | 4CI3 | 3.50 | 0.235 | 0.211 | X-ray Diffraction |
| DDB1-CRBN + Pomalidomide + IKZF1 | 6H0F | 3.25 | 0.234 | 0.212 | X-ray Diffraction |
| DDB1-CRBN + Pomalidomide + SALL4 | 6V2J | 2.80 | 0.230 | 0.200 | X-ray Diffraction |
| DDB1-CRBN + CC-885 + GSPT1 | 5HXB | 2.45 | 0.219 | 0.183 | X-ray Diffraction |
| DDB1-CRBN + Mezigdomide (CC-92480) | 8D7V | 3.20 | N/A | N/A | Electron Microscopy |
Comparative Binding Affinity Data
The binding affinity of molecular glues to CRBN is a critical determinant of their efficacy. The following table presents a comparison of dissociation constants (Kd) and IC50 values for thalidomide and its analogs, as determined by various biophysical techniques. It is important to note that affinity values can vary depending on the specific experimental conditions and protein constructs used.
| Ligand | Assay Method | Affinity (Kd) | IC50 | Reference |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | ~1.0 µM | N/A | [1] |
| Thalidomide | Surface Plasmon Resonance (SPR) | ~0.16 µM | N/A | [1] |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | ~0.3 µM | N/A | [1] |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | ~0.1 µM | N/A | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathway and a general experimental workflow for the structural analysis of these complexes.
References
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Thalidomide-5-O-C4-NH2 Hydrochloride
For Immediate Implementation: Researchers, scientists, and drug development professionals must handle Thalidomide-5-O-C4-NH2 hydrochloride with stringent safety protocols due to its classification as a thalidomide (B1683933) analog and potential teratogenic properties. The primary and recommended method of disposal is high-temperature incineration by a licensed hazardous waste disposal service. Adherence to institutional, local, and national regulations is mandatory.
Thalidomide and its analogs are potent compounds requiring meticulous handling and disposal to ensure the safety of laboratory personnel and prevent environmental contamination. This guide provides essential, step-by-step procedures for the proper disposal of this compound, consolidating best practices for managing this hazardous chemical.
Quantitative Data Summary
For safe handling and disposal, it is crucial to be aware of the chemical and physical properties of the substance. The following table summarizes key data for this compound.
| Property | Value |
| Chemical Formula | C₁₇H₂₀ClN₃O₅ |
| Molecular Weight | 381.81 g/mol |
| Physical State | Solid |
| Known Hazards | Potential Teratogen, Hazardous |
Procedural Overview: Disposal Workflow
The proper disposal of this compound is a multi-step process that prioritizes safety and regulatory compliance. The following diagram illustrates the logical workflow for this procedure.
Caption: Logical workflow for the safe disposal of this compound.
Detailed Experimental Protocol for Disposal
This protocol outlines the step-by-step procedure for the safe disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE): Before handling any waste, ensure appropriate PPE is worn, including:
-
Safety goggles
-
Chemical-resistant lab coat
-
Double-gloving with nitrile or neoprene gloves
2. Waste Segregation:
-
Crucially, do not mix waste containing this compound with other waste streams. [1]
-
Establish separate, clearly marked waste containers for:
-
Solid Waste: Contaminated consumables such as gloves, paper towels, and disposable labware.
-
Liquid Waste: Solutions containing the compound.
-
Sharps Waste: Contaminated needles, syringes, and glassware.
-
3. Containerization:
-
Use only designated hazardous waste containers that are compatible with the chemical.
-
Containers must be leak-proof and have a secure lid.
-
Ensure containers are not overfilled.
4. Labeling:
-
All waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
Appropriate hazard pictograms (e.g., health hazard, toxic).
-
The date of waste accumulation.
-
5. Interim Storage:
-
Store sealed waste containers in a designated Satellite Accumulation Area (SAA).
-
The SAA should be secure, well-ventilated, and away from general laboratory traffic and incompatible materials.
6. Documentation:
-
Maintain a detailed log of all this compound waste generated.
-
The log should include the quantity of waste, the date it was placed in the container, and the name of the individual generating the waste.
7. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
The recommended and most common method for the disposal of thalidomide and its analogs is high-temperature incineration by a licensed and approved professional waste disposal service.[2]
-
Due to the presence of chlorine in the molecule, incineration should be carried out at temperatures of at least 1100°C to ensure complete destruction and prevent the formation of halogenated byproducts.[3]
Spill Response Protocol
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and contamination.
Caption: Emergency spill response workflow for this compound.
1. Evacuate: Immediately clear the area of all non-essential personnel. 2. Notify: Alert your laboratory supervisor and your institution's EHS office. 3. Ventilate: If it is safe to do so, increase ventilation in the area by opening a fume hood sash. 4. Contain: Use a chemical spill kit to absorb the spilled material. Do not use combustible materials like paper towels for large spills. 5. Collect: Carefully collect the absorbed material and any contaminated items into a designated hazardous waste container. 6. Decontaminate: Clean the spill area with an appropriate decontaminating solution, as recommended by your EHS office. All materials used for decontamination should also be disposed of as hazardous waste.
Disclaimer: This document provides guidance based on available safety information and best practices. It is imperative that all laboratory personnel consult their institution's specific safety and disposal protocols and adhere to all applicable local, state, and federal regulations. Always prioritize safety and consult with your EHS department for any questions or concerns.
References
Essential Safety and Handling Protocols for Thalidomide-5-O-C4-NH2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Thalidomide-5-O-C4-NH2 hydrochloride. Given the potent nature of thalidomide (B1683933) and its analogs, adherence to stringent safety protocols is paramount to ensure personnel safety and prevent environmental contamination.[1] Researchers must consult the Safety Data Sheet (SDS) for thalidomide and its derivatives as a reference for safe handling practices.[1]
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, a comprehensive PPE strategy is required. This includes protection for the entire body, respiratory system, hands, and eyes.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-impermeable gloves (e.g., nitrile) | To prevent skin contact. Gloves must be inspected before use and hands should be washed and dried after removal.[2] |
| Eye Protection | Tightly fitting safety goggles with side-shields | To protect eyes from dust and splashes.[2] |
| Respiratory Protection | A full-face respirator may be necessary if exposure limits are exceeded or if irritation is experienced.[2] If there is a risk of generating dust or aerosols, a properly fitted respirator is necessary.[1] For unpacking drugs not in plastic containers, a respirator is recommended.[3] | To prevent inhalation of the compound, especially in powder form. |
| Body Protection | Fire/flame resistant and impervious clothing.[2] Long-sleeved seamless, disposable gowns with tight-fitting cuffs that close in the back are required.[3] For highly sensitive areas, protective coveralls tested for linting propensity may be appropriate.[4] | To prevent contamination of skin and personal clothing. Gowns worn in hazardous areas should not be worn elsewhere and should be changed every two to three hours or immediately after a spill.[3] |
| Footwear | Shoe covers should be worn over appropriate footwear. | To prevent the spread of contamination outside of the laboratory.[3] |
Operational Plan: Handling Procedures
All handling of this compound should occur in a designated, well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.[1][2]
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable liners.
-
Weighing and Aliquoting: Conduct all weighing and aliquoting of the powdered compound within a fume hood or a containment glove box to control dust.[5] Use non-sparking tools to prevent ignition sources.[2]
-
Dissolving: When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Post-Handling: After handling, wipe down all surfaces in the work area with an appropriate decontaminating solution. Remove and dispose of all disposable PPE as hazardous waste. Wash hands thoroughly.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental release and accidental exposure.
Waste Segregation and Collection:
-
Solid Waste: All contaminated solid waste, including gloves, gowns, shoe covers, and absorbent paper, must be collected in a dedicated, clearly labeled hazardous waste container.[1]
-
Liquid Waste: Unused solutions should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[1]
-
Sharps: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container for hazardous waste.
Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name.[1]
-
Storage: Store sealed waste containers in a designated and secure satellite accumulation area, away from incompatible materials.[1]
-
Pickup and Disposal: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[1] Maintain a log of all waste generated, including the quantity and date.[1]
Emergency Procedures
Spill Response:
-
Evacuate: Immediately evacuate all non-essential personnel from the area.[1]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Contain: Use an absorbent material to contain the spill.[1]
-
Clean: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste.[1]
-
Decontaminate: Clean the spill area with an appropriate solvent.[1]
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[2] Remove contaminated clothing.[6]
-
Eye Contact: Rinse eyes with pure water for at least 15 minutes.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[2]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[2]
In all cases of exposure, seek immediate medical attention and consult a doctor.[2]
Visual Workflow for Safe Handling
The following diagram outlines the logical steps for safely handling this compound, from preparation to disposal.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
